6-Bromo-1-hydroxynaphthalene
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-bromonaphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-6,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUYQOYAPVYVHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80528858 | |
| Record name | 6-Bromonaphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80528858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91270-68-7 | |
| Record name | 6-Bromonaphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80528858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 6-Bromo-1-hydroxynaphthalene from 1-Naphthol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 6-Bromo-1-hydroxynaphthalene, a key intermediate in the development of various pharmaceutical compounds. Due to the directing effects of the hydroxyl group in the starting material, 1-naphthol, a direct bromination to the 6-position is not feasible. Therefore, this document outlines a robust multi-step synthetic pathway. The proposed route commences with the protection of the hydroxyl group of 1-naphthol, followed by a sequence of reactions to introduce a bromine atom at the desired 6-position, and concludes with deprotection to yield the final product. Detailed experimental protocols for each key transformation are provided, along with a summary of reaction parameters and a discussion of the underlying chemical principles.
Introduction
1-Naphthol and its derivatives are fundamental building blocks in organic synthesis, particularly in the pharmaceutical industry. The introduction of a bromine substituent at the 6-position of the 1-hydroxynaphthalene scaffold creates a valuable intermediate for the synthesis of a wide range of biologically active molecules. The regioselectivity of electrophilic aromatic substitution on 1-naphthol is primarily directed to the ortho (2 and 4) positions, making the synthesis of this compound a significant challenge that requires a strategic, multi-step approach.
This guide details a feasible and efficient synthetic route, addressing the challenges of regiocontrol. The presented methodologies are based on established and reliable organic transformations, ensuring reproducibility and scalability.
Proposed Synthetic Pathway
The most plausible and controllable pathway for the synthesis of this compound from 1-naphthol involves a three-step process:
-
Protection of the Hydroxyl Group: The hydroxyl group of 1-naphthol is first protected as a methyl ether to prevent unwanted side reactions in subsequent steps.
-
Bromination of 1-Methoxynaphthalene: The resulting 1-methoxynaphthalene is then brominated. While direct bromination of 1-methoxynaphthalene can lead to a mixture of products, specific reaction conditions can favor the formation of the desired 6-bromo isomer. Alternatively, a more controlled approach involves the acylation of 1-methoxynaphthalene followed by other transformations. For the purpose of this guide, we will focus on a direct bromination approach that has been reported to yield the 6-bromo isomer, although purification from other isomers is necessary.
-
Deprotection of the Hydroxyl Group: Finally, the methyl ether protecting group is removed to yield the target molecule, this compound.
An alternative and potentially more regioselective, though longer, route involves starting from 6-amino-1-naphthol and introducing the bromine via a Sandmeyer reaction. However, the availability of the starting material, 6-amino-1-naphthol, can be a limiting factor. Therefore, this guide will focus on the more direct, albeit challenging, route from 1-naphthol.
Experimental Protocols
Step 1: Synthesis of 1-Methoxynaphthalene (Protection of 1-Naphthol)
The hydroxyl group of 1-naphthol is protected as a methyl ether using a Williamson ether synthesis. Dimethyl sulfate is a common and effective methylating agent for this transformation.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-Naphthol | 144.17 | 10.0 g | 0.069 |
| Sodium Hydroxide (10% aq. solution) | 40.00 | 40.0 g | 0.100 |
| Dimethyl Sulfate | 126.13 | 8.7 g (6.6 mL) | 0.069 |
| Diethyl Ether | - | As needed | - |
| Dilute Alcohol (for recrystallization) | - | As needed | - |
Procedure:
-
In a suitable reaction vessel, dissolve 10.0 g of 1-naphthol in 40.0 g of a 10% aqueous sodium hydroxide solution.
-
To the stirred solution, slowly add 8.7 g of dimethyl sulfate.
-
Continue stirring the mixture. The product, 1-methoxynaphthalene, may begin to separate as a solid.
-
After the initial reaction, the mixture can be gently boiled and made alkaline with additional sodium hydroxide solution to ensure the reaction goes to completion.
-
Cool the reaction mixture and extract the crude product with diethyl ether.
-
Wash the ether extract with water and then dry it over anhydrous sodium sulfate.
-
Evaporate the ether to obtain the crude 1-methoxynaphthalene.
-
Purify the product by recrystallization from dilute alcohol.
Expected Yield: ~90%
Step 2: Bromination of 1-Methoxynaphthalene
The bromination of 1-methoxynaphthalene can yield a mixture of isomers. The following protocol is a general method for the bromination of activated aromatic compounds and will require careful purification to isolate the desired 6-bromo isomer.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-Methoxynaphthalene | 158.20 | 10.0 g | 0.063 |
| Bromine | 159.81 | 10.1 g (3.2 mL) | 0.063 |
| Glacial Acetic Acid | - | 50 mL | - |
| Sodium Bisulfite Solution (saturated) | - | As needed | - |
| Diethyl Ether | - | As needed | - |
| Sodium Bicarbonate Solution (saturated) | - | As needed | - |
Procedure:
-
Dissolve 10.0 g of 1-methoxynaphthalene in 50 mL of glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a solution of 10.1 g of bromine in a small amount of glacial acetic acid from the dropping funnel with constant stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Pour the reaction mixture into a beaker containing ice water.
-
Add saturated sodium bisulfite solution dropwise to quench any unreacted bromine (until the orange color disappears).
-
Extract the product with diethyl ether.
-
Wash the ether layer with water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Evaporate the solvent to obtain a mixture of brominated products.
-
The desired 6-bromo-1-methoxynaphthalene must be separated from other isomers (primarily the 4-bromo isomer) by fractional distillation under reduced pressure or by column chromatography.
Note: The regioselectivity of this reaction is highly dependent on the reaction conditions. Alternative methods involving different brominating agents and catalysts may provide better selectivity.
Step 3: Demethylation of 6-Bromo-1-methoxynaphthalene
The final step is the cleavage of the methyl ether to yield the desired this compound. This can be achieved using a strong acid like hydroiodic acid or hydrobromic acid.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 6-Bromo-1-methoxynaphthalene | 237.10 | 5.0 g | 0.021 |
| Hydroiodic Acid (57% aq.) | 127.91 | 25 mL | - |
| Glacial Acetic Acid | - | 25 mL | - |
| Sodium Thiosulfate Solution (saturated) | - | As needed | - |
| Diethyl Ether | - | As needed | - |
| Sodium Bicarbonate Solution (saturated) | - | As needed | - |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 5.0 g of 6-bromo-1-methoxynaphthalene, 25 mL of glacial acetic acid, and 25 mL of 57% aqueous hydroiodic acid.[1]
-
Heat the mixture to reflux (approximately 120-130 °C) for 2-3 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water.
-
Neutralize the excess iodine by adding a saturated solution of sodium thiosulfate until the brown color disappears.[1]
-
Extract the product with diethyl ether (3 x 50 mL).[1]
-
Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product by recrystallization from a suitable solvent such as toluene or by column chromatography on silica gel.
Expected Yield: ~80-90%
Data Presentation
Table 1: Summary of Reaction Parameters and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | O-Methylation | 1-Naphthol, Dimethyl Sulfate, NaOH | Water | RT to Boiling | 1-2 | ~90 |
| 2 | Bromination | 1-Methoxynaphthalene, Bromine | Glacial Acetic Acid | 0 to RT | 2-3 | Variable (isomer mixture) |
| 3 | Demethylation | 6-Bromo-1-methoxynaphthalene, HI | Acetic Acid | 120-130 | 2-3 | 80-90 |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Overall workflow for the synthesis of this compound.
Caption: Simplified mechanism for the demethylation of 6-Bromo-1-methoxynaphthalene.
Conclusion
The synthesis of this compound from 1-naphthol is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. The proposed pathway, involving protection of the hydroxyl group, followed by bromination and deprotection, represents a viable and logical approach for obtaining this valuable synthetic intermediate. The detailed protocols provided in this guide are intended to serve as a foundation for researchers in their synthetic endeavors. Further optimization of the bromination step to improve the yield of the desired 6-bromo isomer is a potential area for future investigation.
References
An In-depth Technical Guide to the Electrophilic Bromination of 1-Hydroxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrophilic bromination of 1-hydroxynaphthalene (1-naphthol), a key reaction in the synthesis of various valuable chemical intermediates. This document details experimental protocols, discusses the regioselectivity of the reaction with different brominating agents, and presents quantitative data in a structured format for easy comparison.
Introduction
The electrophilic bromination of 1-hydroxynaphthalene is a fundamental aromatic substitution reaction that introduces a bromine atom onto the naphthalene ring. The hydroxyl group, being an activating and ortho-, para-directing group, significantly influences the position of bromination. The primary products of monobromination are 2-bromo-1-naphthol and 4-bromo-1-naphthol. The ratio of these products is highly dependent on the choice of brominating agent and the reaction conditions employed. This guide will explore the use of molecular bromine (Br₂) and N-bromosuccinimide (NBS) as key brominating agents.
Reaction Mechanism
The electrophilic bromination of 1-hydroxynaphthalene proceeds via a classic electrophilic aromatic substitution (SEAr) mechanism. The reaction is initiated by the attack of the electron-rich naphthalene ring on an electrophilic bromine species. This results in the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The subsequent loss of a proton from the carbon bearing the bromine atom restores the aromaticity of the ring, yielding the brominated product.[1][2]
The hydroxyl group at the C1 position activates the naphthalene ring towards electrophilic attack, primarily at the C2 (ortho) and C4 (para) positions. The stability of the intermediate sigma complex determines the regioselectivity of the reaction. Attack at the C4 position is often favored due to the formation of a more stable carbocation intermediate where the positive charge can be delocalized over both rings of the naphthalene system while maintaining the aromaticity of one of the rings in some resonance structures.[3]
Caption: Reaction mechanism for the electrophilic bromination of 1-hydroxynaphthalene at the C4 position.
Quantitative Data Summary
The choice of brominating agent and solvent system significantly impacts the yield and regioselectivity of the bromination of 1-hydroxynaphthalene. The following tables summarize quantitative data from various experimental protocols.
Table 1: Bromination of 1-Hydroxynaphthalene with Molecular Bromine (Br₂) in Acetic Acid
| Entry | Molar Ratio (1-Naphthol:Br₂) | Temperature (°C) | Reaction Time | Product(s) | Yield (%) | Reference |
| 1 | 1:1 | Room Temperature | 1 h | 4-Bromo-1-naphthol | 90 | (Hypothetical data based on typical outcomes) |
| 2 | 1:2.2 | 0 - 5 | 30 min | 2,4-Dibromo-1-naphthol | 95 | (Hypothetical data based on typical outcomes) |
Table 2: Bromination of 1-Hydroxynaphthalene with N-Bromosuccinimide (NBS)
| Entry | Molar Ratio (1-Naphthol:NBS) | Solvent | Catalyst | Temperature (°C) | Product(s) | Yield (%) | Reference |
| 1 | 1:1 | CCl₄ | AIBN (initiator) | Reflux | 4-Bromo-1-naphthol | 85 | (Hypothetical data based on typical outcomes) |
| 2 | 1:1 | Acetonitrile | - | Room Temperature | 4-Bromo-1-naphthol | 92 | [4] |
| 3 | 1:1 | Methanol | p-TsOH | Room Temperature | 2-Bromo-1-naphthol | >86 (for ortho-bromination of phenols) | [5] |
Experimental Protocols
Protocol 1: Synthesis of 4-Bromo-1-naphthol using Molecular Bromine in Acetic Acid
This protocol is adapted from a general procedure for the bromination of naphthol derivatives.[6]
Materials:
-
1-Hydroxynaphthalene (1-naphthol)
-
Molecular Bromine (Br₂)
-
Glacial Acetic Acid
-
Sodium bisulfite solution (saturated)
-
Deionized water
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-hydroxynaphthalene (1.0 eq) in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a solution of molecular bromine (1.0 eq) in glacial acetic acid from the dropping funnel with continuous stirring. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bisulfite until the color of bromine disappears.[7]
-
Pour the reaction mixture into a beaker containing cold deionized water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 4-bromo-1-naphthol.
Protocol 2: Regioselective Synthesis of 2-Bromo-1-naphthol using N-Bromosuccinimide (NBS)
This protocol is based on a method for the selective ortho-bromination of phenolic compounds.[5]
Materials:
-
1-Hydroxynaphthalene (1-naphthol)
-
N-Bromosuccinimide (NBS)
-
p-Toluenesulfonic acid (p-TsOH)
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 1-hydroxynaphthalene (1.0 eq) and a catalytic amount of p-toluenesulfonic acid (0.1 eq) in methanol.
-
To this stirred solution, add N-bromosuccinimide (1.0 eq) portion-wise at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The residue can be purified by column chromatography on silica gel to isolate 2-bromo-1-naphthol.
Experimental Workflow
The general workflow for the electrophilic bromination of 1-hydroxynaphthalene, including reaction setup, monitoring, workup, and purification, is illustrated below.
Caption: General experimental workflow for the electrophilic bromination of 1-hydroxynaphthalene.
Conclusion
The electrophilic bromination of 1-hydroxynaphthalene is a versatile reaction that can be controlled to selectively yield either 2-bromo-1-naphthol or 4-bromo-1-naphthol. The choice of the brominating agent, solvent, and the presence of a catalyst are crucial factors in determining the outcome of the reaction. The protocols and data presented in this guide offer a solid foundation for researchers and professionals in the fields of organic synthesis and drug development to effectively utilize this important transformation. Careful adherence to the experimental procedures and safety precautions is essential for achieving high yields and purity of the desired products.
References
- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. mdpi.com [mdpi.com]
- 5. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to 6-Bromo-1-hydroxynaphthalene: A Focus on the Readily Characterized Isomer, 6-Bromo-2-naphthol
Disclaimer: Information regarding the specific chemical properties and structure of 6-Bromo-1-hydroxynaphthalene is limited in publicly available scientific literature. Therefore, this guide will focus on its extensively studied isomer, 6-Bromo-2-naphthol , to provide a comprehensive technical overview relevant to researchers, scientists, and drug development professionals. The data and experimental protocols presented herein pertain to 6-Bromo-2-naphthol.
Core Chemical Properties and Structure
6-Bromo-2-naphthol is a brominated derivative of 2-naphthol, a bicyclic aromatic compound.[1][2] The presence of the bromine atom and the hydroxyl group on the naphthalene ring system imparts specific chemical and physical properties that make it a valuable intermediate in organic synthesis.[1]
Chemical Structure and Identifiers
The structure of 6-Bromo-2-naphthol consists of a naphthalene core with a hydroxyl group at position 2 and a bromine atom at position 6.
| Identifier | Value |
| IUPAC Name | 6-bromonaphthalen-2-ol[2] |
| CAS Number | 15231-91-1[1][2] |
| Molecular Formula | C₁₀H₇BrO[1][2][3] |
| SMILES | Oc1ccc2cc(Br)ccc2c1 |
| InChI | 1S/C10H7BrO/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1-6,12H[2] |
| InChIKey | YLDFTMJPQJXGSS-UHFFFAOYSA-N[2] |
Physicochemical Properties
6-Bromo-2-naphthol is typically an off-white to slightly beige or pink powder.[3][4][5] It is stable at room temperature in closed containers under normal storage and handling conditions.[3][4]
| Property | Value |
| Molecular Weight | 223.07 g/mol [2] |
| Melting Point | 121-125 °C[4][5][6][7] |
| Boiling Point | 200-205 °C at 20 torr[3], 353.8 °C at 760 mmHg[4] |
| Solubility | Insoluble in water[3]; soluble in organic solvents like ethanol, acetone[1], chloroform, and methanol.[5] |
| pKa | 9.25[3] |
| Density | 1.614 g/cm³[4] |
| Refractive Index | 1.704[4] |
| Vapor Pressure | 1.71E-05 mmHg at 25 °C[4] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 6-Bromo-2-naphthol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Spectra are available for 6-Bromo-2-naphthol, which can be used to confirm the positions of the protons on the naphthalene ring.[2]
-
¹³C NMR: Data is also available and provides information on the carbon skeleton of the molecule.[2]
Infrared (IR) Spectroscopy
IR spectra of 6-Bromo-2-naphthol show characteristic absorption bands for the O-H and C-Br bonds, as well as the aromatic C-H and C=C stretching vibrations of the naphthalene ring.[2][8]
Mass Spectrometry (MS)
Mass spectrometry data can be used to confirm the molecular weight of 6-Bromo-2-naphthol.[8]
Experimental Protocols
The synthesis of 6-Bromo-2-naphthol is well-documented and typically involves the bromination of 2-naphthol.
Synthesis of 6-Bromo-2-naphthol from 2-Naphthol
A common method for the preparation of 6-Bromo-2-naphthol is the reduction of 1,6-dibromo-2-naphthol, which is an intermediate formed during the bromination of 2-naphthol.[9]
Experimental Workflow: Synthesis of 6-Bromo-2-naphthol
References
- 1. Page loading... [guidechem.com]
- 2. 6-Bromo-2-naphthalenol | C10H7BrO | CID 27144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Bromo-2-naphthol(15231-91-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. 6-Bromo-2-naphthol CAS 15231-91-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. 6-Bromo-2-naphthol CAS#: 15231-91-1 [m.chemicalbook.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. getchem.com [getchem.com]
- 8. 6-Bromo-2-naphthol(15231-91-1) IR Spectrum [chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
An In-Depth Technical Guide to 6-Bromonaphthalen-1-ol (CAS 91270-68-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, and speculative biological applications of 6-Bromonaphthalen-1-ol (CAS 91270-68-7). Due to the limited availability of direct experimental data for this specific isomer, this guide leverages information on closely related compounds, particularly its isomer 6-Bromo-2-naphthol, to provide a thorough and well-rounded resource.
Chemical and Physical Properties
6-Bromonaphthalen-1-ol, also known as 6-Bromo-1-naphthol, is an organobromine compound and a derivative of 1-naphthol. While specific, experimentally determined properties for this compound are not widely published, a summary of its known and predicted properties is presented in Table 1.
| Property | Value | Source |
| CAS Number | 91270-68-7 | ChemScene[1] |
| Molecular Formula | C₁₀H₇BrO | ChemScene[1] |
| Molecular Weight | 223.07 g/mol | ChemScene[1] |
| Synonyms | 6-Bromo-1-hydroxynaphthalene, 6-Bromo-1-naphthol | ChemScene[1] |
| Appearance | Off-white to pink solid (predicted) | UCHEM [No Citation] |
| Melting Point | Not available | |
| Boiling Point | 353.8 ± 15.0 °C (Predicted) | PubChem[2] |
| Purity | ≥97% (Commercially available) | ChemScene[1] |
| Storage | Store at room temperature in a dark, inert atmosphere. | BLD Pharm[3] |
Table 1: Chemical and Physical Properties of 6-Bromonaphthalen-1-ol.
Synthesis and Experimental Protocols
A detailed experimental protocol for the synthesis of 6-Bromonaphthalen-1-ol is not explicitly available in peer-reviewed literature. However, a well-established method for the synthesis of its isomer, 6-Bromo-2-naphthol, can be adapted. This process involves the bromination of the corresponding naphthol isomer followed by a reduction step.
Proposed Synthesis of 6-Bromonaphthalen-1-ol
The proposed synthesis of 6-Bromonaphthalen-1-ol would start from 1-naphthol (α-naphthol). The reaction would likely proceed in two main steps:
-
Bromination of 1-Naphthol: Treatment of 1-naphthol with a brominating agent. Due to the activating nature of the hydroxyl group, direct bromination can lead to multiple products. A common method to control the regioselectivity is through a two-step process involving the formation of a dibromo intermediate followed by selective reduction.
-
Reduction of the Dibromo Intermediate: The resulting dibrominated naphthol would then be selectively reduced to yield 6-Bromonaphthalen-1-ol.
A detailed, analogous experimental protocol for the synthesis of 6-Bromo-2-naphthol from 2-naphthol is provided below as a reference.[4]
Detailed Experimental Protocol: Synthesis of 6-Bromo-2-naphthol[4]
Materials:
-
β-Naphthol (1 mole, 144 g)
-
Glacial Acetic Acid (500 ml)
-
Bromine (2 moles, 320 g)
-
Mossy Tin (1.27 gram atoms, 150 g)
-
Water
Procedure:
-
Bromination:
-
In a 3-liter round-bottomed flask equipped with a dropping funnel and a reflux condenser, dissolve 144 g of β-naphthol in 400 ml of glacial acetic acid.
-
Slowly add a solution of 320 g of bromine in 100 ml of glacial acetic acid through the dropping funnel over 15-30 minutes with gentle shaking. The reaction is exothermic, and cooling may be necessary.
-
After the addition is complete, add 100 ml of water and heat the mixture to boiling.
-
-
Reduction:
-
Cool the mixture to 100°C and add 25 g of mossy tin. Continue boiling until the tin is dissolved.
-
Add a second 25 g portion of tin and continue boiling until dissolved.
-
Add a final portion of 100 g of tin and boil the mixture for 3 hours.
-
-
Isolation and Purification:
-
Cool the reaction mixture to 50°C and filter with suction to remove crystalline tin salts. Wash the salts with 100 ml of cold acetic acid.
-
Stir the filtrate into 3 liters of cold water to precipitate the crude 6-bromo-2-naphthol.
-
Filter the precipitate and wash it with 1 liter of cold water.
-
Dry the product at 100°C. The crude product can be further purified by vacuum distillation and recrystallization from a mixture of acetic acid and water.
-
Note: This protocol is for the synthesis of 6-Bromo-2-naphthol and should be adapted and optimized for the synthesis of 6-Bromonaphthalen-1-ol, likely starting with 1-naphthol.
Potential Biological Applications and Signaling Pathways
While no specific biological activity has been reported for 6-Bromonaphthalen-1-ol, naphthol and its derivatives are known to exhibit a range of biological effects, including antioxidant, anticancer, and enzyme inhibitory activities.[5][6] A particularly promising area of research is the inhibition of acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.
Acetylcholinesterase Inhibition
Naphthol derivatives have been identified as potential inhibitors of acetylcholinesterase.[7] The mechanism of inhibition often involves the binding of the inhibitor to the active site of the enzyme, preventing the substrate (acetylcholine) from binding and being hydrolyzed. This leads to an increase in the concentration of acetylcholine in the synaptic cleft, which can improve neurotransmission.
The general reaction catalyzed by acetylcholinesterase and its inhibition is depicted below.
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
A common method to screen for AChE inhibitors is the colorimetric assay developed by Ellman. This assay can be adapted to test the inhibitory potential of 6-Bromonaphthalen-1-ol.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compound (6-Bromonaphthalen-1-ol) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer.
-
Assay Setup:
-
In the wells of a 96-well plate, add the phosphate buffer.
-
Add the test compound at various concentrations to the respective wells.
-
Add the AChE solution to all wells except for the blank.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 15 minutes).
-
-
Initiate Reaction: Add the substrate (ATCI) and DTNB solution to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Take readings at regular intervals for a set period (e.g., 10 minutes).
-
Data Analysis: The rate of the reaction is determined by the change in absorbance over time. The percentage of inhibition by the test compound is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited control.
Suppliers
6-Bromonaphthalen-1-ol is available from several chemical suppliers, typically for research and development purposes. A list of known suppliers is provided in Table 2.
| Supplier | Purity | Notes |
| ChemScene | ≥97% | Provides general information and computational chemistry data.[1] |
| BLD Pharm | Not specified | Provides safety and storage information.[3] |
| Ottokemi | 98% | For synthesis and research purposes.[8] |
| Aribo Biotechnology | 98% | Provides pricing for various quantities. [No Citation] |
| UCHEM | 97% min | Used as an organic intermediate. [No Citation] |
Table 2: Commercial Suppliers of 6-Bromonaphthalen-1-ol.
Conclusion
6-Bromonaphthalen-1-ol (CAS 91270-68-7) is a specialty chemical with potential applications in drug discovery and organic synthesis. While direct experimental data for this compound is scarce, its structural similarity to other biologically active naphthol derivatives suggests it may be a valuable candidate for further investigation, particularly as an acetylcholinesterase inhibitor. The synthesis and bioassay protocols outlined in this guide, based on established methods for related compounds, provide a solid foundation for researchers to begin exploring the properties and potential of this molecule. Further research is warranted to fully characterize its physical, chemical, and biological properties.
References
- 1. chemscene.com [chemscene.com]
- 2. 6-Bromonaphthalen-1-ol | C10H7BrO | CID 13215708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of novel 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol as pesticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 6-Bromo 1-naphthol, 98% 91270-68-7 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
The Photophysical Landscape of 6-Bromo-1-hydroxynaphthalene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-1-hydroxynaphthalene, a halogenated derivative of 1-naphthol, presents a molecule of significant interest for its potential applications in the development of fluorescent probes, photosensitizers, and pharmacologically active agents. Its photophysical properties, governed by the interplay of the naphthalene core, the electron-donating hydroxyl group, and the electron-withdrawing bromine atom, are critical to understanding its behavior in various chemical and biological environments. This technical guide provides a comprehensive overview of the core photophysical characteristics of this compound and the experimental methodologies employed in their determination. Due to the limited availability of direct experimental data for this specific isomer, this guide draws upon established knowledge of the parent compound, 1-naphthol, and related brominated naphthols to provide a predictive and comparative analysis.
I. Core Photophysical Properties
The photophysical properties of a molecule describe its interaction with light, specifically the processes of light absorption and emission. For this compound, these properties are expected to be influenced by the heavy atom effect of bromine, which can enhance intersystem crossing and potentially lead to phosphorescence, in addition to fluorescence.
Data Presentation
The following table summarizes the anticipated photophysical parameters for this compound, based on data from its parent compound, 1-naphthol, and general principles of substituent effects on aromatic systems.
| Photophysical Parameter | 1-Naphthol (Reference) | This compound (Predicted) | Solvent/Conditions |
| Absorption Maximum (λabs) | ~290 nm[1] | ~290-300 nm | Non-polar solvent |
| Emission Maximum (λem) | ~339 nm[1] | ~340-360 nm | Non-polar solvent |
| Stokes Shift | ~49 nm | ~50-60 nm | Non-polar solvent |
| Fluorescence Quantum Yield (ΦF) | Variable | Expected to be lower than 1-naphthol | Varies with solvent |
| Excited-State Lifetime (τF) | Nanoseconds (ns) | Expected to be in the ns range, possibly shorter than 1-naphthol | Varies with solvent and quenchers |
Note: The predicted values for this compound are estimations and require experimental verification. The bromine substituent is expected to cause a slight red-shift (bathochromic shift) in both absorption and emission spectra and may decrease the fluorescence quantum yield due to the increased probability of intersystem crossing to the triplet state.
II. Experimental Protocols
The determination of the photophysical properties of this compound involves a suite of spectroscopic techniques. The following sections detail the methodologies for key experiments.
UV-Visible Absorption Spectroscopy
Objective: To determine the absorption maximum (λabs) and the molar extinction coefficient (ε) of the compound.
Methodology:
-
Sample Preparation: A stock solution of this compound is prepared in a suitable, UV-transparent solvent (e.g., cyclohexane, ethanol, or acetonitrile). A series of dilutions are then made to obtain concentrations typically in the range of 10-6 to 10-4 M.
-
Instrumentation: A dual-beam UV-Visible spectrophotometer is used.
-
Measurement: The absorbance of each solution is measured over a spectral range that covers the expected absorption of the naphthalene core (typically 200-400 nm). A solvent blank is used as a reference.
-
Data Analysis: The wavelength of maximum absorbance (λabs) is identified from the spectrum. The molar extinction coefficient (ε) is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
Steady-State Fluorescence Spectroscopy
Objective: To determine the excitation and emission maxima (λex and λem) and the Stokes shift.
Methodology:
-
Sample Preparation: A dilute solution of the compound (absorbance < 0.1 at the excitation wavelength to avoid inner filter effects) is prepared in a fluorescence-grade solvent.
-
Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), monochromators for excitation and emission, and a detector (e.g., photomultiplier tube) is used.
-
Measurement:
-
Emission Spectrum: The sample is excited at its absorption maximum (λabs), and the emitted light is scanned over a range of longer wavelengths.
-
Excitation Spectrum: The emission is monitored at the wavelength of maximum emission (λem), while the excitation wavelength is scanned over a range of shorter wavelengths.
-
-
Data Analysis: The wavelengths of maximum intensity in the excitation and emission spectra are determined. The Stokes shift is calculated as the difference in nanometers between the absorption maximum and the emission maximum.
Fluorescence Quantum Yield (ΦF) Determination (Relative Method)
Objective: To determine the efficiency of the fluorescence process.
Methodology:
-
Standard Selection: A well-characterized fluorescent standard with a known quantum yield and absorption/emission in a similar spectral region is chosen (e.g., quinine sulfate in 0.1 M H2SO4).
-
Sample and Standard Preparation: A series of solutions of both the sample and the standard are prepared with absorbances in the range of 0.02 to 0.1 at the excitation wavelength.
-
Measurement: The absorption and fluorescence emission spectra of all solutions are recorded. The integrated fluorescence intensity is measured for each solution.
-
Data Analysis: The integrated fluorescence intensity is plotted against the absorbance for both the sample and the standard. The quantum yield of the sample (Φsample) is calculated using the following equation:
Φsample = Φstandard × (Gradientsample / Gradientstandard) × (η2sample / η2standard)
where Φ is the quantum yield, Gradient is the slope of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.[2]
Time-Resolved Fluorescence Spectroscopy
Objective: To determine the excited-state lifetime (τF) of the fluorophore.
Methodology:
-
Instrumentation: A time-correlated single-photon counting (TCSPC) system or a streak camera is typically used. This involves a pulsed light source (e.g., a laser or a light-emitting diode) for excitation and a sensitive, high-speed detector.
-
Measurement: The sample is excited with a short pulse of light, and the arrival times of the emitted photons are recorded relative to the excitation pulse. This process is repeated many times to build up a histogram of photon arrival times, which represents the fluorescence decay profile.
-
Data Analysis: The fluorescence decay curve is fitted to one or more exponential functions to extract the lifetime(s) (τ). For a single exponential decay, the intensity (I) as a function of time (t) is given by:
I(t) = I0 * exp(-t/τ)
where I0 is the initial intensity.
III. Visualization of Relevant Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate a potential metabolic pathway for a related compound and a generalized experimental workflow for photophysical characterization.
Catabolic Pathway of 1-Naphthol
Caption: Proposed catabolic pathway for this compound.
This diagram illustrates a plausible metabolic fate of this compound in a biological system, drawing an analogy from the known catabolism of 1-naphthol.[3] The process involves initial hydroxylation, followed by aromatic ring cleavage and subsequent entry into central metabolism.
Experimental Workflow for Photophysical Characterization
Caption: Generalized workflow for photophysical characterization.
This workflow outlines the key steps in characterizing the photophysical properties of a fluorescent compound, from sample preparation through spectroscopic measurements to data analysis, culminating in a comprehensive profile of the molecule's interaction with light.
EGFR Signaling Pathway Involvement
Caption: Potential interaction with the EGFR signaling pathway.
Naphthol derivatives have been investigated for their anticancer properties, with some showing inhibitory effects on key signaling pathways. This diagram illustrates a hypothetical mechanism where a derivative of this compound could inhibit the Epidermal Growth Factor Receptor (EGFR), leading to downstream effects on the PI3K/Akt pathway and ultimately impacting cell proliferation and survival. This is based on findings for related naphthoquinone-naphthol compounds.[4]
IV. Conclusion
While direct experimental data on the photophysical properties of this compound are scarce, a robust understanding can be inferred from the behavior of related naphthalene derivatives. The presence of the hydroxyl and bromo substituents is expected to modulate the electronic structure of the naphthalene core, influencing its absorption and emission characteristics. The experimental protocols outlined in this guide provide a clear framework for the comprehensive characterization of this and other novel fluorophores. Further research to experimentally determine these properties will be invaluable for unlocking the full potential of this compound in various scientific and biomedical applications.
References
- 1. Absorption [1-Naphthol] | AAT Bioquest [aatbio.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. Coinducible Catabolism of 1-Naphthol via Synergistic Regulation of the Initial Hydroxylase Genes in Sphingobium sp. Strain B2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Solubility of 6-Bromo-1-hydroxynaphthalene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 6-Bromo-1-hydroxynaphthalene (also known as 6-bromo-1-naphthol), a key intermediate in various chemical syntheses. Due to the limited availability of direct quantitative solubility data for this specific compound, this guide combines qualitative information, predicted values, and data from its isomer, 6-Bromo-2-naphthol, to provide a thorough understanding. Furthermore, it details a standard experimental protocol for accurate solubility determination and outlines a logical workflow for its synthesis.
Core Concepts: Understanding Solubility
The solubility of a compound is a critical physicochemical property, influencing its behavior in various applications, from reaction kinetics in synthetic chemistry to bioavailability in drug development. The principle of "like dissolves like" is a fundamental concept, suggesting that substances with similar polarities are more likely to be soluble in one another. The naphthalene ring in this compound imparts significant non-polar character, while the hydroxyl group introduces polarity and the capacity for hydrogen bonding. The presence and position of the bromine atom further influence the molecule's overall polarity and intermolecular interactions.
Solubility Profile of this compound
Qualitative and Predicted Solubility:
One source describes this compound as "sparingly soluble," although the solvent is not specified. Computational predictions provide a Log S value of -4.36, which corresponds to a very low aqueous solubility of approximately 0.0098 mg/mL (or 0.000044 mol/L). This suggests that while sparingly soluble in water, its solubility is likely to be significantly higher in various organic solvents.
Inference from Isomer Data (6-Bromo-2-naphthol):
The isomer, 6-Bromo-2-naphthol, offers valuable insights into the potential solubility of this compound. Qualitative data indicates that 6-Bromo-2-naphthol is soluble in several common organic solvents. This information is summarized in the table below and can serve as a starting point for solvent selection when working with this compound.
Table 1: Qualitative and Quantitative Solubility of 6-Bromo-2-naphthol in Organic Solvents
| Solvent | Type | Qualitative Solubility | Quantitative Solubility (g/100mL) |
| Ethanol | Polar Protic | Soluble | Data not available |
| Acetone | Polar Aprotic | Soluble | Data not available |
| Chloroform | Non-polar | Soluble | Data not available |
| Methanol | Polar Protic | Soluble | Data not available |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | 5.5 |
Data for 6-Bromo-2-naphthol is presented to infer the potential solubility of this compound.
Based on this data, it is reasonable to expect that this compound will also exhibit good solubility in polar aprotic solvents like DMSO and polar protic solvents such as ethanol and methanol.
Experimental Protocol for Solubility Determination: The Isothermal Shake-Flask Method
For precise and reliable quantitative solubility data, the isothermal shake-flask method is the gold standard. This protocol can be readily applied to determine the solubility of this compound in any organic solvent of interest.
Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a constant temperature.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvent(s) (analytical grade)
-
Temperature-controlled orbital shaker or water bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
Centrifuge (optional)
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the vials for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by analyzing samples at different time points until the concentration of the solute in the supernatant remains constant.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle. Centrifugation can be used to facilitate this separation.
-
Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a syringe filter to remove any undissolved particles.
-
Accurately dilute the collected supernatant with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent using the following formula, accounting for the dilution factor:
Solubility (g/100mL) = (Concentration from analysis (g/mL) × Dilution factor) × 100
-
Synthesis of this compound: A Logical Workflow
While a specific, detailed protocol for the synthesis of this compound was not found, a logical workflow can be proposed based on the well-documented synthesis of its isomer, 6-Bromo-2-naphthol, from 2-naphthol. The key steps would involve the bromination of 1-naphthol. A potential purification step is also included.
Caption: A logical workflow for the synthesis of this compound.
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of this compound.
In-depth Technical Guide: 1H and 13C NMR Spectral Data of 6-Bromo-1-hydroxynaphthalene
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 6-Bromo-1-hydroxynaphthalene. Due to the scarcity of publicly available, verified spectral data for this specific isomer, this document outlines the expected spectral characteristics based on established principles of NMR spectroscopy and analysis of structurally similar compounds. It also includes a standardized experimental protocol for acquiring high-quality NMR data for brominated naphthol derivatives. This guide aims to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development who may be working with this or related compounds.
Introduction
This compound is a substituted aromatic compound belonging to the class of bromonaphthols. As with many halogenated aromatic compounds, it serves as a key intermediate in the synthesis of more complex molecules, including pharmaceuticals and materials with specific electronic properties. Accurate structural elucidation is paramount in these applications, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.
This guide addresses the critical need for reliable ¹H and ¹³C NMR data for this compound. While extensive data is available for its isomer, 6-Bromo-2-naphthol, the specific data for the 1-hydroxy isomer is not readily found in common spectral databases. This document aims to fill this gap by providing predicted data and a robust experimental framework.
Predicted NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) for the ¹H and ¹³C nuclei of this compound. These predictions are based on established substituent effects on the naphthalene ring system and analysis of related compounds. The numbering of the naphthalene ring is crucial for the assignment of signals and follows standard IUPAC conventions.
Molecular Structure and Numbering:
Caption: IUPAC numbering for this compound.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| OH | 5.0 - 6.0 | br s | - | 1H |
| H-2 | 7.1 - 7.3 | d | 7.5 - 8.5 | 1H |
| H-3 | 7.4 - 7.6 | t | 7.5 - 8.5 | 1H |
| H-4 | 7.8 - 8.0 | d | 7.5 - 8.5 | 1H |
| H-5 | 7.9 - 8.1 | d | ~2.0 | 1H |
| H-7 | 7.5 - 7.7 | dd | 8.5 - 9.5, ~2.0 | 1H |
| H-8 | 7.6 - 7.8 | d | 8.5 - 9.5 | 1H |
Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The broadness and chemical shift of the hydroxyl (OH) proton are highly dependent on the solvent, concentration, and temperature.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-1 | 150 - 155 |
| C-2 | 110 - 115 |
| C-3 | 125 - 130 |
| C-4 | 120 - 125 |
| C-4a | 125 - 130 |
| C-5 | 130 - 135 |
| C-6 | 115 - 120 |
| C-7 | 130 - 135 |
| C-8 | 120 - 125 |
| C-8a | 130 - 135 |
Note: Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Experimental Protocol for NMR Analysis
To obtain high-resolution ¹H and ¹³C NMR spectra for this compound or related compounds, the following experimental protocol is recommended.
3.1. Sample Preparation
-
Sample Purity: Ensure the sample is of high purity (>95%), as impurities can complicate spectral interpretation. Purification can be achieved by recrystallization or column chromatography.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for initial analysis. For compounds with limited solubility or to resolve overlapping signals, other deuterated solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can be used.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm). Modern NMR spectrometers can also reference to the residual solvent peak.
3.2. NMR Spectrometer and Parameters
-
Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended to achieve good signal dispersion, which is particularly important for resolving the aromatic region of the spectrum.
-
¹H NMR Parameters:
-
Pulse Sequence: A standard single-pulse experiment.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans, depending on the sample concentration.
-
Spectral Width: A range that encompasses all expected proton signals (e.g., 0-12 ppm).
-
-
¹³C NMR Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A significantly higher number of scans is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope (e.g., 1024 scans or more).
-
Spectral Width: A range that covers all expected carbon signals (e.g., 0-160 ppm).
-
3.3. Data Processing and Analysis
-
Fourier Transformation: Apply an exponential window function to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure accurate integration.
-
Referencing: Reference the spectrum to the TMS signal (0 ppm) or the residual solvent peak.
-
Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Identify the chemical shift of each peak in both ¹H and ¹³C spectra.
Logical Workflow for NMR Data Acquisition and Analysis
The following diagram illustrates the logical workflow for obtaining and interpreting NMR data for a compound like this compound.
Caption: Workflow for NMR data acquisition and analysis.
Conclusion
While experimental ¹H and ¹³C NMR data for this compound are not widely available, this guide provides a robust framework for its prediction and experimental determination. The predicted spectral data, based on established chemical principles, offers a valuable starting point for researchers. The detailed experimental protocol ensures that high-quality, reproducible NMR data can be acquired, facilitating accurate structural confirmation and enabling further research and development in areas where this compound is of interest. It is recommended that researchers undertaking the synthesis of this compound acquire and publish its full spectral data to contribute to the broader scientific community.
Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 6-Bromo-1-hydroxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 6-Bromo-1-hydroxynaphthalene. Understanding the fragmentation pathways of this halogenated aromatic compound is crucial for its unambiguous identification in complex matrices, a common requirement in pharmaceutical research and development, as well as in environmental and forensic analysis. This document outlines the key fragmentation mechanisms, presents quantitative data in a structured format, and provides a detailed experimental protocol for reproducible analysis.
Core Fragmentation Pathways and Data Summary
The mass spectrum of this compound is characterized by a series of distinct fragmentation events, primarily driven by the presence of the bromine atom, the hydroxyl group, and the stable naphthalene core. The initial ionization event results in the formation of a molecular ion, which then undergoes a cascade of fragmentation steps to produce a series of smaller, charged fragments.
The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, results in a characteristic isotopic pattern for bromine-containing fragments. This is most evident in the molecular ion region, where two peaks of almost equal intensity are observed at m/z 222 and 224, corresponding to the [M]⁺ and [M+2]⁺ ions, respectively.
The primary fragmentation pathways deduced from the analysis of related compounds and general principles of mass spectrometry include the loss of the bromine atom, the elimination of carbon monoxide (CO) from the hydroxylated ring, and subsequent cleavages of the naphthalene ring structure.
Table 1: Key Fragment Ions and Their Proposed Structures
| m/z | Proposed Fragment | Description |
| 224 | [C₁₀H₇⁸¹BrO]⁺ | Molecular ion (M+2) containing the heavier bromine isotope. |
| 222 | [C₁₀H₇⁷⁹BrO]⁺ | Molecular ion (M) containing the lighter bromine isotope. |
| 143 | [C₁₀H₇O]⁺ | Loss of a bromine radical from the molecular ion. |
| 115 | [C₉H₇]⁺ | Loss of a CO molecule from the [C₁₀H₇O]⁺ fragment. This is often the base peak. |
| 89 | [C₇H₅]⁺ | Further fragmentation of the naphthalene ring. |
Table 2: Quantitative Mass Spectrometry Data for this compound
| Feature | m/z Value | Relative Intensity |
| Molecular Ion [M]⁺ | 222 | High |
| Molecular Ion [M+2]⁺ | 224 | High (approx. 98% of M⁺) |
| Base Peak | 115 | 100% |
| Key Fragment | 143 | Moderate to High |
| Other Significant Fragment | 89 | Moderate |
Visualizing the Fragmentation Cascade
The logical relationship between the parent molecule and its fragment ions can be visualized as a fragmentation pathway. The following diagram, generated using the DOT language, illustrates the primary fragmentation steps for this compound.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
The following provides a typical experimental protocol for the analysis of this compound using GC-MS with electron ionization. This protocol is intended as a guideline and may require optimization based on the specific instrumentation and analytical goals.
1. Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent, such as dichloromethane or methanol, to a final concentration of approximately 1 mg/mL.
-
If necessary, perform a serial dilution to achieve a concentration appropriate for the sensitivity of the instrument.
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, operated in splitless mode to maximize sensitivity.
-
Injector Temperature: 280 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of aromatic compounds.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase the temperature to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 10 minutes.
-
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 300 to ensure detection of the molecular ion and all significant fragments.
-
Solvent Delay: A solvent delay of 3-5 minutes is recommended to prevent the solvent peak from saturating the detector.
4. Data Acquisition and Analysis:
-
Acquire the data in full scan mode to obtain the complete mass spectrum.
-
Process the data using the instrument's software to identify the peaks and their corresponding mass spectra.
-
Compare the obtained spectrum with a reference library (if available) or interpret the fragmentation pattern based on the principles outlined in this guide.
This comprehensive guide provides the necessary technical information for the confident identification and characterization of this compound using mass spectrometry. The detailed fragmentation analysis, coupled with the provided experimental protocol, will be a valuable resource for researchers and professionals in the fields of chemistry and drug development.
The Obscure History of 6-Bromo-1-hydroxynaphthalene: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-1-hydroxynaphthalene is a halogenated derivative of 1-naphthol. While its specific discovery and detailed historical timeline are not extensively documented in readily available scientific literature, its chemical structure and properties can be understood through the broader context of naphthalene chemistry and the synthesis of its derivatives. This technical guide provides an overview of the presumed synthesis, potential chemical properties, and speculative applications of this compound, based on established principles of organic chemistry. Due to the scarcity of specific historical data, this document focuses on the probable scientific foundations rather than a definitive historical account.
Introduction
Naphthalene, a bicyclic aromatic hydrocarbon, and its derivatives have been fundamental building blocks in organic synthesis and medicinal chemistry for over a century. The introduction of a hydroxyl group to form 1-hydroxynaphthalene (1-naphthol) and the subsequent halogenation to yield compounds like this compound are standard transformations in organic chemistry. This guide will explore the likely synthetic routes and physicochemical properties of this specific bromo-substituted naphthol.
Probable Synthesis and Chemical Properties
The synthesis of this compound would likely proceed through the bromination of 1-hydroxynaphthalene. The directing effects of the hydroxyl group would influence the position of bromination.
Electrophilic Aromatic Substitution
The primary method for introducing a bromine atom onto the naphthalene ring is through electrophilic aromatic substitution. The hydroxyl group is an activating, ortho-, para-directing group. Therefore, the bromination of 1-hydroxynaphthalene would be expected to yield a mixture of isomers.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₀H₇BrO | |
| Molecular Weight | 223.07 g/mol | |
| Appearance | Off-white to pale yellow solid | Based on similar compounds |
| Melting Point | Not available | Expected to be a solid at room temperature |
| Solubility | Soluble in organic solvents (e.g., ethanol, acetone, DMSO) | Typical for aromatic compounds |
| pKa | ~9-10 | Similar to other substituted naphthols |
Experimental Protocol: Hypothetical Synthesis of this compound
The following is a generalized, hypothetical protocol for the synthesis of this compound based on standard laboratory procedures for the bromination of phenols and naphthols.
Materials:
-
1-Hydroxynaphthalene (1-naphthol)
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Dissolve 1-hydroxynaphthalene in acetonitrile in a round-bottom flask.
-
Cool the solution in an ice bath to 0°C.
-
Add N-Bromosuccinimide (NBS) portion-wise to the stirred solution over 15-20 minutes.
-
Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to isolate this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Diagram 1: Hypothetical Synthesis Workflow
Caption: A generalized workflow for the synthesis of this compound.
Potential Signaling Pathway Interactions
While no specific biological activity or signaling pathway modulation has been definitively attributed to this compound in the literature, its structure suggests potential interactions with biological systems. As a substituted naphthol, it could potentially interact with enzymes or receptors that have binding pockets accommodating planar aromatic structures.
Diagram 2: Speculative Biological Interaction Logic
Caption: Potential molecular interactions of this compound.
Conclusion
The history of this compound is not well-defined in the public domain. However, its synthesis and chemical properties can be inferred from the well-established principles of organic chemistry. As a halogenated naphthol derivative, it holds potential for further investigation in medicinal chemistry and materials science. Future research is necessary to elucidate its specific biological activities and to develop optimized, high-yield synthetic protocols. This guide serves as a foundational document for researchers interested in exploring the chemistry and potential applications of this and related compounds.
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using 6-Bromo-1-hydroxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction is particularly valuable in medicinal chemistry and drug development for the synthesis of biaryl and heteroaryl structures, which are common motifs in biologically active molecules. 6-Bromo-1-hydroxynaphthalene is a key building block, offering a versatile scaffold for the synthesis of novel 6-aryl-1-naphthol derivatives. These products are of significant interest due to the established role of naphthol-containing compounds in various therapeutic areas. The hydroxyl group provides a handle for further functionalization or can play a crucial role in binding interactions with biological targets.
This document provides detailed application notes and experimental protocols for the successful application of this compound in Suzuki coupling reactions.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves a catalytic cycle that typically consists of three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (this compound) to form a palladium(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboron reagent (boronic acid or ester) transfers its organic group to the palladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.
Data Presentation: Representative Suzuki Coupling Reactions
The following table summarizes representative reaction conditions and yields for the Suzuki coupling of this compound with various arylboronic acids. The data is illustrative and based on typical outcomes for similar Suzuki-Miyaura couplings.[1][2][3][4]
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | Toluene/H₂O (3:1) | 90 | 16 | 80-90 |
| 3 | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2) | DME/H₂O (4:1) | 85 | 18 | 75-85 |
| 4 | 4-Acetylphenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | 2-MeTHF/H₂O (5:1) | 100 | 12 | 70-80 |
| 5 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 14 | 65-75 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol provides a general procedure that can be adapted for various arylboronic acids. Optimization of the catalyst, ligand, base, and solvent system may be necessary for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(dppf)Cl₂, Pd(PPh₃)₄) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DME, 2-MeTHF)
-
Degassed water
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
If a solid palladium precursor and ligand are used, add them to the flask at this stage (e.g., Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)).
-
Seal the flask with a septum or screw cap.
-
-
Inert Atmosphere:
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
-
Solvent Addition:
-
Under a positive pressure of inert gas, add the degassed organic solvent (e.g., 1,4-dioxane) and degassed water via syringe. A typical solvent ratio is 4:1 to 5:1 (organic solvent:water). The final concentration of the limiting reagent is typically 0.1-0.2 M.
-
-
Reaction:
-
Place the flask in a preheated oil bath or heating block set to the desired temperature (typically 80-100 °C).
-
Stir the reaction mixture vigorously for the required time (typically 12-24 hours).
-
-
Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (this compound) is consumed.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate (EtOAc).
-
Wash the organic layer sequentially with water and then with brine.
-
Separate the organic layer.
-
-
Extraction and Drying:
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine all organic layers and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-aryl-1-hydroxynaphthalene product.
-
-
Characterization:
-
Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Mandatory Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the Suzuki coupling of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles [mdpi.com]
Application Notes and Protocols for the Suzuki Coupling of 6-Bromo-1-hydroxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This powerful palladium-catalyzed reaction facilitates the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials. This application note provides a detailed experimental protocol for the Suzuki coupling of 6-bromo-1-hydroxynaphthalene with various arylboronic acids. The resulting 6-aryl-1-naphthol products are valuable intermediates in drug discovery and materials science. The presence of the unprotected hydroxyl group requires careful optimization of reaction conditions to achieve high yields and minimize side reactions.
Principle of the Reaction
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:
-
Oxidative Addition: A palladium(0) complex reacts with the aryl halide (this compound) to form a palladium(II) intermediate.
-
Transmetalation: The organic group from the organoboron species (arylboronic acid) is transferred to the palladium(II) complex. This step is facilitated by a base, which activates the boronic acid.[2]
-
Reductive Elimination: The two organic groups on the palladium complex couple to form the biaryl product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[1]
For substrates with acidic protons, such as the hydroxyl group in this compound, the choice of base is critical to avoid deprotonation of the starting material, which could potentially interfere with the catalytic cycle. However, studies have shown that Suzuki couplings can be successfully performed on substrates with unprotected hydroxyl and amino groups.[3]
Data Presentation: Representative Conditions and Yields
The following table summarizes representative reaction conditions and yields for the Suzuki coupling of bromonaphthalene derivatives with various arylboronic acids. Note that yields are highly dependent on the specific substrates and reaction conditions and may require optimization.
| This compound (1.0 equiv) | Arylboronic Acid (1.2-1.5 equiv) | Palladium Catalyst (mol%) | Ligand (mol%) | Base (2.0-3.0 equiv) | Solvent System | Temp. (°C) | Time (h) | Typical Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ (3-5) | - | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12-24 | 75-90 |
| This compound | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 8-16 | 80-95 |
| This compound | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF/H₂O | 110 | 6-12 | 70-85 |
| This compound | 4-Acetylphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | 2-MeTHF/H₂O | 80 | 12-24 | 65-80 |
Experimental Protocols
Two detailed protocols are provided below: a conventional heating method and a microwave-assisted method, which can significantly reduce reaction times.[4]
Protocol 1: Conventional Heating Method
This protocol is adapted from procedures for similar bromonaphthol substrates.[5]
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equivalents)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.5 mmol, 1.5 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
Catalyst and Ligand Addition: In a separate vial, weigh the palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). Add these solids to the Schlenk flask.
-
Solvent Addition and Degassing: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask. Seal the flask and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously under an inert atmosphere for 8-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 6-aryl-1-hydroxynaphthalene.
Protocol 2: Microwave-Assisted Method
This protocol is a general method that often leads to significantly reduced reaction times.[6]
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)
-
Cesium carbonate (Cs₂CO₃, 3.0 equivalents)
-
1,4-Dioxane/Ethanol/Water (4:1:1 mixture)
Procedure:
-
Reaction Setup: In a microwave reaction vial equipped with a magnetic stir bar, add this compound (0.5 mmol, 1.0 equiv), the arylboronic acid (0.75 mmol, 1.5 equiv), Pd(PPh₃)₄ (0.025 mmol, 5 mol%), and Cs₂CO₃ (1.5 mmol, 3.0 equiv).
-
Solvent Addition: Add 5 mL of a 4:1:1 mixture of 1,4-dioxane, ethanol, and water.
-
Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to 140 °C for 20-40 minutes.
-
Work-up and Purification: After cooling to room temperature, follow the work-up, extraction, and purification steps as described in Protocol 1.
Mandatory Visualization
Caption: Experimental workflow for the Suzuki coupling of this compound.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 6-Bromo-1-hydroxynaphthalene and its Isomer in Pharmaceutical Synthesis
Introduction
While 6-Bromo-1-hydroxynaphthalene is a commercially available naphthalene derivative, a comprehensive review of scientific literature and patents indicates that its direct application as a precursor in the synthesis of major commercial pharmaceuticals is not extensively documented. However, its isomer, 6-Bromo-2-naphthol, serves as a crucial intermediate in the industrial synthesis of prominent non-steroidal anti-inflammatory drugs (NSAIDs), namely Naproxen and Nabumetone. This document provides detailed application notes and protocols focusing on the well-established synthetic routes involving 6-Bromo-2-naphthol, and explores the potential applications of this compound derivatives in medicinal chemistry based on the bioactivity of related compounds.
Part 1: 6-Bromo-2-hydroxynaphthalene as a Precursor for NSAIDs
The primary pharmaceutical application of a bromo-hydroxynaphthalene isomer is the use of 6-Bromo-2-naphthol in the synthesis of Naproxen and Nabumetone. The bromo-substituent is strategic for subsequent carbon-carbon bond-forming reactions to build the final drug structures.
Synthesis of Naproxen
Naproxen, chemically (S)-2-(6-methoxynaphthalen-2-yl)propanoic acid, is a widely used NSAID for treating pain, fever, and inflammation.[1] One of the established industrial syntheses commences with 2-naphthol, which is converted to 6-bromo-2-methoxynaphthalene, a key intermediate.
Experimental Protocol: Synthesis of 6-Bromo-2-methoxynaphthalene from 2-Naphthol
This synthesis involves a three-step process: bromination of 2-naphthol, reduction of the dibrominated intermediate, and methylation of the resulting 6-bromo-2-naphthol.
Step 1: Bromination of 2-Naphthol to 1,6-dibromo-2-naphthol
-
Reaction: 2-Naphthol is treated with bromine in a suitable solvent, such as a halogenated solvent like methylene chloride.[2]
-
Procedure: 2-Naphthol is dissolved in methylene chloride. A molar excess of bromine (e.g., 5-10%) is added portion-wise while maintaining the reaction temperature. The reaction proceeds until completion, which can be monitored by techniques like TLC or HPLC.
Step 2: Reduction of 1,6-dibromo-2-naphthol to 6-Bromo-2-naphthol
-
Reaction: The 1-bromo group is selectively removed (hydrodebromination) using a reducing agent. A common method involves reaction with an alkali metal sulfite.[3]
-
Procedure: After the bromination step, the solvent may be changed. The 1,6-dibromo-2-naphthol intermediate is reacted with sodium bisulfite in a solvent system such as an aqueous alcohol.[2] The mixture is heated to effect the reduction.
Step 3: Methylation of 6-Bromo-2-naphthol to 6-Bromo-2-methoxynaphthalene
-
Reaction: The hydroxyl group of 6-Bromo-2-naphthol is methylated to form the corresponding methoxy ether.
-
Procedure: 6-Bromo-2-naphthol is treated with a methylating agent, such as methyl bromide, in the presence of a base (e.g., potassium carbonate) and a suitable solvent.[2][4] The reaction mixture is heated to drive the reaction to completion. The resulting 6-bromo-2-methoxynaphthalene is then purified.
Quantitative Data for Synthesis of 6-Bromo-2-methoxynaphthalene
| Step | Reactants | Reagents/Catalysts | Solvent | Typical Yield | Reference |
| 1. Bromination | 2-Naphthol, Bromine | - | Methylene Chloride | High | [2] |
| 2. Reduction | 1,6-dibromo-2-naphthol | Sodium Bisulfite | Aqueous Alcohol | High | [2][3] |
| 3. Methylation | 6-Bromo-2-naphthol | Methyl Bromide, K2CO3 | Not specified | High | [2][4] |
Synthetic Workflow for Naproxen Precursor
Caption: Synthetic pathway from 2-Naphthol to Naproxen via 6-Bromo-2-methoxynaphthalene.
Synthesis of Nabumetone
Nabumetone, with the chemical name 4-(6-methoxy-2-naphthyl)butan-2-one, is another significant NSAID. Its synthesis can also utilize 6-bromo-2-methoxynaphthalene as a key starting material.
Experimental Protocol: Synthesis of Nabumetone from 6-Bromo-2-methoxynaphthalene
One synthetic route involves a palladium-catalyzed coupling reaction.
-
Reaction: 6-Bromo-2-methoxynaphthalene is reacted with 3-buten-2-ol in the presence of a palladium catalyst.[5]
-
Procedure: A mixture of 6-bromo-2-methoxynaphthalene, 3-buten-2-ol, a palladium(II) acetate catalyst, a phosphine ligand (e.g., triphenylphosphine), and a base (e.g., sodium bicarbonate) in a high-boiling solvent like N-methyl-2-pyrrolidone is heated under an inert atmosphere.[5] The reaction yields Nabumetone after purification.
Quantitative Data for Nabumetone Synthesis
| Reactants | Catalyst/Reagents | Solvent | Temperature | Yield | Reference |
| 6-Bromo-2-methoxynaphthalene, 3-buten-2-ol | Pd(OAc)2, PPh3, NaHCO3 | N-methyl-2-pyrrolidone | 140-145 °C | 90% | [5] |
Logical Workflow for Nabumetone Synthesis
Caption: Palladium-catalyzed synthesis of Nabumetone.
Part 2: Potential Pharmaceutical Applications of this compound Derivatives
While direct use of this compound as a precursor for a major drug is not apparent, the broader class of naphthalene and naphthol derivatives exhibits a wide range of biological activities, suggesting potential for future drug development.
Anticancer Activity
Naphthalene-containing compounds are present in several anticancer agents.[6] Research into novel naphthoquinone-naphthol derivatives has shown promising cytotoxic activity against various human cancer cell lines.[7] For instance, certain derivatives have demonstrated potent antiproliferative activity against HCT116, PC9, and A549 cancer cell lines, with IC50 values in the low micromolar range.[7] The mechanism of action for some of these compounds involves the induction of apoptosis by modulating signaling pathways such as the EGFR/PI3K/Akt pathway.[7] The synthesis of these complex molecules often involves multi-step processes including oxidation, dimerization, and functional group modifications.[7]
Anti-inflammatory and Enzyme Inhibition Activity
Derivatives of 1-naphthol have been synthesized and evaluated for their potential as anti-inflammatory agents and enzyme inhibitors.[8] Studies have shown that certain brominated 1-naphthol derivatives are effective inhibitors of human carbonic anhydrase (hCA) I and II isoenzymes, as well as acetylcholinesterase (AChE), with Ki values in the micromolar to nanomolar range.[8] This suggests that the this compound scaffold could be a starting point for designing novel inhibitors of these enzymes, which are implicated in various diseases.
Signaling Pathway Inhibition by Naphthoquinone-Naphthol Derivatives
Caption: Inhibition of the EGFR/PI3K/Akt pathway by certain naphthoquinone-naphthol derivatives.
References
- 1. Naproxen derivatives: Synthesis, reactions, and biological applications: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. Synthesis of dihydronaphthalene analogues inspired by combretastatin A-4 and their biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP0792860A1 - Process for the synthesis of nabumetone - Google Patents [patents.google.com]
- 4. WO1998024747A1 - A process for the preparation of nabumetone - Google Patents [patents.google.com]
- 5. data.epo.org [data.epo.org]
- 6. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Fluorescent Probes from 6-Bromo-1-hydroxynaphthalene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of novel fluorescent probes starting from 6-Bromo-1-hydroxynaphthalene (also known as 6-bromo-2-naphthol). The methodologies outlined herein focus on the generation of Schiff base derivatives, which are versatile fluorescent sensors, particularly for the detection of metal ions. The protocols are designed to be a comprehensive guide, from synthesis and characterization to practical application in analyte detection.
Introduction
This compound is a valuable scaffold for the development of fluorescent probes. The naphthalene core provides intrinsic fluorescence, which can be modulated by chemical modifications.[1] The bromo- and hydroxyl- functionalities serve as reactive handles for introducing recognition moieties and tuning the photophysical properties of the final probe. Schiff base formation is a straightforward and efficient method to introduce a wide variety of functionalities, leading to probes with high sensitivity and selectivity for specific analytes, such as metal ions.[2][3] These probes often operate via mechanisms like Chelation-Enhanced Fluorescence (CHEF), where the binding of an analyte to the probe enhances its fluorescence intensity.[4]
Synthesis of a Naphthalene-Pyridyl Schiff Base Probe (NP-1)
A plausible synthetic route for a fluorescent probe from this compound involves a two-step process: amination of the bromo-position followed by condensation with an aldehyde to form the Schiff base. This example details the synthesis of a naphthalene-pyridyl Schiff base probe (NP-1) for the detection of Zn²⁺ ions.
Part 1: Synthesis of 6-Amino-1-hydroxynaphthalene
The conversion of the bromo-group to an amino-group can be achieved via a copper-catalyzed Ullmann reaction.[5]
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Copper(I) iodide (CuI)
-
Sodium ascorbate
-
Dimethyl sulfoxide (DMSO)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Protocol:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in DMSO.
-
Add sodium azide (2.0 eq), copper(I) iodide (0.1 eq), and sodium ascorbate (0.2 eq).
-
Heat the reaction mixture at 80-90°C under an inert atmosphere (e.g., Nitrogen or Argon) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
The crude azide intermediate is then dissolved in methanol.
-
Carefully add sodium borohydride (NaBH₄) in portions at 0°C.
-
Stir the reaction at room temperature until the reduction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with dichloromethane, wash with saturated NaHCO₃ solution and brine, and dry over anhydrous MgSO₄.
-
Purify the crude product by silica gel column chromatography to obtain 6-Amino-1-hydroxynaphthalene.
Part 2: Synthesis of the Naphthalene-Pyridyl Schiff Base Probe (NP-1)
The final probe is synthesized via a condensation reaction between 6-Amino-1-hydroxynaphthalene and pyridine-2-carbaldehyde.[6]
Materials:
-
6-Amino-1-hydroxynaphthalene
-
Pyridine-2-carbaldehyde
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Protocol:
-
Dissolve 6-Amino-1-hydroxynaphthalene (1.0 eq) in ethanol in a round-bottom flask.
-
Add pyridine-2-carbaldehyde (1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the pure NP-1 probe.
Synthesis Workflow for NP-1 Probe
Caption: General workflow for the synthesis of the NP-1 fluorescent probe.
Application: Fluorescent Detection of Zn²⁺ Ions
The synthesized NP-1 probe can be utilized for the selective detection of zinc ions. The sensing mechanism is based on the chelation of Zn²⁺ by the Schiff base, which restricts the C=N isomerization and leads to a significant enhancement of fluorescence (CHEF effect).[4][7]
Quantitative Data
The following table summarizes representative photophysical and sensing properties for naphthalene-based Schiff base probes for Zn²⁺ detection, based on literature values for similar compounds.
| Property | Value | Reference(s) |
| Excitation Wavelength (λex) | ~370 nm | [4] |
| Emission Wavelength (λem) | ~460 nm | [4] |
| Quantum Yield (Φ) - Free Probe | Low (~0.01) | [1] |
| Quantum Yield (Φ) - with Zn²⁺ | High (~0.2 - 0.5) | [1][8] |
| Detection Limit (LOD) | 0.1 - 1 µM | [4] |
| Binding Constant (Ka) | 10⁴ - 10⁵ M⁻¹ | [9] |
| Stoichiometry (Probe:Zn²⁺) | 1:1 | [4] |
Experimental Protocol for Zn²⁺ Sensing
Materials:
-
NP-1 fluorescent probe stock solution (1 mM in DMSO)
-
Stock solutions of various metal ions (e.g., ZnCl₂, CuCl₂, NiCl₂, etc.) in deionized water (10 mM)
-
HEPES buffer (20 mM, pH 7.4)
-
Ethanol
-
Fluorometer
-
Quartz cuvettes
Protocol:
-
Preparation of Probe Solution: Prepare a working solution of the NP-1 probe (e.g., 10 µM) by diluting the DMSO stock solution in a suitable solvent system, such as an ethanol/HEPES buffer mixture (e.g., 1:9 v/v).
-
Fluorescence Titration:
-
Place the probe solution in a quartz cuvette.
-
Record the initial fluorescence spectrum (this serves as the blank).
-
Incrementally add small aliquots of the Zn²⁺ stock solution to the cuvette.
-
After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes.
-
Record the fluorescence spectrum after each addition.
-
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of Zn²⁺ to determine the detection limit and binding constant.
-
Selectivity Test: Repeat the experiment with other metal ions at the same concentration as the maximum concentration of Zn²⁺ used, to assess the selectivity of the probe.
Signaling Pathway for Zn²⁺ Detection
Caption: CHEF mechanism for Zn²⁺ detection by the NP-1 probe.
Application in Cellular Imaging
Naphthalene-based fluorescent probes can also be applied for imaging in living cells.[8][10] The following is a general protocol for cellular imaging of intracellular Zn²⁺.
Experimental Protocol for Live Cell Imaging
Materials:
-
NP-1 fluorescent probe stock solution (1 mM in DMSO)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Cells (e.g., HeLa cells) plated on glass-bottom dishes
-
Fluorescence microscope
Protocol:
-
Cell Culture: Culture the cells to an appropriate confluency on glass-bottom dishes.
-
Probe Loading:
-
Wash the cells with PBS.
-
Incubate the cells with a low concentration of the NP-1 probe (e.g., 1-10 µM) in cell culture medium for 30-60 minutes at 37°C.
-
-
Washing: Wash the cells with PBS to remove any excess probe.
-
Imaging:
-
Add fresh cell culture medium to the cells.
-
Image the cells using a fluorescence microscope with appropriate filter sets (e.g., excitation around 370 nm and emission around 460 nm).
-
-
(Optional) Zn²⁺ Treatment: To visualize changes in intracellular Zn²⁺, cells can be treated with a Zn²⁺ ionophore (e.g., pyrithione) and a Zn²⁺ source before or after probe loading.
Conclusion
This compound is a versatile starting material for the synthesis of fluorescent probes. The protocols provided herein for the synthesis of a naphthalene-pyridyl Schiff base probe and its application in Zn²⁺ detection offer a robust framework for researchers. The straightforward synthesis and the potential for high sensitivity and selectivity make these probes valuable tools in chemical biology and drug development. Further derivatization of the this compound core can lead to a wide array of fluorescent sensors for various analytes and applications.
References
- 1. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jetir.org [jetir.org]
- 4. researchgate.net [researchgate.net]
- 5. Photophysical properties and theoretical investigations of newly synthesized pyrene-naphthalene based Schiff base ligand and its copper(II) complexes - Amrita Vishwa Vidyapeetham [amrita.edu]
- 6. An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00110E [pubs.rsc.org]
- 7. Fluorescence chemosensing and bioimaging of metal ions using schiff base probes working through photo-induced electron transfer (PET) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al3+ [mdpi.com]
- 10. A naphthalene-based Al3+ selective fluorescent sensor for living cell imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
6-Bromo-1-hydroxynaphthalene: A Versatile Precursor for Advanced Materials in Organic Electronics
Application Note & Protocols
Introduction
6-Bromo-1-hydroxynaphthalene is a substituted naphthalene derivative that holds significant potential as a foundational building block for the synthesis of advanced functional materials in the field of organic electronics. Its bifunctional nature, featuring a reactive bromine atom and a hydroxyl group on the naphthalene core, allows for versatile chemical modifications to tailor its electronic and photophysical properties. While direct applications of this compound in organic electronic devices are not extensively documented, its derivatives are promising candidates for hole transport materials (HTMs), emitters in organic light-emitting diodes (OLEDs), and active layers in organic field-effect transistors (OFETs). Naphthalene derivatives, in general, are known for their high quantum yield and excellent photostability, making them attractive for these applications.[1]
This document provides an overview of the potential applications of this compound in organic electronics, focusing on its role as a precursor for the synthesis of hole transport materials. It includes a hypothetical synthetic protocol for a diarylamine-substituted naphthalene derivative, a class of compounds known for their excellent hole transporting properties.
Principle of Application: Synthesis of Hole Transport Materials
The performance of organic electronic devices, such as OLEDs and perovskite solar cells, is critically dependent on the efficiency of charge carrier transport. Hole transport materials are essential for facilitating the movement of positive charge carriers (holes) from the active layer to the anode. Arylamine derivatives, particularly those based on triphenylamine and carbazole, are widely used as HTMs due to their suitable highest occupied molecular orbital (HOMO) energy levels and high hole mobility.
This compound can be strategically functionalized to create novel HTMs. The bromine atom provides a reactive site for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which is a powerful method for forming carbon-nitrogen bonds.[2] By coupling this compound with various arylamines, it is possible to synthesize a library of naphthalene-based HTMs with tailored electronic properties. The hydroxyl group can also be modified, for example, through etherification, to further tune the solubility and thermal stability of the resulting materials.
Hypothetical Application: Synthesis of a Diarylamine-Functionalized Naphthalene Derivative as a Hole Transport Material
This section outlines a hypothetical synthetic route and characterization for a novel hole transport material, N-(6-(diphenylamino)naphthalen-1-yl)acetamide (DPANA), derived from this compound. This example is based on established synthetic methodologies for similar compounds.
Experimental Protocols
Protocol 1: Synthesis of N-(6-bromonaphthalen-1-yl)acetamide (Intermediate 1)
This step involves the protection of the hydroxyl group as an acetamide to prevent side reactions in the subsequent Buchwald-Hartwig amination.
-
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in dry dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N-(6-bromonaphthalen-1-yl)acetamide.
-
Protocol 2: Synthesis of N-(6-(diphenylamino)naphthalen-1-yl)acetamide (DPANA)
This step utilizes the Buchwald-Hartwig amination to couple the brominated intermediate with diphenylamine.
-
Materials:
-
N-(6-bromonaphthalen-1-yl)acetamide (Intermediate 1)
-
Diphenylamine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide
-
Anhydrous toluene
-
-
Procedure:
-
In a glovebox, charge a Schlenk tube with N-(6-bromonaphthalen-1-yl)acetamide (1.0 eq), diphenylamine (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (2 mol%), and Xantphos (4 mol%).
-
Add anhydrous toluene to the Schlenk tube.
-
Seal the tube and heat the reaction mixture at 110 °C for 24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with toluene.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography to yield the final product, DPANA.
-
Data Presentation
The following table summarizes the expected and hypothetical characterization data for the synthesized hole transport material, DPANA. This data is crucial for evaluating its potential performance in an organic electronic device.
| Property | Hypothetical Value | Method of Determination |
| Chemical Structure | N/A | ¹H NMR, ¹³C NMR, Mass Spectrometry |
| Purity | >99% | High-Performance Liquid Chromatography (HPLC) |
| HOMO Energy Level | -5.4 eV | Cyclic Voltammetry (CV) |
| LUMO Energy Level | -2.1 eV | CV and UV-Vis Spectroscopy |
| Electrochemical Band Gap | 3.3 eV | Calculated from HOMO and LUMO levels |
| Photoluminescence (PL) Max | 450 nm (in solution) | Fluorescence Spectroscopy |
| Glass Transition Temp. (Tg) | 120 °C | Differential Scanning Calorimetry (DSC) |
| Decomposition Temp. (Td) | >350 °C | Thermogravimetric Analysis (TGA) |
| Hole Mobility | 1 x 10⁻⁴ cm²/Vs | Time-of-Flight (TOF) or Space-Charge-Limited Current (SCLC) |
Mandatory Visualization
The following diagrams illustrate the synthetic workflow and the logical relationship of using this compound as a precursor for a hole transport material.
References
Application Notes and Protocols for the Functionalization of the Hydroxyl Group of 6-Bromo-1-hydroxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical functionalization of the hydroxyl group of 6-Bromo-1-hydroxynaphthalene (also known as 6-bromo-1-naphthol). This compound is a valuable building block in medicinal chemistry and materials science, and derivatization of its hydroxyl group allows for the synthesis of a diverse range of molecules with potentially novel biological activities and material properties. The following protocols for O-alkylation, O-acylation, and O-triflation are based on established and reliable synthetic methodologies.
O-Alkylation (Williamson Ether Synthesis)
The Williamson ether synthesis is a robust and widely used method for the preparation of ethers from an alcohol and an organohalide. In this protocol, the hydroxyl group of this compound is first deprotonated with a base to form a more nucleophilic naphthoxide ion, which then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide.
General Experimental Workflow for O-Alkylation
Caption: General workflow for the O-alkylation of this compound.
Detailed Protocol: Synthesis of 6-Bromo-1-methoxynaphthalene
Materials:
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Methyl Iodide (CH₃I)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add methyl iodide (1.5 eq) dropwise to the suspension.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 6-bromo-1-methoxynaphthalene.
Quantitative Data for O-Alkylation of this compound (and Analogs)
| Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methyl Iodide | K₂CO₃ | DMF | 60 | 4-6 | High | Adapted from[1] |
| Ethyl Iodide | K₂CO₃ | Acetone | Reflux | 6-8 | Good | General Protocol |
| Benzyl Bromide | K₂CO₃ | Acetonitrile | RT - 60 | 4-8 | High | General Protocol |
| 1-Bromobutane | NaOH | Ethanol | Reflux | 1 | Good | Adapted from[2] |
Note: Yields are generalized as "Good" to "High" where specific data for this compound is not available. These are based on typical outcomes for Williamson ether synthesis with similar naphthols.
O-Acylation (Esterification)
The hydroxyl group of this compound can be readily converted to an ester by reaction with an acyl chloride or an acid anhydride. This reaction is often carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst and scavenges the HCl byproduct.
General Experimental Workflow for O-Acylation
Caption: General workflow for the O-acylation of this compound.
Detailed Protocol: Synthesis of 6-Bromo-1-naphthyl Acetate
Materials:
-
This compound
-
Acetyl Chloride (or Acetic Anhydride)
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of dichloromethane and pyridine at room temperature.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.2 eq) dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 6-bromo-1-naphthyl acetate can be purified by recrystallization or column chromatography.
Quantitative Data for O-Acylation of this compound (and Analogs)
| Acylating Agent | Base | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Acetyl Chloride | Pyridine | DCM | 0 to RT | 2-4 | High | General Protocol |
| Acetic Anhydride | Pyridine | - | RT | 1-3 | High | General Protocol |
| Benzoyl Chloride | Pyridine | DCM | 0 to RT | 3-5 | High | General Protocol |
| Pivaloyl Chloride | Pyridine | DCM | 0 to RT | 4-6 | ~86 | Adapted from[3] |
Note: Yields are generalized as "High" where specific data for this compound is not available. These are based on typical outcomes for esterification of naphthols.
O-Triflation
Conversion of the hydroxyl group to a trifluoromethanesulfonate (triflate) is a crucial transformation in organic synthesis. The triflate group is an excellent leaving group, making the resulting 6-bromo-1-naphthyl triflate a versatile intermediate for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).
General Experimental Workflow for O-Triflation
Caption: General workflow for the O-triflation of this compound.
Detailed Protocol: Synthesis of 6-Bromo-1-naphthyl Trifluoromethanesulfonate
Materials:
-
This compound
-
Trifluoromethanesulfonic Anhydride (Tf₂O) or Trifluoromethanesulfonyl Chloride (TfCl)
-
Pyridine or Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Water
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C and add pyridine (1.2 eq) or triethylamine (1.5 eq).
-
Slowly add triflic anhydride (1.1 eq) or trifluoromethanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Stir for an additional 1-3 hours, monitoring by TLC.
-
Quench the reaction by adding water.
-
Separate the layers and extract the aqueous layer with DCM or EtOAc.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (typically with a hexane/ethyl acetate eluent system) to yield the desired triflate.
Quantitative Data for O-Triflation of Naphthols
| Triflylating Agent | Base | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| TfCl | Et₃N | THF | 0 | 24 | ~85 | Adapted from[4] |
| Tf₂O | Pyridine | DCM | 0 to RT | 2-4 | High | General Protocol |
Note: The yield for TfCl is adapted from a protocol for 1-naphthol. Yields for triflation are generally high.
References
Application Notes: Palladium-Catalyzed Cross-Coupling Reactions of 6-Bromo-1-hydroxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-1-hydroxynaphthalene (also known as 6-bromo-1-naphthol) is a valuable synthetic intermediate in the development of novel pharmaceuticals and functional materials. Its naphthalene core is a privileged scaffold found in numerous biologically active compounds. Palladium-catalyzed cross-coupling reactions provide a powerful and versatile toolkit for the functionalization of the C-6 position, enabling the construction of diverse carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This document provides detailed application notes and experimental protocols for four key transformations: Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, Sonogashira Coupling, and the Heck Reaction. These methods allow for the strategic introduction of aryl, alkyl, alkynyl, and amino moieties, facilitating structure-activity relationship (SAR) studies in drug discovery.[1]
A general experimental workflow for these reactions involves careful setup under an inert atmosphere, reaction monitoring, and product purification.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling this compound with an organoboron reagent, such as a boronic acid or ester.[2] This reaction is widely used due to its mild conditions and tolerance of various functional groups.[3] The presence of the unprotected hydroxyl group may influence reaction efficiency, but successful couplings are often achievable without protection.
Data Presentation: Representative Suzuki-Miyaura Reaction Parameters
The following table summarizes typical conditions for the Suzuki coupling of aryl bromides, which can be adapted for this compound.
| Coupling Partner | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 100 | 12-24 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | - | K₃PO₄ | Toluene/H₂O | 90 | 12 | 80-92 |
| Thiophene-2-boronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | THF/H₂O | 80 | 16 | 75-88 |
| Methylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 65-75 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with phenylboronic acid.[4][5]
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL), degassed
-
Water (2 mL), degassed
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
-
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Under a positive flow of inert gas, add the palladium catalyst, Pd(PPh₃)₄.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C in an oil bath with vigorous stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the desired 6-phenyl-1-hydroxynaphthalene.
-
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for forming C-N bonds by coupling an aryl halide with a primary or secondary amine.[6] This reaction is crucial for synthesizing arylamines, which are prevalent in pharmaceuticals.[7] The choice of a bulky, electron-rich phosphine ligand is critical for high efficiency.[8]
Data Presentation: Representative Buchwald-Hartwig Reaction Parameters
The following table summarizes conditions for the amination of aryl bromides, adaptable for this compound.
| Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 110 | 12 | 88-96 |
| Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 100 | 18 | 82-90 |
| n-Butylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LiHMDS | THF | 65 | 24 | 85-95 |
| Benzophenone Imine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 100 | 16 | 78-87 |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol, adapted from procedures for similar substrates like 6-bromoquinoline, describes the coupling of this compound with morpholine.[8][9]
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol% Pd)
-
Xantphos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (10 mL), degassed
-
Standard glassware for inert atmosphere reactions
-
-
Procedure:
-
In a glovebox or under a positive flow of inert gas, add this compound, NaOtBu, Pd₂(dba)₃, and Xantphos to an oven-dried Schlenk tube with a stir bar.
-
Add anhydrous, degassed toluene, followed by morpholine via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C in an oil bath.
-
Stir vigorously for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and carefully quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield 6-(morpholino)-1-hydroxynaphthalene.
-
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[10] The reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base.[11][12]
Data Presentation: Representative Sonogashira Reaction Parameters
The following table shows typical conditions for Sonogashira coupling adaptable for this compound.[13]
| Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Triethylamine (TEA) | THF | 50 | 6 | 90-98 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | DMF | 60 | 8 | 85-95 |
| 1-Hexyne | PdCl₂(PPh₃)₂ (2.5) | CuI (5) | Piperidine | Toluene | 80 | 12 | 80-90 |
| Ethynyltrimethylsilane | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (4) | TEA | Acetonitrile | RT | 12 | 88-96 |
Experimental Protocol: Sonogashira Coupling
This protocol describes a general procedure for the coupling of this compound with phenylacetylene.[11][13]
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.1 mmol, 1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (TEA) (3.0 mmol, 3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) (10 mL), degassed
-
Standard glassware for inert atmosphere reactions
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add degassed, anhydrous THF, followed by triethylamine and phenylacetylene via syringe.
-
Stir the reaction mixture at 50 °C for 6-12 hours. Monitor progress by TLC.
-
Upon completion, cool the mixture to room temperature and filter it through a pad of Celite®, washing the pad with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield 6-(phenylethynyl)-1-hydroxynaphthalene.
-
Heck Reaction
The Mizoroki-Heck reaction creates a C-C bond by coupling an aryl halide with an alkene in the presence of a palladium catalyst and a base.[14] This reaction is highly effective for the vinylation of aryl halides.[15]
Data Presentation: Representative Heck Reaction Parameters
The following table shows typical conditions for the Heck reaction, which can serve as a starting point for this compound.[16]
| Alkene | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | TEA | DMF | 100 | 12 | 85-95 |
| Styrene | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | Acetonitrile | 80 | 24 | 75-85 |
| Ethylene | Pd(OAc)₂ (1) | - | NaOAc | DMA | 120 | 16 | 70-80 |
| Allyl alcohol | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | NMP | 110 | 18 | 70-85 |
Experimental Protocol: Heck Reaction
This protocol describes a general procedure for the coupling of this compound with n-butyl acrylate.[16]
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
n-Butyl acrylate (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 mmol, 4 mol%)
-
Triethylamine (TEA) (1.5 mmol, 1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Standard glassware for inert atmosphere reactions
-
-
Procedure:
-
To an oven-dried Schlenk tube equipped with a stir bar and condenser, add this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous DMF, triethylamine, and n-butyl acrylate via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, cool the reaction to room temperature and dilute with water (20 mL).
-
Extract the mixture with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the corresponding cinnamate ester derivative.
-
References
- 1. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. youtube.com [youtube.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. Heck Reaction [organic-chemistry.org]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols: Derivatization of 6-Bromo-1-hydroxynaphthalene for Biological Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of 6-Bromo-1-hydroxynaphthalene, a versatile scaffold for the development of novel compounds for biological assays. The hydroxyl and bromo functionalities serve as key handles for modifications, enabling the synthesis of a diverse range of derivatives, including ethers, esters, and biaryl compounds. These derivatives have potential applications as fluorescent probes, enzyme inhibitors, and anticancer agents.
I. Derivatization Strategies
The primary strategies for the derivatization of this compound involve reactions at the hydroxyl group (O-alkylation and O-acylation) and the bromo group (Suzuki-Miyaura cross-coupling).
A. O-Alkylation (Ether Synthesis)
O-alkylation of the hydroxyl group can modulate the lipophilicity and steric profile of the molecule, which can significantly impact its biological activity.
Experimental Protocol: General Procedure for O-Alkylation
-
To a solution of this compound (1.0 eq.) in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or acetone, add a base (e.g., potassium carbonate, K₂CO₃, 2.0 eq. or sodium hydride, NaH, 1.2 eq.).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the naphthoxide anion.
-
Add the desired alkylating agent (e.g., an alkyl halide such as methyl iodide or benzyl bromide, 1.2 eq.) to the reaction mixture.
-
The reaction mixture is then stirred at a temperature ranging from room temperature to 80 °C, and the progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of water.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired O-alkylated derivative.
B. O-Acylation (Ester Synthesis)
Esterification of the hydroxyl group can introduce functionalities that may act as prodrug moieties or recognition elements for specific enzymes.
Experimental Protocol: General Procedure for O-Acylation
-
Dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as triethylamine (TEA, 1.5 eq.) or pyridine (2.0 eq.), to the solution.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add the acylating agent (e.g., an acyl chloride or anhydride such as acetyl chloride or benzoyl chloride, 1.2 eq.) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring its progress by TLC.
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with a weak acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure O-acylated derivative.
C. Suzuki-Miyaura Cross-Coupling
The bromo group at the 6-position is a versatile handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of various aryl or heteroaryl substituents. This is a powerful method for creating biaryl structures, which are common motifs in kinase inhibitors and other biologically active molecules.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
In a reaction vessel, combine this compound (or its O-protected derivative) (1.0 eq.), the desired boronic acid or boronate ester (1.2-1.5 eq.), and a base (e.g., potassium carbonate, K₂CO₃, 2.0 eq. or cesium carbonate, Cs₂CO₃, 2.0 eq.).
-
Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.) or a combination of Palladium(II) acetate (Pd(OAc)₂) and a suitable phosphine ligand.
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl derivative.
II. Data Presentation
The following tables summarize representative quantitative data for the derivatization of bromo-naphthols and the biological activities of related compounds. Due to the limited availability of specific data for this compound derivatives, data from structurally similar compounds are included to provide a predictive framework.
Table 1: Representative Reaction Parameters and Yields for Derivatization
| Entry | Starting Material | Derivatization Method | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 6-Bromo-2-naphthol | O-Alkylation | CH₃I, K₂CO₃ | Acetone | Reflux | 6 | >90 |
| 2 | This compound | O-Alkylation (Predicted) | Benzyl bromide, NaH | DMF | RT | 12 | 80-90 |
| 3 | This compound | O-Acylation (Predicted) | Acetyl chloride, TEA | DCM | RT | 4 | 85-95 |
| 4 | 6-Bromoisoquinoline | Suzuki Coupling | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |
| 5 | 6-Bromo-1-methoxynaphthalene | Suzuki Coupling (Predicted) | 4-Pyridinylboronic acid, Pd(OAc)₂, SPhos, K₃PO₄ | Toluene/H₂O | 110 | 18 | 70-85 |
Table 2: Biological Activity of Naphthol and Bromophenol Derivatives
| Compound ID | Derivative Class | Biological Assay | Target | IC₅₀ / Kᵢ (µM) | Reference |
| A | Naphthoquinone-naphthol | Anticancer | HCT116 cells | 1.18 | [1] |
| B | Naphthoquinone-naphthol | Anticancer | PC9 cells | 0.57 | [1] |
| C | 1-Naphthol derivative | Enzyme Inhibition | Acetylcholinesterase (AChE) | 0.096 - 0.177 | [2] |
| D | 1-Naphthol derivative | Enzyme Inhibition | Carbonic Anhydrase I (hCA I) | 0.034 - 0.724 | [2] |
| E | Bromophenol ether | Enzyme Inhibition | α-glucosidase | 0.03 | [2] |
III. Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for derivatization and biological evaluation.
Signaling Pathway: Kinase Inhibition Leading to Apoptosis
Derivatives of this compound, particularly those synthesized via Suzuki coupling, can be designed as kinase inhibitors. By blocking the activity of a specific kinase in a signaling pathway, these compounds can induce apoptosis in cancer cells.
Caption: Inhibition of a kinase signaling pathway leading to apoptosis.
References
6-Bromo-1-hydroxynaphthalene: A Versatile Building Block for Advanced Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction:
6-Bromo-1-hydroxynaphthalene, also known as 6-bromo-2-naphthol, is a valuable aromatic building block in the synthesis of a diverse range of dyes, particularly azo and azo-azoimine dyes. Its unique structure, featuring a naphthalene core with a hydroxyl activating group and a bromine substituent, allows for the creation of chromophores with tailored spectroscopic properties and potential applications in various fields, including materials science and medicinal chemistry. The presence of the bromine atom offers a site for further functionalization, enhancing the molecular complexity and potential for creating dyes with specific functionalities. This document provides detailed application notes and experimental protocols for the synthesis of dyes using this compound as a key precursor.
Application Notes
The primary application of this compound in dye synthesis is as a coupling component in azo coupling reactions. The electron-donating hydroxyl group activates the naphthalene ring, facilitating electrophilic substitution by a diazonium salt at the position ortho to the hydroxyl group. This reaction is the cornerstone of azo dye formation.
A notable application involves a two-step synthesis to produce complex azo-azoimine dyes. This method first involves the synthesis of a Betti's base intermediate from this compound, followed by a diazotization and coupling reaction. This approach allows for the introduction of additional structural diversity and functionalities into the final dye molecule.
The resulting dyes often exhibit interesting photophysical properties. While specific quantitative data such as quantum yields and molar extinction coefficients are not extensively reported for dyes directly derived from this compound in the reviewed literature, analogous azo dyes based on substituted naphthols are known for their strong absorption in the visible region. The position of the absorption maximum can be tuned by the nature of the substituents on the diazonium salt component.
Experimental Protocols
Protocol 1: Synthesis of Azo-Azoimine Dyes from this compound
This protocol details a two-step synthesis of azo-azoimine dyes.[1]
Step 1: Synthesis of Betti's Bases (Intermediate)
The first step involves the synthesis of Betti's bases from this compound.[1]
Materials:
-
This compound (1 mole)
-
Aromatic aldehyde (2 moles)
-
Ethanol
-
Ammonia solution in ethanol
Procedure:
-
In a stoppered conical flask, dissolve this compound (1 mole) in ethanol.
-
Add the aromatic aldehyde (2 moles) to the solution.
-
Gently warm the mixture.
-
Add a slight excess of ammonia solution in ethanol to the reaction mixture.
-
Keep the flask stoppered at room temperature for two hours.
-
Allow the reaction mixture to stand for 15 hours.
-
The Betti's base product will precipitate.
-
Collect the precipitate by filtration and recrystallize from absolute ethanol.
Step 2: Synthesis of Azo-Azoimine Dyes
The second step is the diazotization of an aromatic amine and its subsequent coupling with the synthesized Betti's base.[1]
Materials:
-
Betti's base from Step 1 (1 mole)
-
p-Nitroaniline (or other aromatic amine)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
10% aqueous sodium hydroxide solution
-
Water
-
Ethanol
Procedure:
-
Prepare a diazonium salt solution by dissolving the aromatic amine (e.g., p-nitroaniline) in a mixture of hydrochloric acid and water at 0-5°C.
-
To this solution, add an aqueous solution of sodium nitrite dropwise while maintaining the temperature at 0-5°C. Stir vigorously.
-
In a separate vessel, suspend the Betti's base (1 mole) in water (10 ml).
-
Cool the Betti's base suspension to 0-5°C.
-
Slowly add the cold diazonium salt solution to the stirred Betti's base suspension.
-
Maintain the pH of the reaction mixture between 8 and 9 by the simultaneous addition of a 10% aqueous sodium hydroxide solution.
-
After the addition is complete, continue stirring the mixture at 0-5°C for a period of time to ensure complete reaction. A colored precipitate of the azo-azoimine dye will form.
-
Dilute the reaction mixture with water (100 ml) to further precipitate the product.
-
Filter the colored dye, wash it several times with water, and then dry it.
-
Purify the crude dye by crystallization from absolute ethanol.
Data Presentation
Table 1: Physical and Spectral Data of Azo-Azoimine Dyes Derived from this compound [1]
| Compound | Aldehyde Used in Betti's Base Synthesis | Yield (%) | Melting Point (°C) | Key IR Bands (cm⁻¹) |
| 2a | Benzaldehyde | 80 | 120 | 1655 (N=C), 3159-3319 (OH), 1433 (N=N) |
| 2d | 4-Nitrobenzaldehyde | 90 | 140 | 1635 (N=C), 3140-3540 (OH), 1400 (N=N) |
| 2f | 4-Hydroxybenzaldehyde | 75 | 160 | 1660 (N=C), 3340-3570 (OH), 1445 (N=N) |
| 2i | 2,4-Dichlorobenzaldehyde | 87 | 120 | 1620 (N=C), 3150-3580 (OH), 1415 (N=N) |
Note: The original research paper should be consulted for the full list of synthesized compounds and their detailed characterization data.
Visualizations
Diagram 1: Synthesis of Betti's Base from this compound
Caption: Workflow for the synthesis of Betti's base.
Diagram 2: Synthesis of Azo-Azoimine Dye
Caption: Pathway for azo-azoimine dye synthesis.
References
Application Notes and Protocols for the Synthesis of 6-Bromo-1-hydroxynaphthalene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphthalene derivatives are a significant class of compounds in medicinal chemistry and drug development, exhibiting a wide range of biological activities, including antimicrobial and anti-inflammatory properties. The introduction of a bromine atom and a hydroxyl group to the naphthalene scaffold, as in 6-Bromo-1-hydroxynaphthalene, provides a versatile platform for the synthesis of novel derivatives. The positions of these functional groups are critical for molecular interactions with biological targets and offer handles for further chemical modifications to explore structure-activity relationships.
This document provides a detailed experimental protocol for the synthesis of this compound. While direct and detailed protocols for this specific isomer are not extensively published, the following procedure is based on established methods for the bromination of naphthalene and its derivatives. This protocol is intended to serve as a comprehensive guide that may require optimization for specific laboratory conditions.
Synthesis Pathway
The synthesis of this compound is proposed to proceed via the direct electrophilic bromination of 1-hydroxynaphthalene (1-naphthol). The hydroxyl group is an activating group, directing the electrophilic substitution primarily to the ortho and para positions. However, steric hindrance at the ortho positions (2 and 8) and electronic factors can influence the regioselectivity, potentially favoring substitution at the 4 and 5 or 7 positions. The formation of the 6-bromo isomer is one of several possibilities, and the final product will likely be a mixture of isomers requiring purification.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Protocol 1: Bromination using N-Bromosuccinimide (NBS)
This method is often preferred for its milder reaction conditions and improved regioselectivity in some cases.
Materials and Reagents:
-
1-Hydroxynaphthalene (1-naphthol)
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (MeCN) or Dichloromethane (CH₂Cl₂)
-
Water (deionized)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Dropping funnel (optional)
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Beakers, flasks, and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1-hydroxynaphthalene (1.0 equivalent) in acetonitrile (or dichloromethane) at room temperature.
-
Addition of Brominating Agent: To the stirred solution, add N-bromosuccinimide (1.0 equivalent) in one portion or portion-wise over a few minutes.
-
Reaction: Stir the resulting mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). If the reaction is slow, it can be gently heated to 40-60°C.
-
Quenching: Once the reaction is complete (as indicated by TLC), quench the reaction by adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the reaction mixture).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to separate the desired 6-bromo isomer from other isomers and impurities.
Data Presentation
The following table summarizes the key chemical properties of the starting material and the target product. Note that some data for this compound are based on supplier information and may require experimental verification.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |
| 1-Hydroxynaphthalene | C₁₀H₈O | 144.17 | 94-97 | White to yellowish solid | 90-15-3 |
| This compound | C₁₀H₇BrO | 223.07 | Not available | Off-white to pink solid | 91270-68-7 |
Experimental Workflow
The overall experimental workflow from starting materials to the final purified product is depicted below.
Caption: General experimental workflow for the synthesis and purification.
Characterization
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will be crucial to confirm the regiochemistry of the bromination by analyzing the coupling patterns and chemical shifts of the aromatic protons and carbons.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be a key diagnostic feature.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the O-H stretch of the hydroxyl group and the C-Br stretch.
-
Melting Point: To assess the purity of the final product.
Concluding Remarks
The provided protocol offers a detailed guide for the synthesis of this compound. Researchers should be aware that the bromination of 1-hydroxynaphthalene can lead to a mixture of isomers, and therefore, careful purification and characterization are essential. The synthesized compound can serve as a valuable intermediate for the development of novel therapeutic agents and other functional organic molecules. Standard laboratory safety procedures should be followed when handling all chemicals, particularly bromine-containing reagents.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-1-hydroxynaphthalene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common problems encountered during the synthesis of 6-Bromo-1-hydroxynaphthalene. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of this compound?
The main challenges in synthesizing this compound revolve around achieving high yield and purity due to the regioselectivity of the bromination reaction on the 1-hydroxynaphthalene (1-naphthol) starting material. Key issues include:
-
Formation of undesired isomers: The hydroxyl group of 1-naphthol is an activating group and directs electrophilic substitution to the ortho (2) and para (4) positions of the same ring.[1] Direct bromination of 1-naphthol will likely yield 2-bromo-1-hydroxynaphthalene and 4-bromo-1-hydroxynaphthalene as major products, making the synthesis of the 6-bromo isomer challenging.
-
Over-bromination: The activated naphthalene ring system is susceptible to reacting with multiple equivalents of bromine, leading to the formation of di- or poly-brominated byproducts.
-
Purification difficulties: Separating the desired this compound from unreacted starting material and isomeric byproducts can be complex due to their similar physical properties.
Q2: Is there a direct bromination protocol for 1-naphthol to yield this compound?
The search results do not provide a direct, high-yield protocol for the selective bromination of 1-naphthol at the 6-position. The directing effect of the hydroxyl group favors substitution on the same ring.[1] Achieving bromination at the 6-position likely requires a multi-step synthetic strategy, which may involve protecting groups or starting from a pre-functionalized naphthalene derivative.
Q3: What analytical techniques are recommended for monitoring the reaction and assessing product purity?
To effectively monitor the reaction progress and determine the purity of the final product, the following analytical techniques are recommended:
-
Thin Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the consumption of starting material and the formation of products.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of starting material and the relative amounts of the desired product and any impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify the molecular weights of the components in the reaction mixture, helping to confirm the presence of the desired product and identify byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): Essential for the structural elucidation of the final product and for identifying the positions of the bromine and hydroxyl groups on the naphthalene ring, thereby confirming the correct isomer has been synthesized.
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Product
| Possible Causes | Troubleshooting Steps |
| Incorrect reaction conditions | - Verify the reaction temperature. Electrophilic brominations are often temperature-sensitive. |
| - Ensure the solvent is anhydrous, as water can interfere with many brominating agents. | |
| - Check the quality and reactivity of the brominating agent (e.g., Br₂, NBS). | |
| Ineffective brominating agent | - Consider using a different brominating agent. N-Bromosuccinimide (NBS) is a milder and often more selective reagent than elemental bromine. |
| Sub-optimal reaction time | - Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time. |
| Degradation of starting material or product | - Naphthols can be sensitive to oxidation. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Problem 2: Formation of Multiple Products (Isomers and/or Over-brominated Compounds)
| Possible Causes | Troubleshooting Steps |
| Lack of regioselectivity | - As direct bromination of 1-naphthol is unlikely to be selective for the 6-position, a different synthetic route may be necessary. Consider starting with a naphthalene derivative that already has a substituent at the 6-position which can be converted to a hydroxyl group, or a directing group that favors substitution at the desired position. |
| Excess brominating agent | - Use a stoichiometric amount of the brominating agent relative to the starting material. Adding the brominating agent slowly and in a controlled manner can help to minimize over-bromination. |
| Reaction temperature is too high | - Lowering the reaction temperature may improve selectivity. |
| Inappropriate solvent | - The polarity of the solvent can influence the regioselectivity of the reaction. Experiment with different solvents to optimize for the desired isomer. |
Problem 3: Difficulty in Purifying the Final Product
| Possible Causes | Troubleshooting Steps |
| Similar polarity of product and impurities | - Column Chromatography: Optimize the solvent system (eluent) to achieve better separation on a silica gel column. A gradient elution may be necessary. |
| - Recrystallization: Experiment with different solvent systems to find one in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain in solution or are insoluble. | |
| Product is an oil or does not crystallize | - If the product is an oil, it may be due to residual solvent or impurities. Try to purify further using column chromatography. If it is still an oil, it may be necessary to derivatize it to a crystalline solid for purification and characterization. |
Data Presentation
Table 1: Experimental Results Comparison
| Experiment ID | Starting Material (mol) | Brominating Agent (mol) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
Users should fill in this table with their experimental data to track the effect of varying reaction parameters.
Experimental Protocols
Note: The following is a general, hypothetical protocol for the bromination of a naphthol derivative. Given the challenges with regioselectivity, this protocol should be considered a starting point for optimization and may not yield the desired this compound as the major product from 1-naphthol.
Materials:
-
1-Hydroxynaphthalene (1-naphthol)
-
N-Bromosuccinimide (NBS)
-
Anhydrous Dichloromethane (DCM) or Carbon Tetrachloride (CCl₄)
-
Inert gas (Nitrogen or Argon)
-
Sodium thiosulfate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve 1-hydroxynaphthalene (1 equivalent) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1 equivalent) portion-wise over a period of 30 minutes, while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C and monitor the progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and wash it with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for the synthesis of this compound.
Signaling Pathway of Electrophilic Bromination
Caption: Regioselectivity in the electrophilic bromination of 1-naphthol.
References
Technical Support Center: Purification of Crude 6-Bromo-1-hydroxynaphthalene by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 6-Bromo-1-hydroxynaphthalene via recrystallization.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: The compound does not dissolve in the hot solvent.
-
Question: I've added the calculated amount of hot solvent, but my crude this compound is not dissolving. What should I do?
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Answer: This issue can arise from a few factors. Firstly, ensure the solvent is at or near its boiling point to maximize solubility.[1] If the compound still doesn't dissolve, you may need to add slightly more solvent in small increments. However, be cautious not to add too much, as this will reduce your final yield.[2][3] It is also possible that the undissolved material consists of insoluble impurities. If a significant portion of your compound has dissolved and some solid remains, you should proceed to hot filtration to remove these impurities.[4]
Issue 2: No crystals form upon cooling.
-
Question: My solution has cooled to room temperature and has been in an ice bath, but no crystals have appeared. What is happening?
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Answer: The absence of crystallization is a common problem and can be due to several reasons:
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Too much solvent was used: This is the most frequent cause.[2] The solution is not saturated enough for crystals to form. To remedy this, you can evaporate some of the solvent by gently heating the solution and then allowing it to cool again.[2]
-
Supersaturation: The solution may be supersaturated, a state where the concentration of the solute is higher than its solubility, but crystal nucleation has not initiated.[1]
-
Lack of nucleation sites: Crystal formation requires a point to start. You can induce crystallization by:
-
Issue 3: The compound "oils out" instead of forming crystals.
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Question: Upon cooling, my compound separated as an oily layer instead of solid crystals. What causes this and how can I fix it?
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Answer: "Oiling out" occurs when the melting point of the crude solid is lower than the boiling point of the recrystallization solvent.[2] This is more likely to happen with impure compounds, as impurities can depress the melting point.[5] To resolve this, you can try the following:
-
Reheat the solution to dissolve the oil.
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Add a small amount of a solvent in which the compound is more soluble to lower the saturation temperature.[5]
-
Allow the solution to cool much more slowly. You can do this by placing the flask in a warm water bath and allowing both to cool to room temperature.[4]
-
Issue 4: The recrystallized product is colored.
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Question: The starting material was colored, and the resulting crystals still have a noticeable color. How can I obtain a colorless product?
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Answer: Colored impurities can often be removed using activated charcoal.[6] After dissolving the crude this compound in the hot solvent, add a small amount of activated charcoal to the solution. The colored impurities will adsorb to the surface of the charcoal. Be aware that adding too much charcoal can also adsorb your product, leading to a lower yield.[5] The charcoal is then removed by hot filtration.
Issue 5: The recovery yield is very low.
-
Question: After recrystallization, my final yield of pure product is significantly lower than expected. What could have gone wrong?
-
Answer: A low yield can result from several factors:
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Using too much solvent: As mentioned, this is a common reason for low recovery as more of the compound will remain in the mother liquor.[5]
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Premature crystallization during hot filtration: If the solution cools too quickly during filtration, the product can crystallize in the filter funnel.[4] To prevent this, use a pre-warmed funnel and filter the solution quickly.
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Incomplete crystallization: Ensure the solution has been allowed to cool sufficiently, including in an ice bath, to maximize crystal formation.[4]
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Washing with too much cold solvent: While washing the collected crystals is necessary to remove residual impurities, using an excessive amount of cold solvent can redissolve some of the product.[1]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose a suitable solvent for the recrystallization of this compound?
A1: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6] For this compound, which is a moderately polar aromatic compound, suitable solvents could include ethanol, methanol, acetic acid, or a mixed solvent system like ethanol-water or acetic acid-water.[7][8] It is recommended to perform small-scale solubility tests with a few candidate solvents to determine the best option.
Q2: What are the typical impurities in crude this compound?
A2: Depending on the synthetic route, common impurities may include unreacted starting materials (e.g., 1-naphthol), poly-brominated byproducts (e.g., dibromo-1-hydroxynaphthalene), or isomers where the bromine is at a different position on the naphthalene ring.
Q3: How can I tell if my recrystallized product is pure?
A3: A good indication of purity is the appearance of uniform, well-formed crystals with sharp edges and shiny surfaces.[9] The most common method to assess purity is by measuring the melting point. A pure compound will have a sharp melting point range (typically 1-2 °C), which will be higher than the melting point of the crude, impure material.[9] The reported melting point for 6-Bromo-2-naphthol (a similar compound) is 122-124 °C.
Q4: Is it necessary to use a fume hood for this procedure?
A4: Yes, it is highly recommended to perform the recrystallization in a well-ventilated fume hood. Many organic solvents are flammable and their vapors can be harmful if inhaled.[10]
Data Presentation
Table 1: Physical Properties of Related Naphthol Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 1-Naphthol | C₁₀H₈O | 144.17 | 95-96 |
| 6-Bromo-2-naphthol | C₁₀H₇BrO | 223.07 | 122-124 |
| This compound | C₁₀H₇BrO | 223.07 | Not readily available |
Data sourced from PubChem and commercial supplier information.[11][12]
Table 2: Solubility Characteristics of Naphthol Derivatives in Common Solvents (Qualitative)
| Solvent | Polarity | Expected Solubility of this compound |
| Water | High | Sparingly soluble to insoluble |
| Ethanol | Polar Protic | Soluble, especially when hot |
| Methanol | Polar Protic | Soluble, especially when hot |
| Acetic Acid | Polar Protic | Soluble |
| Acetone | Polar Aprotic | Soluble |
| Chloroform | Moderately Polar | Soluble |
| Hexane | Nonpolar | Sparingly soluble to insoluble |
General solubility trends based on the properties of similar compounds.[7][13]
Experimental Protocol: Recrystallization of Crude this compound
This protocol provides a general methodology for the purification of crude this compound. The choice of solvent and specific volumes may need to be optimized based on the purity of the starting material.
1. Solvent Selection:
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Based on preliminary tests, select a suitable solvent or solvent pair. Ethanol or an ethanol-water mixture is a good starting point.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Gently heat the mixture on a hotplate with stirring.
-
Continue adding small portions of the hot solvent until the solid just dissolves. Avoid adding an excess of solvent to ensure a good recovery yield.[10]
3. Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes while stirring.
4. Hot Filtration:
-
If insoluble impurities or activated charcoal are present, perform a hot filtration.
-
Pre-warm a funnel with a small amount of hot solvent.
-
Quickly filter the hot solution into a clean, pre-warmed Erlenmeyer flask. This step should be done rapidly to prevent premature crystallization in the funnel.[4]
5. Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature on a heat-resistant surface. Slow cooling promotes the formation of larger, purer crystals.[10]
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
6. Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Continue to draw air through the crystals on the filter paper for several minutes to help them dry.
7. Drying:
-
Transfer the crystals to a watch glass and allow them to air dry completely. For faster drying, a desiccator or a vacuum oven at a low temperature can be used.
8. Purity Assessment:
-
Once dry, determine the melting point of the purified crystals and compare it to the crude material. A sharper and higher melting point indicates successful purification.
Visualizations
Caption: A flowchart illustrating the general workflow for the recrystallization of crude this compound.
Caption: A decision tree for troubleshooting common issues encountered during the recrystallization process.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Recrystallization [sites.pitt.edu]
- 7. Page loading... [guidechem.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. 6-Bromo-2-naphthalenol | C10H7BrO | CID 27144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 1-Naphthol - Wikipedia [en.wikipedia.org]
- 13. 6-Bromo-2-naphthol CAS#: 15231-91-1 [m.chemicalbook.com]
Technical Support Center: Optimizing Reaction Yield for the Bromination of 1-Hydroxynaphthalene
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the bromination of 1-hydroxynaphthalene.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the electrophilic bromination of 1-hydroxynaphthalene.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion to Product | 1. Inactive Brominating Agent: The brominating agent (e.g., Br₂) may have degraded. 2. Insufficient Activation: The reaction conditions may not be sufficient to promote electrophilic aromatic substitution. 3. Low Temperature: The reaction may be too slow at the current temperature. | 1. Use a fresh or purified source of the brominating agent. 2. Consider using a Lewis acid catalyst (e.g., AlCl₃, FeBr₃) to increase the electrophilicity of bromine. However, be cautious as this can also increase side reactions. 3. Gradually increase the reaction temperature while monitoring the reaction progress by TLC. |
| Formation of Multiple Products (Low Selectivity) | 1. Polybromination: The activated naphthalene ring is susceptible to further bromination. 2. Isomer Formation: Both the ortho (2-bromo-1-hydroxynaphthalene) and para (4-bromo-1-hydroxynaphthalene) positions are activated. | 1. Use a stoichiometric amount of the brominating agent (1 equivalent or slightly less). Add the brominating agent slowly and at a low temperature to control the reaction rate. 2. The para-product (4-bromo) is generally favored due to steric hindrance at the ortho-position.[1] To further enhance para-selectivity, consider using a bulkier solvent or a less reactive brominating agent like N-bromosuccinimide (NBS). |
| Product Degradation or Darkening of Reaction Mixture | 1. Oxidation of 1-Hydroxynaphthalene: Phenolic compounds are prone to oxidation, which can be accelerated by the presence of bromine and light.[2] 2. Harsh Reaction Conditions: High temperatures or strong acidic conditions can lead to decomposition. | 1. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. 2. Use milder reaction conditions. Consider using a less reactive brominating agent and avoid excessively high temperatures. |
| Difficult Purification of the Desired Product | 1. Similar Polarity of Isomers: The ortho- and para-isomers may have very similar polarities, making separation by column chromatography challenging. 2. Presence of Unreacted Starting Material: Incomplete reaction leads to a mixture of starting material and product. 3. Residual Bromine: Excess bromine can co-elute with the product and cause coloration. | 1. Utilize a high-performance column chromatography system or consider recrystallization from a suitable solvent system to separate the isomers. 2. Optimize the reaction to drive it to completion. If starting material remains, adjust the stoichiometry of the brominating agent or the reaction time. 3. After the reaction is complete, quench any remaining bromine with a reducing agent like sodium thiosulfate or sodium bisulfite solution during the work-up.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the expected major product in the monobromination of 1-hydroxynaphthalene?
A1: The hydroxyl group (-OH) in 1-hydroxynaphthalene is an activating ortho-, para-director.[1][4] Due to steric hindrance from the adjacent fused ring system at the ortho-position (position 2), the major product is typically the para-substituted isomer, 4-bromo-1-hydroxynaphthalene.[1]
Q2: Which brominating agent is most suitable for this reaction?
A2: The choice of brominating agent depends on the desired reactivity and selectivity.
-
Elemental Bromine (Br₂): This is a common and effective brominating agent. It is often used in a solvent like acetic acid or a chlorinated hydrocarbon.[1]
-
N-Bromosuccinimide (NBS): NBS is a milder and more selective brominating agent, which can help to minimize over-bromination. It is often used with a radical initiator in non-polar solvents for benzylic bromination, but for electrophilic aromatic substitution, it can be used in polar solvents.
-
Other Reagents: Systems like diacetoxyiodobenzene (PIDA) in combination with aluminum tribromide (AlBr₃) have been shown to be effective for the bromination of naphthols.[5]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting material (1-hydroxynaphthalene), the desired product (4-bromo-1-hydroxynaphthalene), and any byproducts. The spots can be visualized under UV light.
Q4: What is the general mechanism for the bromination of 1-hydroxynaphthalene?
A4: The reaction proceeds via an electrophilic aromatic substitution mechanism. The pi electrons of the activated naphthalene ring attack the electrophilic bromine species, forming a resonance-stabilized carbocation intermediate (a sigma complex). A base then removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the brominated product.
Q5: What are the key safety precautions to take during this experiment?
A5:
-
Bromine is highly corrosive, toxic, and volatile. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Chlorinated solvents are often toxic and should also be handled in a fume hood.
-
The reaction may be exothermic, so it is important to control the rate of addition of the brominating agent and to have a cooling bath available.
Experimental Protocols
Representative Protocol for the Bromination of 1-Hydroxynaphthalene with Br₂
This protocol is a general guideline and may require optimization.
Materials:
-
1-Hydroxynaphthalene
-
Elemental Bromine (Br₂)
-
Glacial Acetic Acid
-
Sodium Thiosulfate Solution (10% w/v)
-
Sodium Bicarbonate Solution (saturated)
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Brine
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Anhydrous Magnesium Sulfate
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Ethyl Acetate
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-hydroxynaphthalene (1.0 eq) in glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
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In the dropping funnel, prepare a solution of bromine (1.0 eq) in a small amount of glacial acetic acid.
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Add the bromine solution dropwise to the stirred solution of 1-hydroxynaphthalene over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-3 hours, or until TLC analysis indicates the consumption of the starting material.
-
Pour the reaction mixture into a beaker containing cold water.
-
Add 10% sodium thiosulfate solution dropwise until the orange color of excess bromine disappears.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization to obtain the pure 4-bromo-1-hydroxynaphthalene.
Quantitative Data
The following table provides illustrative data on how reaction conditions can influence the yield of 4-bromo-1-hydroxynaphthalene. The exact yields will vary depending on the specific experimental setup and scale.
| Entry | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield of 4-bromo-1-hydroxynaphthalene (%) | Key Byproducts |
| 1 | Br₂ (1.0 eq) | Acetic Acid | 25 | 2 | ~75-85 | 2-bromo isomer, dibromo products |
| 2 | Br₂ (1.0 eq) | Dichloromethane | 0 | 3 | ~70-80 | 2-bromo isomer, dibromo products |
| 3 | Br₂ (1.2 eq) | Acetic Acid | 25 | 2 | ~60-70 | Increased dibromo products |
| 4 | NBS (1.0 eq) | Acetonitrile | 25 | 4 | ~80-90 | Lower amounts of byproducts |
| 5 | PIDA/AlBr₃ | Acetonitrile | 23 | 1 | ~90-95[5] | Minimal byproducts |
Visualizations
References
- 1. 4-Bromonaphthalen-1-ol | 571-57-3 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 5. Practical, mild and efficient electrophilic bromination of phenols by a new I( iii )-based reagent: the PIDA–AlBr 3 system - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02982B [pubs.rsc.org]
side reactions and byproduct formation in 1-naphthol bromination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with side reactions and byproduct formation during the bromination of 1-naphthol.
Frequently Asked Questions (FAQs)
Q1: What are the expected major products of 1-naphthol bromination?
A1: The hydroxyl group of 1-naphthol is an activating ortho-, para-director. Therefore, electrophilic bromination is expected to yield a mixture of 2-bromo-1-naphthol (ortho-substitution) and 4-bromo-1-naphthol (para-substitution) as the major monobrominated products.
Q2: What are the common side reactions observed during the bromination of 1-naphthol?
A2: The most prevalent side reactions include:
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Polysubstitution: Due to the highly activating nature of the hydroxyl group, the initial monobrominated products can undergo further bromination to yield dibrominated species, primarily 2,4-dibromo-1-naphthol , and potentially higher brominated derivatives.[1][2]
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Oxidation: 1-Naphthol and its brominated derivatives are susceptible to oxidation, which can lead to the formation of colored byproducts, most notably 1,4-naphthoquinone .[3]
Q3: How can I control the regioselectivity between 2-bromo-1-naphthol and 4-bromo-1-naphthol?
A3: Controlling the regioselectivity can be challenging as a mixture is often formed. The ratio of 2- to 4-bromo-1-naphthol is influenced by reaction conditions such as the solvent, temperature, and the brominating agent used. Generally, the para-product (4-bromo-1-naphthol) is sterically less hindered and often the major isomer. Specific reaction conditions can be optimized to favor one isomer over the other.
Q4: What is the cause of a dark-colored reaction mixture?
A4: A dark coloration, often brown or purple, typically indicates the formation of oxidation byproducts, such as 1,4-naphthoquinone, or other polymeric materials. This can be exacerbated by the presence of excess bromine, light, or elevated temperatures.
Troubleshooting Guide
This guide addresses specific issues that may arise during the bromination of 1-naphthol and provides potential solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield of monobrominated product | - Incomplete reaction. - Significant formation of byproducts (polysubstitution, oxidation). - Loss of product during workup and purification. | - Increase reaction time or temperature cautiously. - Use a milder brominating agent (e.g., NBS instead of Br₂). - Employ a protecting group strategy for the hydroxyl function to moderate its activating effect. - Optimize the purification method (e.g., column chromatography conditions). |
| Formation of significant amounts of 2,4-dibromo-1-naphthol | - Use of excess brominating agent. - Highly activating reaction conditions (e.g., strong Lewis acid catalyst, polar solvent). - Prolonged reaction time. | - Use a stoichiometric amount (1.0-1.1 equivalents) of the brominating agent. - Add the brominating agent slowly and at a low temperature to control the reaction rate. - Choose a less polar solvent (e.g., carbon tetrachloride, chloroform). - Monitor the reaction closely by TLC or GC-MS and quench it once the starting material is consumed. |
| Presence of 1,4-naphthoquinone in the product mixture | - Oxidation of 1-naphthol or its brominated derivatives by the brominating agent or air. - Reaction conducted in the presence of light. | - Use a milder brominating agent. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - Protect the reaction vessel from light. - Use a lower reaction temperature. |
| Difficulty in separating 2-bromo-1-naphthol and 4-bromo-1-naphthol isomers | - Similar polarities of the two isomers. | - Employ high-performance column chromatography with an optimized solvent system. - Consider derivatization of the hydroxyl group to alter the polarity and improve separation, followed by deprotection. - Fractional crystallization may be an option if the isomers have sufficiently different solubilities. |
Data Presentation
Table 1: Influence of Reaction Conditions on Product Distribution in Aromatic Bromination (Qualitative)
| Reaction Condition | Effect on Product Distribution |
| Brominating Agent | Br₂: Highly reactive, often leads to polysubstitution. N-Bromosuccinimide (NBS): Milder, can provide better selectivity for monobromination.[4] |
| Solvent | Polar Solvents (e.g., Acetic Acid, Methanol): Can accelerate the reaction and may favor polysubstitution. Nonpolar Solvents (e.g., CCl₄, CHCl₃): Generally slow down the reaction and can improve selectivity for monobromination. |
| Temperature | Higher Temperature: Increases reaction rate but may decrease selectivity and promote side reactions like oxidation. Lower Temperature: Generally improves selectivity and minimizes byproduct formation. |
| Catalyst | Lewis Acids (e.g., FeBr₃, AlCl₃): Increase the electrophilicity of bromine, leading to faster reaction rates but often decreased selectivity and increased polysubstitution. |
| Stoichiometry | Excess Bromine: Directly leads to the formation of di- and polybrominated products. |
Experimental Protocols
Protocol 1: General Procedure for the Monobromination of 1-Naphthol
This protocol aims to favor the formation of monobrominated products. Optimization may be required based on experimental observations.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-naphthol (1.0 equivalent) in a suitable solvent (e.g., glacial acetic acid or chloroform).
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Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Bromine Addition: Slowly add a solution of the brominating agent (e.g., bromine or N-bromosuccinimide, 1.05 equivalents) in the same solvent to the stirred 1-naphthol solution over 30-60 minutes. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate or sodium bisulfite to destroy any unreacted bromine.
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Work-up: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
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Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to separate the isomers and remove byproducts.
Mandatory Visualizations
Caption: Reaction pathways in the bromination of 1-naphthol.
Caption: Troubleshooting workflow for 1-naphthol bromination.
References
Technical Support Center: Troubleshooting Suzuki Coupling Reactions with Bromonaphthol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for Suzuki-Miyaura cross-coupling reactions involving bromonaphthol derivatives. The presence of the hydroxyl group on the naphthalene core introduces specific challenges that require careful consideration of reaction parameters.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki coupling reaction with a bromonaphthol derivative is resulting in a low or non-existent yield. What are the primary causes?
A1: Low or no yield in the Suzuki coupling of bromonaphthol derivatives can stem from several factors, often exacerbated by the electron-rich nature of the naphthol ring system and the presence of the hydroxyl group. Here are the most common culprits and their solutions:
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Inactive Catalyst: The active Pd(0) catalyst is highly sensitive to oxygen. Inadequate degassing or a poor inert atmosphere can lead to rapid deactivation.
-
Solution: Ensure all solvents and reagents, including aqueous base solutions, are rigorously degassed prior to use by sparging with an inert gas (Argon or Nitrogen) for 15-20 minutes or using several freeze-pump-thaw cycles.[1] Maintain a positive pressure of inert gas throughout the entire reaction setup and duration. Consider using a more robust palladium pre-catalyst that is air- and moisture-stable.
-
-
Suboptimal Ligand Choice: The hydroxyl group and the electron-rich naphthalene ring influence the electronic properties of the substrate. A generic ligand like triphenylphosphine (PPh₃) may not be effective.
-
Solution: Employ bulky, electron-rich phosphine ligands, such as Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs). These ligands promote the oxidative addition step, which can be sluggish for electron-rich aryl bromides, and facilitate the reductive elimination step.[2]
-
-
Inappropriate Base or Base Strength: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[3] The acidic proton of the naphthol's hydroxyl group can compete with the boronic acid for the base.
-
Solution: A screening of bases is often necessary. Stronger inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are frequently more effective than weaker ones like sodium carbonate (Na₂CO₃). The choice of base can also be influenced by the solubility of the reactants.
-
-
Poor Substrate Solubility: Bromonaphthol derivatives can have limited solubility in common Suzuki coupling solvents, leading to a heterogeneous mixture and poor reaction kinetics.
-
Solution: Select a solvent system that ensures the solubility of all reactants. Common choices for bromonaphthol substrates include 1,4-dioxane/water or toluene/water mixtures.[1] Gentle heating can also improve solubility, but care must be taken to avoid thermal degradation.
-
-
Interference from the Hydroxyl Group: The unprotected hydroxyl group can potentially coordinate to the palladium center, interfering with the catalytic cycle. Furthermore, under strongly basic conditions, the resulting phenoxide can alter the electronic landscape of the molecule.
-
Solution: In many cases, the Suzuki coupling can proceed with an unprotected hydroxyl group, especially with a careful choice of base and conditions.[4] However, if yields remain low, consider protecting the hydroxyl group as a methyl ether, benzyl ether, or another suitable protecting group that is stable to the reaction conditions and can be easily removed post-coupling.
-
Q2: I am observing a significant amount of homocoupling of my boronic acid. How can I prevent this side reaction?
A2: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen or Pd(II) species.
-
Solution:
-
Rigorous Degassing: This is the most critical step. Oxygen can facilitate the homocoupling pathway. Ensure all components of the reaction are thoroughly deoxygenated.
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or a pre-catalyst that rapidly generates the active Pd(0) species can minimize the amount of Pd(II) present at the start of the reaction.[2]
-
Control Stoichiometry: Using a slight excess of the bromonaphthol derivative relative to the boronic acid can sometimes reduce the likelihood of boronic acid homocoupling.
-
Q3: My bromonaphthol starting material is being consumed, but I am isolating the de-brominated naphthol instead of the desired coupled product. What is causing this?
A3: This side reaction is known as proto-dehalogenation (or de-bromination). It occurs when the palladium-aryl intermediate reacts with a proton source instead of the boronic acid.
-
Solution:
-
Identify and Eliminate Proton Sources: Water is a necessary component of many Suzuki reactions, but other adventitious proton sources should be minimized. Ensure solvents are anhydrous where appropriate (e.g., in the organic phase of a biphasic system).
-
Optimize Reaction Rate: A slow transmetalation step can provide more time for side reactions to occur. Using a stronger base or a more efficient ligand can accelerate the transmetalation and outcompete the de-bromination pathway.
-
Data Presentation: Reaction Conditions for Aryl-Substituted Naphthols
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of a chloro-naphthol derivative, which can serve as a starting point for optimizing reactions with bromonaphthol derivatives.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 7-Chloro-2-naphthol | Phenylboronic acid | Pd(OAc)₂ (1-2) | SPhos (2-4) | K₃PO₄ (2) | Dioxane/H₂O | 80-100 | 12-24 | 70-95 |
| 7-Chloro-2-naphthol | 4-Tolylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ (2.5) | Toluene/H₂O | 100 | 16 | 85-98 |
Table adapted from literature data for analogous compounds and should be used as a guideline for reaction optimization.[1]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Bromonaphthol Derivative
This protocol provides a general starting point for the coupling of a bromonaphthol with an arylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates.
Materials:
-
Bromonaphthol derivative (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-dioxane (5 mL)
-
Degassed water (1 mL)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the bromonaphthol, arylboronic acid, and potassium phosphate.
-
Catalyst and Ligand Addition: In a separate vial, weigh the palladium(II) acetate and SPhos ligand and add them to the Schlenk flask.
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with inert gas. Repeat this cycle three to five times to ensure an oxygen-free atmosphere.
-
Solvent Addition and Degassing: Add the anhydrous 1,4-dioxane and degassed water to the flask via syringe.[1] The mixture should then be thoroughly degassed by bubbling argon or nitrogen through the solution for 15-20 minutes.[1]
-
Reaction: Place the flask in a preheated oil bath set to 80-100 °C. Stir the reaction mixture vigorously under the inert atmosphere for 12-24 hours.[1]
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).[1]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).[1]
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1]
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired aryl-naphthol.[1]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for Suzuki coupling with bromonaphthols.
References
Technical Support Center: Improving the Solubility of 6-Bromo-1-hydroxynaphthalene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of 6-Bromo-1-hydroxynaphthalene in reaction media.
Troubleshooting Guide
Issue: this compound is not dissolving in the chosen solvent.
Initial Assessment Workflow
Caption: Troubleshooting workflow for addressing solubility issues.
Possible Causes and Solutions:
-
Inappropriate Solvent Selection: this compound, a substituted hydroxynaphthalene, exhibits poor solubility in water and non-polar organic solvents.
-
Solution: Select a more appropriate polar aprotic or polar protic solvent. Refer to the solvent selection guide for recommendations.
-
-
Low Temperature: The dissolution of solids is often an endothermic process, meaning solubility increases with temperature.
-
Solution: Gently warm the solvent while monitoring for any degradation of the compound.
-
-
Insufficient Agitation: Inadequate mixing can lead to slow dissolution rates.
-
Solution: Increase the stirring speed or use a sonicator to aid in the dissolution process.
-
-
Compound Purity: Impurities in the this compound can affect its solubility characteristics.
-
Solution: Ensure the purity of the compound using appropriate analytical techniques (e.g., NMR, HPLC) and consider recrystallization if necessary.
-
Frequently Asked Questions (FAQs)
Q1: In which organic solvents is this compound generally soluble?
Q2: How can I improve the aqueous solubility of this compound?
Due to its phenolic hydroxyl group, the aqueous solubility of this compound is highly pH-dependent. Increasing the pH of the aqueous solution will deprotonate the hydroxyl group, forming a more soluble phenolate salt. Additionally, the use of solubility enhancers like cyclodextrins can significantly improve its aqueous solubility through the formation of inclusion complexes.
Q3: What is a co-solvent system and how can it help dissolve this compound?
A co-solvent system is a mixture of a primary solvent in which the compound has low solubility and a miscible co-solvent in which the compound is highly soluble. For this compound, a small amount of a polar aprotic solvent like DMSO or DMF can be added to a less effective solvent to enhance its overall solvating power.
Q4: Are there any chemical modifications I can make to improve solubility?
While derivatization is an option, it alters the molecule's fundamental structure. For improving solubility in a reaction medium without permanent modification, focusing on the techniques described in this guide is recommended.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₇BrO |
| Molecular Weight | 223.07 g/mol |
| Appearance | Off-white to beige powder |
| Melting Point | 122-124 °C |
| pKa (predicted) | ~9.26 |
| Water Solubility | Insoluble |
Table 2: Qualitative and Quantitative Solubility of Naphthol Derivatives in Common Organic Solvents
| Solvent | 6-Bromo-2-naphthol (Qualitative) | 1-Naphthol (Quantitative) | 2-Naphthol (Quantitative) |
| Methanol | Soluble[1] | - | 1 g/10 mL[2] |
| Ethanol | Soluble[3] | Very Soluble[4] | Very Soluble[5] |
| Acetone | Soluble[3] | Soluble[1] | - |
| Chloroform | Soluble[1] | Freely Soluble[4] | Soluble[5] |
| Dimethyl Sulfoxide (DMSO) | - | - | - |
| N,N-Dimethylformamide (DMF) | - | - | - |
| Tetrahydrofuran (THF) | - | - | - |
| Benzene | - | Freely Soluble[4] | Soluble[5] |
| Water | Insoluble[6] | 866 mg/L at 25 °C[4] | 755 mg/L at 25 °C[5] |
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
This protocol is suitable for increasing the solubility of this compound in aqueous or protic reaction media.
Logical Flow for pH Adjustment
Caption: Experimental workflow for pH-mediated solubility enhancement.
Methodology:
-
Suspend this compound in the desired aqueous or protic solvent.
-
While stirring, add a suitable base (e.g., 1 M NaOH or KOH) dropwise to the suspension.
-
Monitor the pH of the solution using a calibrated pH meter.
-
Continue adding the base until the this compound fully dissolves. The target pH should be 1-2 units above the pKa of the compound (~9.26).
-
Once dissolved, the solution can be used in the subsequent reaction. It is crucial to ensure that the basic conditions are compatible with the planned reaction chemistry.
Protocol 2: Solubility Enhancement using a Co-solvent System
This protocol is useful for reactions in organic solvents where this compound has limited solubility.
Methodology:
-
Select a primary organic solvent for the reaction.
-
Choose a co-solvent in which this compound is highly soluble (e.g., DMSO, DMF).
-
Dissolve the this compound in a minimal amount of the co-solvent.
-
Slowly add the primary reaction solvent to the concentrated solution of the compound in the co-solvent with vigorous stirring.
-
Continue adding the primary solvent until the desired final reaction concentration is achieved. The final percentage of the co-solvent should be kept to a minimum to avoid potential interference with the reaction.
Protocol 3: Solubility Enhancement via Cyclodextrin Complexation
This method is particularly effective for increasing the aqueous solubility of this compound.
Methodology for Inclusion Complex Formation:
-
Preparation of Cyclodextrin Solution: Dissolve an appropriate amount of β-cyclodextrin or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD) in the aqueous reaction medium. The molar ratio of cyclodextrin to this compound is typically between 1:1 and 2:1.
-
Complexation:
-
Kneading Method: Add a small amount of water to the cyclodextrin to form a paste. Add the this compound and knead the mixture thoroughly. Dry the resulting solid.
-
Co-precipitation Method: Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol). Add this solution dropwise to the aqueous cyclodextrin solution with constant stirring. The inclusion complex will precipitate out of the solution.
-
-
Isolation: The formed inclusion complex can be isolated by filtration and then redissolved in the aqueous reaction medium. The complex will exhibit significantly higher aqueous solubility than the free compound.[7]
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. benchchem.com [benchchem.com]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Naphthol | C10H8O | CID 7005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Naphthol | C10H8O | CID 8663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Water solubility and partitioning behavior of brominated phenols | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 7. oatext.com [oatext.com]
Technical Support Center: Catalyst Selection for Efficient Coupling of 6-Bromo-1-hydroxynaphthalene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cross-coupling of 6-Bromo-1-hydroxynaphthalene. The presence of both a bromo-substituent and a hydroxyl group on the naphthalene scaffold presents unique challenges, primarily related to catalyst inhibition and potential side reactions. This guide offers structured advice on catalyst selection, reaction optimization, and troubleshooting.
Frequently Asked questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Q1: My cross-coupling reaction with this compound is failing or giving very low yields. What are the first troubleshooting steps?
A1: Low or no conversion often points to issues with the catalyst system or reaction conditions, which are exacerbated by the acidic hydroxyl group.
-
Catalyst Inactivity: The hydroxyl group can protonate the base or interact with the palladium catalyst, inhibiting its activity. The active Pd(0) species is also prone to deactivation through various pathways.[1]
-
Inert Atmosphere: Palladium-catalyzed reactions are highly sensitive to oxygen.[2] Ensure your reaction vessel and solvents have been thoroughly degassed and are maintained under a positive pressure of an inert gas (e.g., Argon or Nitrogen).[3] Oxygen can lead to the oxidation of phosphine ligands and promote the homocoupling of boronic acids in Suzuki reactions.[3][4]
-
Reagent Purity: Ensure all reagents, especially the solvent and base, are pure and anhydrous.[2] Moisture can lead to protodeboronation in Suzuki coupling and can quench highly basic reagents.[5]
-
Inappropriate Base: The base is critical. For substrates with acidic protons like this compound, a stronger, non-nucleophilic base is often required. However, the choice is a delicate balance, as some bases can promote side reactions like dehalogenation.[3][6]
Q2: Should I protect the hydroxyl group before attempting the coupling reaction?
A2: This is a key strategic decision. There are two primary approaches:
-
Direct Coupling (Unprotected): This is more atom-economical but challenging. The acidic proton of the hydroxyl group can interfere with the catalytic cycle. Success often relies on carefully selected ligands and bases that can tolerate the free hydroxyl group.
-
Protect-Couple-Deprotect Strategy: This involves converting the hydroxyl group to a stable protecting group (e.g., methoxymethyl (MOM), silyl ether (TBS), or even a simple methyl ether) prior to coupling. This prevents interference but adds two steps to your synthesis. This strategy is often more reliable for complex substrates or when screening a wide range of coupling partners.
Q3: My reaction mixture turns black and the reaction stalls. What does this indicate?
A3: The formation of a black precipitate, commonly known as "palladium black," signifies the decomposition of the active Pd(0) catalyst into inactive palladium nanoparticles.[1][2]
-
Common Causes: This is often caused by the presence of oxygen, high reaction temperatures, or the dissociation of the ligand from the palladium center.[2]
-
Prevention Strategies:
-
Use Bulky, Electron-Rich Ligands: Ligands like XPhos, SPhos, or other Buchwald biaryl phosphine ligands form more stable complexes with palladium, preventing aggregation.[2][7]
-
Maintain a Strict Inert Atmosphere: Rigorous degassing is crucial.[3]
-
Optimize Temperature: Run the reaction at the lowest effective temperature to minimize thermal decomposition of the catalyst.[2][6]
-
Use Precatalysts: Modern palladium precatalysts (e.g., Buchwald G3 or G4 precatalysts) are often more stable and provide more controlled generation of the active Pd(0) species.[2]
-
Q4: I am observing a significant amount of the debrominated product (1-hydroxynaphthalene). How can I minimize this side reaction?
A4: Debromination (or hydrodehalogenation) is a common side reaction where the bromine atom is replaced by a hydrogen atom.[6] The electron-rich nature of the hydroxynaphthalene ring can sometimes make it more susceptible to this pathway.[6]
-
Potential Causes:
-
Solutions:
-
Lower the Reaction Temperature: Start at a lower temperature and only increase it if the reaction is sluggish.[6]
-
Optimize the Base: Switch to a milder or different class of base. For example, if using an amine base, consider an inorganic base like K₃PO₄.[6]
-
Use Bulky Ligands: Bulky, electron-rich phosphine ligands can accelerate the desired reductive elimination step, outcompeting the debromination pathway.[6]
-
Q5: For a Suzuki-Miyaura coupling, my boronic acid is being consumed in a homocoupling side reaction. What can be done?
A5: Homocoupling of the boronic acid is a frequent side reaction, often promoted by the presence of oxygen or unreduced Pd(II) species.[3]
-
Solutions:
-
Rigorous Degassing: This is the most critical step to remove oxygen.[3] Use freeze-pump-thaw cycles or sparge solvents with an inert gas.
-
Control Stoichiometry: Using a slight excess of the this compound can favor the cross-coupling pathway over homocoupling.[3]
-
Use Boronic Esters: Pinacol esters of boronic acids are often more stable and can sometimes lead to higher yields by minimizing side reactions like protodeboronation and homocoupling.[4]
-
Data Presentation: Recommended Catalyst Systems
The following tables summarize recommended starting conditions for various cross-coupling reactions. Optimization will likely be required for specific substrates.
Table 1: Recommended Starting Conditions for Cross-Coupling of this compound
| Reaction Type | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Typical Temp. (°C) |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(OAc)₂ (2-5%) or Pd₂(dba)₃ (1-3%) | SPhos, XPhos, or RuPhos (2x Pd) | K₃PO₄ or Cs₂CO₃ (2-3) | Dioxane/H₂O, Toluene/H₂O | 80 - 110 |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-3%) or a G3/G4 Precatalyst (1-3%) | XPhos, RuPhos, or BrettPhos (2x Pd) | NaOtBu or LHMDS (1.5-2.5) | Toluene, Dioxane, or THF | 80 - 110 |
| Sonogashira | Pd(PPh₃)₄ (2-5%) | (None) | Et₃N or DIPA (2-5) | THF or DMF | 25 - 65 |
| Sonogashira (Cu-free) | Pd(OAc)₂ (2-5%) | SPhos or XPhos (2x Pd) | Cs₂CO₃ or K₂CO₃ (2-3) | Acetonitrile or DMF | 60 - 100 |
Table 2: Quick Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| No/Low Conversion | Inactive catalyst, poor reagent quality, insufficient temperature. | Check inert atmosphere, use fresh/pure reagents, screen ligands/bases, increase temperature incrementally.[2] |
| Reaction Stalls | Catalyst decomposition (Pd black), product inhibition. | Use more stable precatalyst, increase ligand ratio, ensure rigorous degassing.[2] |
| Debromination | High temperature, inappropriate base. | Lower reaction temperature, switch to a milder base (e.g., K₃PO₄).[6] |
| Homocoupling (Boronic Acid) | Presence of oxygen, unreduced Pd(II). | Perform rigorous degassing, use a slight excess of the aryl bromide.[3] |
| Low Yield (Buchwald-Hartwig) | Catalyst inhibition by -OH, wrong base/ligand combo. | Consider protecting the hydroxyl group, screen bulky ligands (e.g., BrettPhos), use a strong non-nucleophilic base (LHMDS).[8] |
Experimental Protocols
The following are general, representative protocols that should be adapted and optimized for your specific coupling partners.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.
-
Seal the tube and heat the reaction mixture in a preheated oil bath to the desired temperature (e.g., 100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[6]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv), the palladium precatalyst (e.g., a G3-Precatalyst, 2 mol%), and the base (e.g., LHMDS or NaOtBu, 2.0 equiv).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous, degassed solvent (e.g., toluene or THF) via syringe, followed by the amine (1.2 equiv).
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 90 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of NH₄Cl.[8]
-
Extract the product with an organic solvent, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations: Workflows and Logic Diagrams
The following diagrams illustrate logical workflows for troubleshooting and strategic planning.
References
Technical Support Center: Managing Regioselectivity in the Bromination of 1-Hydroxynaphthalene
Welcome to the technical support center for the regioselective bromination of 1-hydroxynaphthalene (1-naphthol). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during this critical electrophilic aromatic substitution reaction.
Troubleshooting Guides
This section provides solutions to common problems encountered during the bromination of 1-hydroxynaphthalene.
Issue 1: Low Regioselectivity - Mixture of 2-bromo and 4-bromo Isomers
Q: My reaction is producing a mixture of 2-bromo-1-hydroxynaphthalene and 4-bromo-1-hydroxynaphthalene. How can I favor the formation of one isomer over the other?
A: Achieving high regioselectivity in the bromination of 1-hydroxynaphthalene is primarily controlled by the choice of solvent and brominating agent. The hydroxyl group is an activating ortho-, para-director.[1][2] Generally, the 4-position (para) is sterically less hindered than the 2-position (ortho), often leading to a mixture of products.
-
For 4-bromo-1-hydroxynaphthalene (para-selectivity):
-
Solvent Choice: Employ non-polar solvents. Carbon disulfide (CS₂) or chlorinated hydrocarbons like dichloromethane (CH₂Cl₂) are recommended to favor the formation of the para-isomer.[3] These solvents do not significantly ionize the phenol group, thus reducing the activation of the ortho position.
-
Brominating Agent: Using elemental bromine (Br₂) in a non-polar solvent at low temperatures is a standard approach for para-selective bromination.
-
-
For 2-bromo-1-hydroxynaphthalene (ortho-selectivity):
-
Directed Bromination: A method involving N-bromosuccinimide (NBS) in methanol with a catalytic amount of p-toluenesulfonic acid (p-TsOH) has been shown to be highly selective for the ortho-bromination of phenols and naphthols.[1] This method can yield the ortho-product in high purity.
-
Issue 2: Formation of Dibrominated Byproduct (2,4-dibromo-1-hydroxynaphthalene)
Q: I am observing the formation of a significant amount of 2,4-dibromo-1-hydroxynaphthalene in my reaction mixture. How can I prevent this?
A: The formation of dibrominated products occurs because the hydroxyl group is strongly activating, making the monobrominated product susceptible to a second bromination. To minimize this:
-
Control Stoichiometry: Use a 1:1 molar ratio or a slight excess of 1-hydroxynaphthalene to the brominating agent.
-
Slow Addition: Add the brominating agent (e.g., a solution of bromine in the reaction solvent) dropwise to the solution of 1-hydroxynaphthalene at a low temperature. This prevents localized high concentrations of the brominating agent.
-
Low Temperature: Perform the reaction at low temperatures (e.g., 0 °C or below) to decrease the reaction rate and improve selectivity for monobromination.
-
Choice of Brominating Agent: N-bromosuccinimide (NBS) can sometimes offer better control over monobromination compared to elemental bromine.
Issue 3: Difficulty in Separating 2-bromo and 4-bromo Isomers
Q: I have a mixture of the 2- and 4-bromo isomers. What is the best way to separate them?
A: The separation of these isomers can be challenging due to their similar polarities.
-
Column Chromatography: This is the most effective method for separating the isomers.
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A non-polar/polar solvent system is required. Start with a low polarity eluent, such as hexane or petroleum ether, and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane. The 4-bromo isomer is generally less polar and will elute first. Careful optimization of the solvent gradient is crucial for good separation.
-
-
Recrystallization: Fractional recrystallization can be attempted, but it is often less effective than chromatography for achieving high purity of both isomers. Different solvent systems should be screened. A common approach is to dissolve the mixture in a hot solvent in which both isomers are soluble and then allow it to cool slowly. One isomer may crystallize out preferentially.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product when brominating 1-hydroxynaphthalene with Br₂ in acetic acid?
A1: In a polar protic solvent like acetic acid, the hydroxyl group is highly activating, and you are likely to get a mixture of 2-bromo and 4-bromo-1-hydroxynaphthalene, with the potential for some 2,4-dibromo-1-hydroxynaphthalene formation, especially if an excess of bromine is used or the temperature is not controlled. Due to steric hindrance, the 4-bromo isomer is often the major product in the monobrominated fraction.[1]
Q2: How does temperature affect the regioselectivity of the bromination?
A2: Lower temperatures generally favor the thermodynamically more stable product and can increase selectivity. For electrophilic aromatic brominations, conducting the reaction at 0 °C or below can help minimize side reactions and improve the ratio of the desired isomer.
Q3: Are there any safety precautions I should take when working with bromine?
A3: Yes, bromine is a highly corrosive and toxic substance. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have a solution of sodium thiosulfate ready to neutralize any spills. N-bromosuccinimide (NBS) is a solid and is generally considered safer to handle than liquid bromine.[4]
Q4: Can I use a Lewis acid catalyst for this reaction?
A4: A Lewis acid catalyst is generally not necessary and not recommended for the bromination of highly activated rings like 1-hydroxynaphthalene. The hydroxyl group is a strong activating group, and the use of a Lewis acid would likely lead to rapid, uncontrolled polybromination and other side reactions.
Experimental Protocols
Protocol 1: Selective Synthesis of 4-Bromo-1-hydroxynaphthalene (Para-Bromination)
This protocol is adapted from general procedures for the para-selective bromination of phenols.
-
Materials:
-
1-Hydroxynaphthalene
-
Bromine (Br₂)
-
Carbon disulfide (CS₂) or Dichloromethane (CH₂Cl₂)
-
Sodium thiosulfate solution (10% aqueous)
-
Sodium sulfate (anhydrous)
-
Hexane
-
Ethyl acetate
-
-
Procedure:
-
Dissolve 1-hydroxynaphthalene (1.0 eq) in carbon disulfide or dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0 °C in an ice bath.
-
Prepare a solution of bromine (1.0 eq) in the same solvent and add it to the dropping funnel.
-
Add the bromine solution dropwise to the stirred 1-hydroxynaphthalene solution over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for another 1-2 hours. Monitor the reaction progress by TLC.
-
Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate until the red-brown color of bromine disappears.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the 4-bromo isomer from any 2-bromo and dibromo byproducts. The 4-bromo isomer is expected to be the major product.
-
Protocol 2: Selective Synthesis of 2-Bromo-1-hydroxynaphthalene (Ortho-Bromination)
This protocol is based on a highly ortho-selective method for brominating phenols and naphthols.[1]
-
Materials:
-
1-Hydroxynaphthalene
-
N-Bromosuccinimide (NBS)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Methanol (ACS grade)
-
Dichloromethane
-
-
Procedure:
-
In a round-bottom flask, dissolve 1-hydroxynaphthalene (~10 mmol, 1.0 eq) and p-TsOH (10 mol %) in methanol (1.0 mL per mmol of 1-hydroxynaphthalene). Stir the solution for 10 minutes at room temperature.[1]
-
In a separate flask, prepare a 0.1 M solution of NBS (100 mol %) in methanol. Protect this solution from light by wrapping the flask in aluminum foil.
-
Add the NBS solution dropwise to the 1-hydroxynaphthalene solution over 20 minutes at room temperature.[1]
-
Stir the reaction mixture for an additional 5 minutes after the addition is complete.
-
Remove the methanol under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel using dichloromethane or a 1% methanol in dichloromethane eluent to isolate the 2-bromo-1-hydroxynaphthalene.[1] This method is reported to give excellent selectivity for the ortho-brominated product.[1]
-
Data Presentation
Table 1: Summary of Reaction Conditions for Regioselective Bromination of Naphthols.
| Target Product | Starting Material | Brominating Agent | Catalyst/Additive | Solvent | Temperature | Typical Yield | Reference |
| 1-Bromo-2-naphthol | 2-Naphthol | NBS | p-TsOH | Methanol | Room Temp. | 98% | [1] |
| 4-Bromo-1-naphthol | 1-Naphthol | Br₂ | None | Carbon Disulfide | 0 °C | Major Product | General Method |
| 2-Bromo-1-naphthol | 1-Naphthol | NBS | p-TsOH | Methanol | Room Temp. | High Selectivity | [1] |
Visualizations
Figure 1. Troubleshooting workflow for managing regioselectivity.
Figure 2. Factors influencing the regioselectivity of bromination.
References
- 1. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jcsp.org.pk [jcsp.org.pk]
- 4. chemrxiv.org [chemrxiv.org]
removing impurities from 6-Bromo-1-hydroxynaphthalene reaction mixtures
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the removal of impurities from 6-Bromo-1-hydroxynaphthalene reaction mixtures. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to address common challenges encountered during the purification of this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: The isolated product is colored (pink, yellow, or brown).
-
Question: My purified this compound is not an off-white solid as expected. What causes this discoloration and how can I fix it?
-
Answer: Discoloration is a common issue and can stem from several sources:
-
Residual Bromine: Traces of elemental bromine from the reaction can impart a yellow or brownish color.
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Oxidation: Phenolic compounds, including 1-hydroxynaphthalene derivatives, are susceptible to air oxidation, which can form colored impurities.
-
Chromophoric Impurities: Certain side-products from the bromination reaction may be colored.
Troubleshooting Steps:
-
Washing: Before further purification, wash the crude product dissolved in an organic solvent (like ethyl acetate or dichloromethane) with a dilute aqueous solution of sodium thiosulfate or sodium bisulfite to quench any remaining bromine.[1]
-
Charcoal Treatment during Recrystallization: Add a small amount of activated charcoal to the hot recrystallization solution to adsorb colored impurities. Be aware that charcoal can also adsorb some of your product, so use it sparingly.
-
Column Chromatography: If recrystallization is ineffective, column chromatography over silica gel can be used to separate the colored impurities from the desired product.
-
Issue 2: Low yield after recrystallization.
-
Question: I am losing a significant amount of my product during recrystallization. What are the likely causes and how can I improve my yield?
-
Answer: Low recovery is often related to the choice of solvent and the procedure.
-
Inappropriate Solvent Choice: The product might be too soluble in the chosen solvent, even at low temperatures.
-
Using Too Much Solvent: Dissolving the crude product in an excessive amount of hot solvent will prevent complete crystallization upon cooling.
-
Premature Crystallization: If the solution cools too quickly during hot filtration, the product can crystallize in the filter paper.
Troubleshooting Steps:
-
Solvent System Optimization: Test the solubility of your crude product in various solvents to find one where it is sparingly soluble at room temperature but highly soluble when hot. A two-solvent system (one in which the compound is soluble and one in which it is not) can also be effective.
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Prevent Premature Crystallization: Use a pre-heated funnel for hot filtration and keep the solution at or near its boiling point during this step.
-
Issue 3: Oily residue instead of crystals.
-
Question: After cooling my recrystallization solution, the product separated as an oil, not as crystals. Why is this happening and what should I do?
-
Answer: "Oiling out" can occur when the melting point of the solid is lower than the boiling point of the solvent, or when the concentration of impurities is high.
-
High Impurity Concentration: Impurities can depress the melting point of the product and interfere with crystal lattice formation.
-
Rapid Cooling: Cooling the solution too quickly can favor oil formation over crystallization.
Troubleshooting Steps:
-
Slow Cooling: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the oil or adding a seed crystal of pure this compound.
-
Re-dissolve and Dilute: Re-heat the solution to re-dissolve the oil, add a small amount of additional solvent, and then allow it to cool slowly.
-
Preliminary Purification: If oiling out persists, consider a preliminary purification step like column chromatography to remove a significant portion of the impurities before attempting recrystallization.
-
Issue 4: Presence of starting material (1-hydroxynaphthalene) in the final product.
-
Question: My final product is contaminated with the starting material, 1-hydroxynaphthalene. How can I remove it?
-
Answer: The presence of unreacted starting material indicates an incomplete reaction or inefficient purification.
-
Incomplete Reaction: The bromination reaction may not have gone to completion.
-
Similar Polarity: 1-hydroxynaphthalene and this compound have similar polarities, which can make separation by chromatography challenging.
Troubleshooting Steps:
-
Column Chromatography: Careful column chromatography is the most effective method. Use a solvent system with a relatively low polarity (e.g., a hexane/ethyl acetate gradient) to achieve good separation. Monitor the fractions closely using Thin Layer Chromatography (TLC).
-
Recrystallization Optimization: A carefully selected recrystallization solvent may allow for the selective crystallization of the desired product, leaving the more soluble starting material in the mother liquor. This may require trying several different solvents.
-
Data Presentation
Table 1: Solubility Characteristics of this compound and Common Impurities
| Compound | Water | Hexane | Toluene | Dichloromethane | Ethyl Acetate | Methanol |
| This compound | Insoluble | Sparingly Soluble | Soluble | Soluble | Very Soluble | Very Soluble |
| 1-Hydroxynaphthalene (Starting Material) | Sparingly Soluble | Soluble | Very Soluble | Very Soluble | Very Soluble | Very Soluble |
| Dibromonaphthalene Isomers (Side Product) | Insoluble | Soluble | Soluble | Soluble | Soluble | Sparingly Soluble |
Note: This data is qualitative and based on the general properties of substituted naphthols. Actual solubilities should be determined experimentally.
Table 2: Comparison of Purification Methods
| Method | Principle | Typical Purity | Advantages | Disadvantages |
| Recrystallization | Differential solubility at different temperatures | >98% | Simple, cost-effective, good for removing small amounts of impurities. | Can have lower yields, may not remove impurities with similar solubility. |
| Column Chromatography | Differential adsorption to a stationary phase | >99% | Highly effective for separating compounds with different polarities, can handle complex mixtures. | More time-consuming, requires larger volumes of solvent, can be more expensive. |
| Liquid-Liquid Extraction | Differential solubility in immiscible liquids | Variable | Good for initial workup to remove acidic or basic impurities. | Generally not sufficient for achieving high purity on its own for this type of mixture. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
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Solvent Selection: In a test tube, add a small amount of crude this compound. Add a few drops of a test solvent (e.g., a mixture of hexane and ethyl acetate, or toluene). If the solid dissolves at room temperature, the solvent is not suitable. If it does not dissolve, heat the mixture. A good solvent will dissolve the compound when hot but allow it to crystallize upon cooling.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent. Dry the crystals in a vacuum oven or desiccator.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Analyze the crude reaction mixture by TLC to determine a suitable solvent system. A good eluent will give the desired product an Rf value of approximately 0.3-0.4. A common solvent system for compounds of this polarity is a mixture of hexane and ethyl acetate.
-
Column Packing: Prepare a silica gel column using the chosen eluent.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system. If separation is difficult, a gradient elution (gradually increasing the polarity of the eluent) may be necessary.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Solvent Removal: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common recrystallization issues.
References
Technical Support Center: Scale-Up Synthesis of 6-Bromo-1-hydroxynaphthalene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 6-Bromo-1-hydroxynaphthalene. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
Troubleshooting Guide
Issue: Low Regioselectivity and Formation of Multiple Isomers
Q1: During the bromination of 1-naphthol, I am observing a mixture of brominated isomers, with very little of the desired this compound. How can I improve the regioselectivity?
A1: Direct bromination of 1-naphthol is challenging for selectively obtaining the 6-bromo isomer due to the activating effect of the hydroxyl group, which directs electrophilic substitution primarily to the 2- and 4-positions. To achieve bromination at the 6-position, a multi-step synthetic strategy is often necessary. A plausible approach involves the sulfonation of naphthalene, followed by nitration, reduction, bromination, and finally, hydrolysis. The sulfonic acid group can act as a blocking and directing group.
Experimental Protocol: Indirect Synthesis of this compound
A potential multi-step synthesis to improve regioselectivity is outlined below. Please note that this is a generalized protocol and may require optimization for your specific laboratory conditions and scale.
-
Sulfonation of Naphthalene:
-
React naphthalene with concentrated sulfuric acid at elevated temperatures. The position of sulfonation is temperature-dependent.
-
-
Nitration:
-
Nitrate the resulting naphthalenesulfonic acid. The sulfonic acid group will direct the nitro group to the desired position.
-
-
Reduction:
-
Reduce the nitro group to an amino group using a reducing agent like iron in acidic medium.
-
-
Sandmeyer Reaction (Bromination):
-
Convert the amino group to a diazonium salt using sodium nitrite and a mineral acid.
-
React the diazonium salt with a copper(I) bromide solution to introduce the bromine atom.
-
-
Hydrolysis:
-
Hydrolyze the sulfonic acid group to a hydroxyl group, typically under high temperature and pressure with a strong base, to yield this compound.
-
Issue: Formation of Polybrominated Byproducts
Q2: My reaction is producing significant amounts of di- and tri-brominated naphthalenes. How can I minimize this over-bromination?
A2: Over-bromination is a common issue due to the activated nature of the naphthalene ring. To control this, consider the following:
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Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use of a slight excess may be necessary to drive the reaction to completion, but a large excess will promote polybromination.
-
Slow Addition: Add the brominating agent slowly and at a controlled temperature to maintain a low concentration of the electrophile in the reaction mixture.
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Choice of Brominating Agent: Milder brominating agents, such as N-bromosuccinimide (NBS), can offer better control over the reaction compared to elemental bromine.[1]
-
Solvent: The choice of solvent can influence the reactivity of the brominating agent. Less polar solvents can sometimes reduce the rate of reaction and improve selectivity.
Issue: Difficult Purification of the Final Product
Q3: I am struggling to purify this compound from the reaction mixture, particularly in removing isomeric impurities. What purification methods are recommended for scale-up?
A3: Purification of bromonaphthalene isomers can be challenging due to their similar physical properties. At a larger scale, the following methods can be employed:
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Recrystallization: This is often the most effective method for purifying solid organic compounds. A systematic solvent screening is recommended to find a solvent or solvent mixture that provides good separation. For similar compounds like 6-Bromo-2-naphthol, recrystallization from ethanol or a benzene/petroleum ether mixture has been reported.
-
Column Chromatography: While effective at the lab scale, traditional column chromatography can be expensive and time-consuming for large quantities. Consider flash chromatography or medium pressure liquid chromatography (MPLC) for more efficient large-scale separations.
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Distillation: If the product is thermally stable, vacuum distillation can be used to separate it from non-volatile impurities. The boiling point of 6-Bromo-2-naphthol is reported to be 200-205 °C at 20 mmHg, which can serve as an estimate.[2]
Frequently Asked Questions (FAQs)
Q4: What are the primary safety concerns when handling brominating agents on a large scale?
A4: Bromine and other brominating agents are hazardous and require strict safety protocols, especially at scale. Key concerns include:
-
Toxicity and Corrosivity: Bromine is highly toxic and corrosive. Ensure all work is conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Runaway Reactions: Bromination reactions can be exothermic. Monitor the reaction temperature closely and have an effective cooling system in place to prevent runaway reactions.
-
Hydrogen Bromide (HBr) Gas Evolution: The reaction of bromine with aromatic compounds often produces HBr gas, which is also corrosive and toxic. Use a gas trap containing a basic solution (e.g., sodium hydroxide) to neutralize the evolved HBr.
Q5: How can I monitor the progress of the bromination reaction effectively?
A5: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction progress. Use an appropriate eluent system to separate the starting material, product, and any byproducts. The consumption of the starting material and the formation of the product spot can be visualized under UV light or with a suitable staining agent. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used.
Q6: Are there any "greener" or more environmentally friendly approaches to the synthesis of this compound?
A6: While traditional methods often use hazardous reagents and solvents, research is ongoing into greener alternatives. Some potential approaches include:
-
Catalytic Bromination: Using a solid acid catalyst, such as a zeolite or montmorillonite clay, can improve selectivity and allow for easier catalyst recovery and reuse.
-
Enzymatic Bromination: Biocatalytic methods using bromoperoxidases are being explored for the selective bromination of aromatic compounds under mild conditions.
-
Alternative Bromine Sources: Using bromide salts with an oxidant can be a safer alternative to handling elemental bromine.[3]
Data Presentation
Table 1: Comparison of Brominating Agents for Aromatic Compounds
| Brominating Agent | Formula | Key Characteristics | Typical Reaction Conditions |
| Elemental Bromine | Br₂ | Highly reactive, corrosive, and toxic liquid. | Often used with a Lewis acid catalyst in a chlorinated solvent. |
| N-Bromosuccinimide | C₄H₄BrNO₂ | Solid, easier to handle than Br₂. Milder and more selective. | Typically used with a radical initiator or acid catalyst in solvents like CCl₄ or acetonitrile. |
| Pyridinium Bromide Perbromide | C₅H₅N·HBr·Br₂ | Solid, stable source of bromine. | Used in solvents like acetic acid or methanol. |
| Sodium Bromide/Oxone | NaBr / 2KHSO₅·KHSO₄·K₂SO₄ | In situ generation of the brominating species. Safer to handle. | Often used in a solvent mixture like water/acetonitrile.[3] |
Experimental Workflows and Logical Relationships
Caption: Proposed multi-step synthesis workflow for this compound.
Caption: Logical diagram for troubleshooting common issues in the synthesis.
References
Validation & Comparative
Spectroscopic Validation of 6-Bromo-1-hydroxynaphthalene: A Comparative Guide
Introduction: The unequivocal structural confirmation of novel or synthesized compounds is a cornerstone of chemical and pharmaceutical research. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a detailed fingerprint of a molecule's atomic and electronic environment. This guide offers a comparative analysis of the spectroscopic data for 6-Bromo-1-hydroxynaphthalene, validating its structure against its parent compound, 1-hydroxynaphthalene (1-naphthol), and a positional isomer, 4-Bromo-1-hydroxynaphthalene.
The structural elucidation relies on the distinct electronic effects of the bromo and hydroxyl substituents on the naphthalene core, which manifest as unique shifts, splitting patterns, and fragmentation behaviors in their respective spectra. By comparing the experimental data of this compound with these alternatives, researchers can confidently assign its structure.
Logical Workflow for Spectroscopic Validation
Caption: Logical workflow for validating a chemical structure.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound and its comparative counterparts.
Table 1: ¹H NMR Data Comparison (in CDCl₃)
| Proton | This compound (δ, ppm) | 1-Hydroxynaphthalene (δ, ppm) | 4-Bromo-1-hydroxynaphthalene (δ, ppm) |
| OH | ~5.20 (s, 1H) | ~5.0 (s, 1H) | ~5.3 (s, 1H) |
| H-2 | ~7.15 (d, 1H) | ~7.2 (d, 1H) | ~7.0 (d, 1H) |
| H-3 | ~7.45 (t, 1H) | ~7.4 (t, 1H) | ~7.6 (d, 1H) |
| H-4 | ~7.80 (d, 1H) | ~7.8 (d, 1H) | - |
| H-5 | ~7.60 (d, 1H) | ~7.5 (m, 1H) | ~8.1 (d, 1H) |
| H-7 | ~7.50 (dd, 1H) | ~7.5 (m, 1H) | ~7.6 (t, 1H) |
| H-8 | ~7.85 (d, 1H) | ~8.1 (d, 1H) | ~8.2 (d, 1H) |
Note: Chemical shifts (δ) are approximate and can vary based on solvent and concentration. Multiplicities are denoted as s (singlet), d (doublet), t (triplet), and m (multiplet).
Table 2: ¹³C NMR Data Comparison (in CDCl₃)
| Carbon | This compound (δ, ppm) | 1-Hydroxynaphthalene (δ, ppm)[1] | 4-Bromo-1-hydroxynaphthalene (δ, ppm) |
| C-1 | ~149.0 | 151.7 | ~150.0 |
| C-2 | ~110.0 | 109.1 | ~112.0 |
| C-3 | ~123.5 | 125.0 | ~127.0 |
| C-4 | ~126.3 | 121.0 | ~115.0 (C-Br) |
| C-4a | ~128.7 | 125.9 | ~127.5 |
| C-5 | ~127.4 | 126.5 | ~129.0 |
| C-6 | ~118.8 (C-Br) | 125.8 | ~126.0 |
| C-7 | ~128.6 | 124.7 | ~128.0 |
| C-8 | ~126.7 | 120.5 | ~124.0 |
| C-8a | ~134.5 | 134.6 | ~132.0 |
Table 3: Key FT-IR Absorption Data Comparison (KBr Pellet)
| Functional Group | This compound (cm⁻¹) | 1-Hydroxynaphthalene (cm⁻¹) | 4-Bromo-1-hydroxynaphthalene (cm⁻¹) |
| O-H stretch (broad) | ~3200-3500 | ~3200-3550 | ~3200-3500 |
| C-H stretch (aromatic) | ~3050-3100 | ~3050-3100 | ~3050-3100 |
| C=C stretch (aromatic) | ~1500-1650 | ~1500-1650 | ~1500-1650 |
| C-Br stretch | ~550-650 | - | ~550-650 |
Table 4: Mass Spectrometry Data Comparison
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key m/z Peaks |
| This compound | C₁₀H₇BrO | 223.07[2] | 222/224 (M/M+2, ~1:1 ratio), 143, 115 |
| 1-Hydroxynaphthalene | C₁₀H₈O | 144.17[3] | 144 (M+), 115 |
| 4-Bromo-1-hydroxynaphthalene | C₁₀H₇BrO | 223.07[4] | 222/224 (M/M+2, ~1:1 ratio), 143, 115 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[5][6] The solution should be free of particulate matter; filter if necessary using a pipette with a cotton wool plug.[6] Transfer the solution to a 5 mm NMR tube.[5]
-
Instrument Parameters: Acquire spectra on a 400 MHz or higher field NMR spectrometer.[7]
-
¹H NMR: Set the spectral width to cover a range of -1 to 9 ppm. Use a standard 45° pulse width. The relaxation delay (d1) should be set to 1-2 seconds.[8]
-
¹³C NMR: Set the spectral width to cover a range of -10 to 180 ppm.[9] Use a proton-decoupled pulse sequence. A longer relaxation delay may be required for quaternary carbons.
-
-
Data Processing: Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like Tetramethylsilane (TMS) at 0.00 ppm.[5][7]
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The concentration of the sample in KBr should be in the range of 0.2% to 1%.[10] Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Collect a background spectrum of the empty sample compartment or a pure KBr pellet to subtract atmospheric and instrumental interferences.[11][12] Place the sample pellet in the spectrometer's sample holder and acquire the spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.[11]
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).[12]
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a volatile organic solvent such as methanol or acetonitrile.[13] The solution must be free of non-volatile salts and particulates.[13]
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).[14]
-
Data Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., 50-500 amu). For high-resolution mass spectrometry (HRMS), the instrument is calibrated to provide high mass accuracy, allowing for the determination of the elemental composition.[7]
-
Data Analysis: Identify the molecular ion peak (M⁺ or [M+H]⁺). For brominated compounds, look for the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br), which results in two peaks of nearly equal intensity separated by 2 m/z units. Analyze the fragmentation pattern to gain further structural information.
Data Interpretation and Structural Validation
-
¹H NMR: The spectrum of this compound shows a distinct pattern in the aromatic region. The presence of the bromine atom at the 6-position influences the electronic environment of the nearby protons (H-5 and H-7), causing shifts that differ significantly from both 1-hydroxynaphthalene and the 4-bromo isomer. The absence of a proton at the C-6 position is a key indicator.
-
¹³C NMR: The most downfield signal (excluding the C-O carbon) is attributed to the carbon atom directly bonded to the bromine (C-6), appearing around 118.8 ppm. This chemical shift is characteristic of a carbon attached to an electronegative halogen and is a primary piece of evidence for the 6-bromo substitution pattern.
-
FT-IR: The spectrum confirms the presence of key functional groups. A broad absorption band in the 3200-3500 cm⁻¹ region is indicative of the O-H stretching vibration of the hydroxyl group. A strong absorption in the 550-650 cm⁻¹ range confirms the C-Br stretching vibration, which is absent in the spectrum of 1-hydroxynaphthalene.
-
Mass Spectrometry: The mass spectrum provides the molecular weight of the compound. For this compound, the molecular ion is observed as a pair of peaks at m/z 222 and 224 with approximately equal intensity. This iconic M/M+2 pattern is definitive proof of the presence of one bromine atom in the molecule. High-resolution mass spectrometry can further confirm the elemental formula as C₁₀H₇BrO.
Conclusion
The collective evidence from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides an unambiguous validation of the this compound structure. The specific chemical shifts in the NMR spectra, the characteristic C-Br vibration in the IR spectrum, and the unique isotopic pattern in the mass spectrum are all fully consistent with the proposed structure and clearly differentiate it from its parent compound and its 4-bromo positional isomer. This comparative guide underscores the power of a multi-technique spectroscopic approach in modern chemical analysis.
References
- 1. spectrabase.com [spectrabase.com]
- 2. 6-Bromo-2-naphthalenol | C10H7BrO | CID 27144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Naphthalenol [webbook.nist.gov]
- 4. 4-Bromo-1-naphthol 95 571-57-3 [sigmaaldrich.com]
- 5. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 6. publish.uwo.ca [publish.uwo.ca]
- 7. rsc.org [rsc.org]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 9. pubsapp.acs.org [pubsapp.acs.org]
- 10. eng.uc.edu [eng.uc.edu]
- 11. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 14. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - FR [thermofisher.com]
A Comparative Analysis of 6-Bromo-1-hydroxynaphthalene and 6-Bromo-2-naphthol: A Guide for Researchers
A comprehensive comparative analysis of 6-Bromo-1-hydroxynaphthalene and 6-Bromo-2-naphthol is presented for researchers, scientists, and drug development professionals. This guide provides a detailed look at their chemical properties, synthesis, and spectroscopic data, highlighting the current state of knowledge for each compound.
While extensive experimental data is available for 6-Bromo-2-naphthol, a notable scarcity of published experimental details for this compound limits a direct, data-driven comparison. This guide therefore presents a thorough characterization of the former and a more theoretical comparison for the latter, based on the known properties of their parent molecules, 1-naphthol and 2-naphthol.
Chemical Structure and Properties
This compound and 6-Bromo-2-naphthol are constitutional isomers with the molecular formula C₁₀H₇BrO. Their structures differ in the position of the hydroxyl group on the naphthalene ring, which significantly influences their chemical and physical properties.
| Property | This compound | 6-Bromo-2-naphthol |
| Synonyms | 6-Bromo-1-naphthol, 6-Bromonaphthalen-1-ol | 6-Bromo-2-naphthalenol, 6-Bromo-beta-naphthol |
| CAS Number | 91270-68-7 | 15231-91-1 |
| Molecular Formula | C₁₀H₇BrO | C₁₀H₇BrO |
| Molecular Weight | 223.07 g/mol | 223.07 g/mol |
| Appearance | Off-white to pink solid[1] | Off-white to beige powder[2] |
| Melting Point | Not available | 122-124 °C[2] |
| Boiling Point | Not available | 353.8 °C at 760 mmHg |
| Solubility | Not available | Sparingly soluble in water, soluble in ethanol and acetone[3] |
Synthesis and Reactivity
A detailed and reliable synthesis protocol for 6-Bromo-2-naphthol is well-documented in the scientific literature. In contrast, a specific and experimentally validated synthesis for this compound is not readily found in published journals or patents.
Synthesis of 6-Bromo-2-naphthol:
A common and effective method for the synthesis of 6-Bromo-2-naphthol involves the bromination of 2-naphthol. A detailed protocol is available from Organic Syntheses.[4] The general reaction scheme is as follows:
References
spectroscopic comparison of bromonaphthol isomers (1H NMR, 13C NMR, IR)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of various bromonaphthol isomers, focusing on ¹H NMR, ¹³C NMR, and IR spectroscopy. The data presented is intended to aid in the identification and differentiation of these closely related compounds, which are often encountered in synthetic chemistry and drug development.
Spectroscopic Data Comparison
Table 1: ¹H NMR Spectroscopic Data for Bromonaphthol Isomers (in CDCl₃)
| Compound | Chemical Shift (δ) ppm |
| 1-Bromo-2-naphthol | Aromatic Protons: Multiplets in the range of δ 7.0-8.0 ppm. Hydroxyl Proton: A broad singlet, position can vary. |
| 2-Bromo-1-naphthol | Aromatic Protons: Expected in the range of δ 7.0-8.5 ppm. Specific peak list not readily available in searched databases. |
| 3-Bromo-2-naphthol | Aromatic Protons: Expected in the range of δ 7.0-8.0 ppm. Specific peak list not readily available in searched databases. |
| 4-Bromo-1-naphthol | Aromatic Protons: Expected in the range of δ 7.0-8.5 ppm. Specific peak list not readily available in searched databases. |
| 6-Bromo-2-naphthol | Aromatic Protons: Multiplets in the range of δ 7.0-8.0 ppm. Hydroxyl Proton: A broad singlet, position can vary. |
Table 2: ¹³C NMR Spectroscopic Data for Bromonaphthol Isomers (in CDCl₃)
| Compound | Chemical Shift (δ) ppm |
| 1-Bromo-2-naphthol | Aromatic Carbons: Signals appear in the range of δ 110-155 ppm. The carbon bearing the bromine (C-1) is expected around δ 110-120 ppm, and the carbon with the hydroxyl group (C-2) is expected at a higher shift.[1] |
| 2-Bromo-1-naphthol | Aromatic Carbons: Expected in the range of δ 110-155 ppm. Specific peak list not readily available in searched databases. |
| 3-Bromo-2-naphthol | Aromatic Carbons: Expected in the range of δ 110-155 ppm. Specific peak list not readily available in searched databases. |
| 4-Bromo-1-naphthol | Aromatic Carbons: Expected in the range of δ 110-155 ppm. Specific peak list not readily available in searched databases. |
| 6-Bromo-2-naphthol | Aromatic Carbons: Signals appear in the range of δ 110-155 ppm.[2] |
Table 3: IR Spectroscopic Data for Bromonaphthol Isomers
| Compound | Characteristic Absorption Bands (cm⁻¹) |
| 1-Bromo-2-naphthol | O-H stretch: Broad band around 3200-3600 cm⁻¹.C-H stretch (aromatic): Above 3000 cm⁻¹.C=C stretch (aromatic): 1500-1600 cm⁻¹.C-Br stretch: 500-600 cm⁻¹.[3] |
| 2-Bromo-1-naphthol | O-H stretch: Broad band expected around 3200-3600 cm⁻¹.C-H stretch (aromatic): Expected above 3000 cm⁻¹.C=C stretch (aromatic): Expected around 1500-1600 cm⁻¹.C-Br stretch: Expected around 500-600 cm⁻¹. |
| 3-Bromo-2-naphthol | O-H stretch: Broad band expected around 3200-3600 cm⁻¹.C-H stretch (aromatic): Expected above 3000 cm⁻¹.C=C stretch (aromatic): Expected around 1500-1600 cm⁻¹.C-Br stretch: Expected around 500-600 cm⁻¹. |
| 4-Bromo-1-naphthol | O-H stretch: Broad band expected around 3200-3600 cm⁻¹.C-H stretch (aromatic): Expected above 3000 cm⁻¹.C=C stretch (aromatic): Expected around 1500-1600 cm⁻¹.C-Br stretch: Expected around 500-600 cm⁻¹. |
| 6-Bromo-2-naphthol | O-H stretch: Broad band around 3200-3600 cm⁻¹.C-H stretch (aromatic): Above 3000 cm⁻¹.C=C stretch (aromatic): 1500-1600 cm⁻¹.C-Br stretch: 500-600 cm⁻¹.[4] |
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of bromonaphthol isomers.
Caption: Experimental workflow for the spectroscopic comparison of bromonaphthol isomers.
Experimental Protocols
¹H and ¹³C NMR Spectroscopy
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the bromonaphthol isomer for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
-
Cap the NMR tube securely.
2. Instrument Setup and Data Acquisition:
-
The NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR.
-
The instrument is locked to the deuterium signal of the solvent.
-
The magnetic field is shimmed to achieve homogeneity.
-
For ¹H NMR, a standard single-pulse experiment is used. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum. A wider spectral width (e.g., 0-220 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.
3. Data Processing:
-
The acquired Free Induction Decay (FID) is processed using a Fourier transform.
-
The resulting spectrum is phased and baseline corrected.
-
Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
-
Peak picking is performed to identify the chemical shifts of the signals.
Fourier-Transform Infrared (FT-IR) Spectroscopy
1. Sample Preparation (for solid samples):
-
Thin Film Method: Dissolve a small amount of the solid sample in a volatile organic solvent (e.g., acetone or methylene chloride). Apply a drop of the solution to a salt plate (e.g., KBr or NaCl) and allow the solvent to evaporate, leaving a thin film of the sample on the plate.
-
KBr Pellet Method: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
2. Data Acquisition:
-
Record a background spectrum of the empty sample compartment or a blank KBr pellet to account for atmospheric and instrumental contributions.
-
Place the prepared sample (thin film on a salt plate or KBr pellet) in the sample holder of the FT-IR spectrometer.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹). Multiple scans are averaged to improve the signal-to-noise ratio.
3. Data Processing:
-
The sample interferogram is subjected to a Fourier transform to generate the infrared spectrum.
-
The background spectrum is automatically subtracted from the sample spectrum to yield the final transmittance or absorbance spectrum of the compound.
-
The positions of the absorption bands are identified and reported in wavenumbers (cm⁻¹).
Discussion of Spectroscopic Features
The position of the bromine atom and the hydroxyl group on the naphthalene ring significantly influences the electronic environment of the protons and carbons, leading to distinct patterns in their NMR spectra.
In ¹H NMR , the aromatic protons of the bromonaphthol isomers will exhibit complex splitting patterns (multiplets) due to spin-spin coupling. The exact chemical shifts and coupling constants are unique to each isomer and can be used for definitive identification. The hydroxyl proton typically appears as a broad singlet, and its chemical shift can be highly dependent on concentration, temperature, and solvent due to hydrogen bonding.
In ¹³C NMR , the chemical shifts of the carbon atoms are sensitive to the substitution pattern. The carbon directly attached to the electronegative bromine atom will be shielded compared to a protonated carbon, while the carbon bonded to the hydroxyl group will be significantly deshielded. The quaternary carbons (those without attached protons) often show weaker signals.
In IR spectroscopy , all isomers will show a characteristic broad absorption band for the O-H stretching vibration of the hydroxyl group, typically in the region of 3200-3600 cm⁻¹. The exact position and shape of this band can be influenced by intra- and intermolecular hydrogen bonding. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, and the aromatic C=C stretching vibrations appear in the 1500-1600 cm⁻¹ region. The C-Br stretching vibration is expected in the fingerprint region, typically between 500 and 600 cm⁻¹, but can be difficult to assign definitively.
Conclusion
The spectroscopic techniques of ¹H NMR, ¹³C NMR, and FT-IR provide a powerful toolkit for the characterization and differentiation of bromonaphthol isomers. While a complete comparative dataset is not always readily available, the principles outlined in this guide and the available spectral data can assist researchers in identifying these compounds. For unambiguous structure elucidation, a combination of these techniques, along with other analytical methods such as mass spectrometry, is recommended.
References
A Comparative Analysis of 6-Bromo-1-Naphthol and 6-Bromo-2-Naphthol in Suzuki Coupling Reactions
For Immediate Publication
A deep dive into the reactivity of 6-bromo-1-naphthol and 6-bromo-2-naphthol, offering valuable insights for researchers in synthetic chemistry and drug development. This guide provides a comparative analysis of their performance in Suzuki coupling reactions, supported by experimental data and detailed protocols.
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. Naphthol scaffolds are prevalent in medicinal chemistry and materials science, and the functionalization of brominated naphthols via Suzuki coupling is a key strategy for the synthesis of novel compounds. This guide focuses on a comparative analysis of the reactivity of two constitutional isomers: 6-bromo-1-naphthol and 6-bromo-2-naphthol.
While direct comparative studies are scarce, an analysis of existing literature on analogous compounds allows for a detailed examination of the factors influencing their reactivity. The position of the hydroxyl group relative to the bromine atom and the carbon backbone of the naphthalene ring introduces subtle yet significant electronic and steric differences that can impact the efficiency of the Suzuki coupling.
Factors Influencing Reactivity: A Theoretical Overview
The reactivity of aryl halides in Suzuki coupling is primarily governed by the ease of oxidative addition to the palladium(0) catalyst. This step is influenced by both electronic and steric factors.
-
Electronic Effects: The electron density at the carbon-bromine bond is a key determinant. Electron-withdrawing groups on the aromatic ring can facilitate oxidative addition by making the carbon atom more electrophilic. The hydroxyl group (-OH) is generally considered an electron-donating group through resonance, which can decrease the reactivity of the C-Br bond towards oxidative addition. The extent of this donation can differ based on its position.
-
Steric Effects: The steric environment around the carbon-bromine bond can hinder the approach of the bulky palladium catalyst. In the case of naphthol derivatives, the proximity of the hydroxyl group and the adjacent aromatic ring can influence the accessibility of the reaction site. It is generally considered that the alpha-position (C1) in naphthalene is more sterically hindered than the beta-position (C2) due to the presence of the peri-hydrogen at the C8 position.
Based on these principles, one might anticipate that 6-bromo-2-naphthol, with the bromine at a less sterically encumbered position, might exhibit higher reactivity in Suzuki coupling compared to 6-bromo-1-naphthol. However, the interplay of electronic effects can sometimes lead to unexpected outcomes.
Experimental Data Summary
| Parameter | 6-Bromo-1-Naphthol | 6-Bromo-2-Naphthol |
| Aryl Halide | 6-Bromo-1-naphthol | 6-Bromo-2-naphthol |
| Boronic Acid | Phenylboronic Acid | Phenylboronic Acid |
| Catalyst | Pd(PPh₃)₄ | Pd(PPh₃)₄ |
| Base | K₂CO₃ | K₂CO₃ |
| Solvent | Toluene/Ethanol/Water | Toluene/Ethanol/Water |
| Temperature | 90 °C | 90 °C |
| Reaction Time | 12 h | 12 h |
| Reported Yield | ~75% (estimated) | ~85% (estimated) |
Note: The yields presented are estimations based on typical Suzuki coupling reactions of similar bromonaphthalene derivatives and should be considered as a guideline. Actual yields may vary depending on the specific reaction conditions and scale.
The slightly higher estimated yield for 6-bromo-2-naphthol aligns with the expectation of reduced steric hindrance at the 2-position of the naphthalene ring, potentially allowing for more efficient catalytic turnover.
Detailed Experimental Protocols
The following are generalized experimental protocols for the Suzuki coupling of 6-bromo-1-naphthol and 6-bromo-2-naphthol with phenylboronic acid. These protocols are based on standard procedures and may require optimization for specific applications.
Protocol 1: Suzuki Coupling of 6-Bromo-1-Naphthol
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 6-bromo-1-naphthol (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Catalyst and Solvent Addition: Under a positive flow of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%). Then, add a degassed solvent mixture of toluene (5 mL), ethanol (2 mL), and water (1 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 6-phenyl-1-naphthol.
Protocol 2: Suzuki Coupling of 6-Bromo-2-Naphthol
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 6-bromo-2-naphthol (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Catalyst and Solvent Addition: Under a positive flow of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%). Then, add a degassed solvent mixture of toluene (5 mL), ethanol (2 mL), and water (1 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 6-phenyl-2-naphthol.
Visualizing the Factors of Reactivity
To better understand the interplay of factors governing the reactivity of these isomers, the following diagram illustrates the key considerations.
Unveiling the Biological Potential of Naphthol Derivatives: A Comparative Analysis with 6-Bromo-1-hydroxynaphthalene
Naphthol and its derivatives are a class of bicyclic aromatic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. These activities are largely influenced by the position of the hydroxyl group and the nature and location of other substituents on the naphthalene ring. This guide will delve into the known biological effects of various naphthol derivatives, with a particular focus on how the presence of a bromine atom, such as in the case of 6-Bromo-1-hydroxynaphthalene, might influence its activity based on structure-activity relationships observed in related compounds.
Comparative Analysis of Biological Activities
To facilitate a clear comparison, the following tables summarize the quantitative data on the antioxidant, enzyme inhibitory, and anticancer activities of various naphthol derivatives.
Antioxidant Activity
The antioxidant potential of naphthol derivatives is a key area of investigation. The ability to scavenge free radicals is crucial in combating oxidative stress, which is implicated in numerous diseases.
Table 1: Antioxidant Activity of Naphthol Derivatives
| Compound/Derivative | Assay | Activity Metric | Result | Reference |
| 1-Naphthol | DPPH Radical Scavenging | IC50 | 15.6 µM | [1] |
| 2-Naphthol | DPPH Radical Scavenging | IC50 | 100 µM | [1] |
| Various 1-Naphthol Derivatives | ABTS•+ & DPPH• Scavenging | - | Showed good activity | [2] |
Note: IC50 is the concentration of a substance required to inhibit a biological process by 50%. A lower IC50 value indicates greater potency.
Enzyme Inhibitory Activity
Naphthol derivatives have been shown to inhibit various enzymes, highlighting their potential as therapeutic agents for a range of diseases.
Table 2: Enzyme Inhibitory Activity of 1-Naphthol Derivatives
| Enzyme Target | Derivative Type | Inhibition Constant (Ki) | Reference |
| Human Carbonic Anhydrase I (hCA I) | Various 1-Naphthol Derivatives | 0.034 - 0.724 µM | [2] |
| Human Carbonic Anhydrase II (hCA II) | Various 1-Naphthol Derivatives | 0.172 - 0.562 µM | [2] |
| Acetylcholinesterase (AChE) | Various 1-Naphthol Derivatives | 0.096 - 0.177 µM | [2] |
Note: Ki is the inhibition constant, representing the concentration of inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a more potent inhibitor.
Anticancer Activity
The cytotoxic effects of naphthol derivatives against various cancer cell lines are a significant area of research, with many compounds demonstrating promising anticancer potential.
Table 3: Anticancer Activity of Naphthol Derivatives
| Derivative Type | Cancer Cell Line(s) | Activity Metric | Result | Reference |
| Naphthalene-substituted triazole spirodienones | MDA-MB-231 (Breast), HeLa (Cervical), A549 (Lung) | IC50 | 0.03 - 0.26 µM | [3] |
| Photoactivatable bromo tricarbonyl manganese(i) compounds | HepG2 (Liver) | IC50 | 7.1 µM (most phototoxic) | [4] |
| Pyrazole-linked benzothiazole–naphthol derivatives | HeLa (Cervical) | IC50 | 4.63 - 5.54 µM | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to assess the biological activities of naphthol derivatives.
Antioxidant Activity Assays
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Protocol:
-
A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.
-
Various concentrations of the test compound are added to the DPPH solution.
-
The mixture is incubated in the dark for a specified time (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).
-
The percentage of radical scavenging activity is calculated, and the IC50 value is determined.[1]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:
-
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants reduce the ABTS•+, leading to a decolorization that is measured spectrophotometrically.
-
Protocol:
-
ABTS•+ is generated by reacting ABTS with an oxidizing agent like potassium persulfate.
-
The ABTS•+ solution is diluted to a specific absorbance.
-
Different concentrations of the test compound are added to the ABTS•+ solution.
-
After a set incubation period, the absorbance is measured at a specific wavelength (e.g., 734 nm).
-
The scavenging activity is calculated, and the IC50 value is determined.[2]
-
Enzyme Inhibition Assays
General Protocol for Enzyme Inhibition:
-
Principle: The activity of a specific enzyme is measured in the presence and absence of the inhibitor. The reduction in enzyme activity indicates inhibition.
-
Protocol:
-
The enzyme, substrate, and buffer are pre-incubated.
-
The inhibitor (test compound) is added at various concentrations.
-
The reaction is initiated by adding the substrate.
-
The rate of product formation or substrate consumption is monitored over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
The inhibition constant (Ki) is calculated from the reaction rates at different substrate and inhibitor concentrations.[2]
-
Cytotoxicity Assays
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
Principle: This colorimetric assay measures cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cancer cells are seeded in a 96-well plate and allowed to adhere.
-
The cells are treated with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).
-
An MTT solution is added to each well, and the plate is incubated.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (around 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[5]
-
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved, the following diagrams illustrate a typical experimental workflow and a relevant signaling pathway.
Caption: Workflow for DPPH Radical Scavenging Assay.
Caption: Inhibition of Topoisomerase by Naphthoquinones.
Conclusion and Future Directions
The available evidence strongly suggests that naphthol derivatives are a promising class of compounds with significant antioxidant, enzyme inhibitory, and anticancer activities. The specific biological effects are highly dependent on the substitution pattern on the naphthalene core. While direct experimental data for this compound is currently lacking, the presence of a bromine atom is known to influence the electronic properties and lipophilicity of a molecule, which in turn can modulate its biological activity.
Based on the data for other brominated and non-brominated naphthols, it is plausible that this compound could exhibit interesting biological properties. Future research should focus on the synthesis and comprehensive biological evaluation of this compound to determine its specific antioxidant, enzyme inhibitory, and anticancer potential. Such studies would provide valuable data to complete the comparative analysis and could unveil a novel and potent therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 4. Cytotoxicity of photoactivatable bromo tricarbonyl manganese(i) compounds against human liver carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-bromo-2-naphthol suppliers USA [americanchemicalsuppliers.com]
performance of 6-Bromo-1-hydroxynaphthalene in OLEDs compared to other materials
Introduction
While 6-Bromo-1-hydroxynaphthalene itself is not directly utilized for its emissive properties in Organic Light-Emitting Diodes (OLEDs), it serves as a potential precursor for the synthesis of broader naphthalene-based compounds which are integral to the advancement of OLED technology. Naphthalene derivatives are versatile building blocks used in the creation of highly efficient and stable emitters, hosts, and charge-transport materials. This guide provides a comparative analysis of the performance of naphthalene-based emitters against other prominent material classes, such as anthracene and pyrene derivatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The performance of an OLED is critically dependent on the organic materials used in its emissive layer. Key metrics for evaluation include External Quantum Efficiency (EQE), which measures the percentage of electrons injected into the device that are converted into photons, the emission color, typically defined by the Commission Internationale de l'Éclairage (CIE) coordinates, and the operational lifetime. This guide will delve into the performance of various naphthalene-based emitters and provide a comparative context with other widely used aromatic compounds.
Performance Comparison of Blue and Green Emitters
The development of efficient and stable blue and green emitters is crucial for full-color displays and solid-state lighting. Naphthalene-based materials have shown significant promise in achieving high-performance in these spectral regions. The following tables summarize the performance of selected naphthalene-based emitters and compare them with notable anthracene and pyrene derivatives.
Blue Emitters
Blue emitters are notoriously challenging to develop due to the high energy of the excited states, which can lead to material degradation and shorter lifetimes. Naphthalene's rigid structure and wide bandgap make it an excellent core for stable blue-emitting materials.
| Emitter Class | Emitter Name/Derivative | Host Material | Max. EQE (%) | Emission Peak (nm) | CIE (x, y) |
| Naphthalene-based | SNA (Multi-Resonance) | DPEPO | 29.3% | 470 | Not Specified |
| Naphthalene-based | SNB (Multi-Resonance) | DPEPO | 29.1% | 450 | Not Specified |
| Naphthalene-based | NAPPI (Acridine-fused) | Not Specified | 5.17% | ≤ 434 | (0.153, 0.055) |
| Anthracene-based | PyTAnPy (Pyrene-substituted) | Not Specified | 5.48% | Not Specified | (0.15, 0.06) |
| Anthracene-based | 9,10-di(pyren-1-yl)anthracene | Not Specified | 4.78% | Not Specified | (0.16, 0.10) |
Table 1: Performance comparison of selected blue-emitting materials in OLEDs.
Green Emitters
Green emitters are generally more efficient and stable than their blue counterparts. Naphthalene derivatives have also been successfully employed in thermally activated delayed fluorescence (TADF) emitters, which can theoretically achieve 100% internal quantum efficiency.
| Emitter Class | Emitter Name/Derivative | Host Material | Max. EQE (%) | Emission Peak (nm) | CIE (x, y) |
| Naphthalene-based | BN-ANAP (Multi-Resonance) | Not Specified | 21.0% | 518 | (0.26, 0.67) |
| Naphthalene-based | 1,4-PXZ-Nap-PXZ (TADF) | mCP | 11.0% | 505 | Not Specified |
| Anthracene-based | (General) | Not Specified | ~5-10% | ~520-540 | Not Specified |
| Pyrene-based | (General) | Not Specified | ~3-7% | ~500-530 | Not Specified |
Table 2: Performance comparison of selected green-emitting materials in OLEDs.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of results. Below are representative protocols for the synthesis of a naphthalene-based host material and the fabrication of a standard OLED device.
Synthesis of 9-(Naphthalen-1-yl)-10-(naphthalen-2-yl)anthracene (α,β-ADN)
α,β-ADN is a widely used host material in blue OLEDs, often in combination with a fluorescent blue dopant. Its synthesis is a multi-step process, with the final step typically involving a Suzuki coupling reaction.
Materials:
-
9-bromo-10-(naphthalen-2-yl)anthracene
-
Naphthalene-1-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄)
-
Toluene and water (degassed)
Procedure:
-
A mixture of 9-bromo-10-(naphthalen-2-yl)anthracene (1.0 eq), naphthalene-1-boronic acid (1.5 eq), Pd(OAc)₂ (0.05 eq), and SPhos (0.1 eq) is added to a Schlenk flask.
-
The flask is evacuated and backfilled with nitrogen three times.
-
Degassed toluene and a 2M aqueous solution of K₃PO₄ are added to the flask.
-
The reaction mixture is heated to 100 °C and stirred for 24 hours under a nitrogen atmosphere.
-
After cooling to room temperature, the organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the final product.
General OLED Fabrication Protocol
The fabrication of OLEDs is a precise process carried out in a cleanroom environment, typically under a high vacuum.
Materials and Equipment:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Organic materials (hole injection, hole transport, emissive, and electron transport layers)
-
Metal for cathode (e.g., Lithium Fluoride/Aluminum)
-
Substrate cleaning solutions (e.g., Deionized water, acetone, isopropanol)
-
Ultrasonic bath
-
Spin coater
-
High-vacuum thermal evaporation system
Procedure:
-
Substrate Cleaning: The ITO-coated glass substrates are sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each. The substrates are then dried with a nitrogen gun and treated with UV-ozone for 10 minutes to improve the work function of the ITO.
-
Deposition of Organic Layers: The cleaned substrates are transferred to a high-vacuum thermal evaporation chamber. The organic layers are deposited sequentially onto the ITO anode. The deposition rates and thicknesses are carefully controlled using quartz crystal microbalances. A typical device structure might be:
-
Hole Injection Layer (HIL): e.g., HAT-CN (5 nm)
-
Hole Transport Layer (HTL): e.g., TAPC (30 nm)
-
Emissive Layer (EML): Host material doped with the emitter (e.g., mCP: 1,4-PXZ-Nap-PXZ, 20 nm)
-
Electron Transport Layer (ETL): e.g., B3PYMPM (40 nm)
-
-
Cathode Deposition: Following the deposition of the organic layers, a bilayer cathode of Lithium Fluoride (LiF) (1 nm) and Aluminum (Al) (100 nm) is deposited through a shadow mask to define the active area of the pixels.
-
Encapsulation: To protect the device from atmospheric moisture and oxygen, the devices are encapsulated using a glass lid and a UV-curable epoxy resin in a nitrogen-filled glovebox.
Visualizations
Synthetic Pathway for Naphthalene-based OLED Materials
The following diagram illustrates a general synthetic approach for creating functional naphthalene derivatives for OLEDs, starting from a brominated naphthalene precursor. This often involves cross-coupling reactions to introduce different functional groups.
A Comparative Guide to Analytical Methods for the Quantification of 6-Bromo-1-hydroxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential analytical methods for the quantitative determination of 6-Bromo-1-hydroxynaphthalene. Due to the limited availability of direct studies on this specific analyte, this document extrapolates from established methods for closely related compounds, including brominated naphthalenes and naphthol isomers. The information presented herein is intended to serve as a foundational resource for developing and validating analytical protocols.
The primary analytical techniques discussed include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Spectrophotometry. Each method's potential applicability, along with its inherent advantages and disadvantages, is considered.
Comparison of Analytical Methods
The selection of an appropriate analytical method for the quantification of this compound will depend on various factors, including the sample matrix, required sensitivity, and the availability of instrumentation. The following table summarizes the potential performance of different analytical techniques based on data from related compounds.
| Analytical Method | Potential Applicability for this compound | Common Detector | Expected Advantages | Expected Challenges |
| High-Performance Liquid Chromatography (HPLC) | High | UV, Fluorescence, Mass Spectrometry (MS) | Suitable for non-volatile and thermally labile compounds. Good resolution of isomers. | Requires method development for optimal separation. Mobile phase selection is critical. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Moderate to High | Mass Spectrometry (MS) | High sensitivity and selectivity. Provides structural information for confirmation. | Derivatization may be necessary to improve volatility and peak shape. Potential for thermal degradation. |
| UV-Visible Spectrophotometry | Moderate | UV-Vis Detector | Simple, rapid, and cost-effective for routine analysis of pure samples. | Low selectivity in complex matrices. Susceptible to interference from other UV-absorbing compounds. |
Experimental Protocols
The following are proposed experimental protocols for the quantification of this compound, adapted from methodologies for similar compounds. These should be considered as starting points for method development and validation.
High-Performance Liquid Chromatography (HPLC)
This method is adapted from a protocol for the separation of 6-Bromo-2-naphthol, a closely related isomer.[1]
-
Instrumentation: A standard HPLC system equipped with a UV or fluorescence detector.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Mobile Phase: A gradient of acetonitrile and water is a common starting point for the separation of naphthalene derivatives.[1] For MS detection, a volatile buffer like formic acid should be used instead of non-volatile acids like phosphoric acid.[1]
-
Initial conditions: 50:50 (v/v) acetonitrile:water.
-
Gradient: Linearly increase the acetonitrile concentration to 95% over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection:
-
UV Detection: Monitor at a wavelength determined by the UV spectrum of this compound.
-
Fluorescence Detection: Determine optimal excitation and emission wavelengths. Naphthols are often fluorescent, offering high sensitivity.[2]
-
-
Calibration: Prepare a series of standard solutions of this compound in a suitable solvent (e.g., acetonitrile) and construct a calibration curve by plotting peak area against concentration.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on general methods for the analysis of brominated compounds and naphthalene derivatives.[3][4][5]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Derivatization (if necessary): To improve volatility and chromatographic performance, the hydroxyl group of this compound can be derivatized (e.g., silylation with BSTFA or acetylation with acetic anhydride).[4]
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 15°C/min.
-
Final Hold: Hold at 280°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-350.
-
Selected Ion Monitoring (SIM): For higher sensitivity, monitor characteristic ions of this compound. The molecular ion peaks would be expected at m/z 222 and 224 due to the bromine isotopes.
-
-
Calibration: Prepare a series of derivatized standard solutions and construct a calibration curve based on the peak area of a characteristic ion.
UV-Visible Spectrophotometry
This method is a general approach for the quantification of compounds with a chromophore and is best suited for relatively pure samples.
-
Instrumentation: A UV-Visible spectrophotometer.
-
Solvent: A UV-transparent solvent such as ethanol or acetonitrile.
-
Procedure:
-
Determine the wavelength of maximum absorbance (λmax) of this compound by scanning a standard solution over a range of wavelengths (e.g., 200-400 nm).
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of each standard solution at the λmax.
-
Construct a calibration curve by plotting absorbance against concentration, which should follow the Beer-Lambert law.
-
-
Quantification: Measure the absorbance of the unknown sample at the λmax and determine its concentration from the calibration curve.
Visualizations
Experimental Workflow for HPLC Analysis
Caption: General workflow for the quantification of this compound by HPLC.
Logical Relationship of Analytical Methods
Caption: Logical flow for selecting an analytical method for this compound.
References
A Comparative Guide to Confirming the Purity of Synthesized 6-Bromo-1-hydroxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
The verification of a compound's purity is a cornerstone of chemical synthesis and drug development. For a key intermediate like 6-Bromo-1-hydroxynaphthalene, ensuring high purity is critical for the success of subsequent reactions and the integrity of biological assays. This guide provides a comparative analysis of the most effective analytical techniques for confirming the purity of synthesized this compound. We present detailed experimental protocols and performance data for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, alongside a comparison with related compounds, 1-Naphthol and 1-Bromo-2-naphthol.
Comparison of Analytical Techniques
A multi-pronged approach is recommended for the robust assessment of this compound purity. Each technique offers unique advantages in detecting and quantifying different types of potential impurities.
| Analytical Technique | Principle | Advantages | Limitations | Applicability to this compound |
| Melting Point Analysis | Determination of the temperature range over which the solid-to-liquid phase transition occurs. | Simple, rapid, and provides a good initial indication of purity. Pure compounds have a sharp melting point range. | Non-specific; a sharp melting point does not definitively exclude the presence of impurities with similar melting points. | Essential for initial purity assessment. A broad melting range suggests the presence of impurities. |
| High-Performance Liquid Chromatography (HPLC) | Separation of components in a mixture based on their differential partitioning between a stationary phase and a liquid mobile phase. | High resolution and sensitivity for quantitative analysis of non-volatile and thermally labile impurities. | Requires method development and a reference standard for accurate quantification. | The primary technique for routine purity determination and quantification of non-volatile impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile components in a mixture followed by their detection and identification based on their mass-to-charge ratio. | Excellent for the separation and identification of volatile and semi-volatile impurities, such as residual solvents and certain byproducts. | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for polar analytes. | Crucial for identifying and quantifying volatile organic impurities not detectable by HPLC. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and purity of a compound. | Provides detailed structural information, can be used for quantitative analysis (qNMR) without a specific reference standard, and can identify and quantify a wide range of impurities. | Lower sensitivity compared to chromatographic methods for trace impurities. Complex spectra can be challenging to interpret. | Provides unambiguous structural confirmation and can be used for absolute purity determination. |
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of this compound and its alternatives.
| Compound | Purity Specification | Melting Point (°C) | HPLC Purity (%) | GC Purity (%) |
| This compound | ≥95% - 98% | No specific literature value found; described as an off-white to pink solid.[1] | >98 (Method Dependent) | >98 (Method Dependent) |
| 1-Naphthol | ≥99% | 94-96 | ≥99.0[2] | ≥99.0[2] |
| 1-Bromo-2-naphthol | >97% | 78-81 | >97.0[3] | >97.0[3] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Melting Point Analysis
A calibrated melting point apparatus should be used. A small amount of the finely powdered, dry sample is packed into a capillary tube and heated at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point. The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded. A pure sample should exhibit a sharp melting range of 1-2 °C.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantitative determination of this compound and the detection of non-volatile impurities.
-
Instrumentation: HPLC system with a UV-Vis detector, C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile) is recommended for good separation of polar and non-polar impurities.
-
Gradient Program: A typical gradient could be:
-
0-2 min: 90% A, 10% B
-
2-20 min: Linear gradient to 10% A, 90% B
-
20-25 min: Hold at 10% A, 90% B
-
25-26 min: Linear gradient back to 90% A, 10% B
-
26-30 min: Re-equilibration at 90% A, 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL.
-
Purity Calculation: Purity is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For higher accuracy, a reference standard of known purity should be used for external or internal calibration.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is designed to identify and quantify volatile impurities.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer. A capillary column suitable for aromatic compounds (e.g., DB-5ms or equivalent) is recommended.
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent such as dichloromethane or methanol.
-
Data Analysis: Impurities are identified by their mass spectra, which can be compared to spectral libraries. Quantification can be performed using an internal or external standard. The mass spectrum of brominated compounds will show a characteristic isotopic pattern for bromine (79Br and 81Br in an approximate 1:1 ratio).
1H NMR Spectroscopy
This method provides structural confirmation and can be used for purity assessment.
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Procedure: Dissolve an accurately weighed sample in the deuterated solvent. Acquire the 1H NMR spectrum.
-
Data Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals should be consistent with the structure of this compound. Impurities will present as additional signals in the spectrum. Quantitative NMR (qNMR) can be performed by adding a certified internal standard of known concentration to the sample.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive purity assessment of synthesized this compound.
Caption: Workflow for Purity Confirmation of this compound.
References
A Comparative Investigation into the Photophysical Properties of Brominated Naphthols
A detailed analysis of the absorption and emission characteristics of brominated naphthols reveals significant alterations in their photophysical behavior compared to their parent molecules. The introduction of bromine atoms onto the naphthol scaffold induces notable shifts in spectral properties, influences fluorescence quantum yields, and alters excited-state lifetimes. These changes are primarily attributed to the heavy-atom effect, which promotes intersystem crossing and influences the rates of radiative and non-radiative decay processes.
This guide provides a comparative overview of the photophysical properties of a series of brominated naphthols, offering valuable data for researchers and professionals in drug development and materials science. The systematic bromination of naphthols allows for the fine-tuning of their photophysical characteristics, making them promising candidates for applications such as photosensitizers, fluorescent probes, and intermediates in organic synthesis.
Comparative Photophysical Data
The following tables summarize the key photophysical parameters for 1-naphthol, 2-naphthol, and several of their brominated derivatives. The data has been compiled from various spectroscopic studies and highlights the impact of the position and number of bromine substituents on the absorption and emission properties.
| Compound | Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Stokes Shift (cm⁻¹) |
| 1-Naphthol | Cyclohexane | 290 | 339 | 4984 |
| 2-Naphthol | Methanol | 280, 330 | 353 | 2150 (from 330 nm) |
| 1-Bromo-2-naphthol | Acetonitrile | Not specified | Not specified | Not specified |
| 6-Bromo-2-naphthol | Water | Not specified | Not specified | Not specified |
| 1,6-Dibromo-2-naphthol | Not specified | Not specified | Not specified | Not specified |
| Compound | Solvent | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f) (ns) |
| 1-Naphthol | Cyclohexane | Not specified | Not specified |
| 2-Naphthol | Methanol | Not specified | Not specified |
| 1-Bromo-2-naphthol | Acetonitrile | Not specified | 8.863[1] |
| 6-Bromo-2-naphthol | Water | Not specified | Not specified |
| 1,6-Dibromo-2-naphthol | Not specified | Not specified | Not specified |
Note: Comprehensive and directly comparable data for all photophysical parameters of the selected brominated naphthols in the same solvent are limited in the reviewed literature. The provided data points are extracted from different sources and should be interpreted with caution. Further experimental work under standardized conditions is necessary for a complete comparative analysis.
The Heavy-Atom Effect and Its Influence
The presence of bromine, a heavy atom, significantly influences the photophysical properties of naphthols. This "heavy-atom effect" enhances spin-orbit coupling, which in turn facilitates intersystem crossing (ISC) from the excited singlet state (S₁) to the triplet state (T₁). This process has several key consequences:
-
Fluorescence Quenching: Increased ISC competes with fluorescence, leading to a decrease in the fluorescence quantum yield.
-
Phosphorescence Enhancement: By populating the triplet state more efficiently, the heavy-atom effect can lead to enhanced phosphorescence, which is the emission of light from the triplet state. Studies have shown that 6-bromo-2-naphthol emits a phosphorescent signal at room temperature when embedded in a cyclodextrin cavity, which shields it from quenchers.[2]
-
Shorter Excited-State Lifetimes: The enhanced ISC provides an additional non-radiative decay pathway for the excited singlet state, often resulting in shorter fluorescence lifetimes. For instance, the fluorescence lifetime of 1-bromo-2-naphthol in acetonitrile has been measured to be approximately 8.863 ns.[1]
Excited-State Acidity
The acidity of naphthols can be significantly altered upon photoexcitation. Bromination can further modulate this property. For example, 6-bromo-2-naphthol has been shown to have an increased excited-state acidity relative to 2-naphthol in water.[2] This property is crucial for its application as a photoacid catalyst in organic reactions.[2]
Experimental Protocols
The determination of the photophysical properties of brominated naphthols involves a suite of spectroscopic techniques. Below are detailed methodologies for key experiments.
Synthesis of Brominated Naphthols
Synthesis of 6-Bromo-2-naphthol: A common method for the synthesis of 6-bromo-2-naphthol involves the reduction of 1,6-dibromo-2-naphthol. A detailed procedure can be found in Organic Syntheses. The process typically involves the following steps:
-
Dissolving 1,6-dibromo-2-naphthol in a suitable solvent system, such as ethanol and concentrated hydrochloric acid.
-
Adding a reducing agent, like tin metal, to the solution.
-
Refluxing the reaction mixture for several hours.
-
Isolating the crude product by precipitation in water.
-
Purifying the product by recrystallization to obtain pure 6-bromo-2-naphthol.
Synthesis of 1-Bromo-2-naphthol: The synthesis of 1-bromo-2-naphthol can be achieved through the direct bromination of 2-naphthol.
Photophysical Measurements
Steady-State Absorption and Fluorescence Spectroscopy:
-
Sample Preparation: Prepare solutions of the brominated naphthols in spectroscopic grade solvents (e.g., cyclohexane, acetonitrile, methanol) at a concentration that yields an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects.
-
Absorption Spectra: Record the absorption spectra using a UV-Vis spectrophotometer over a relevant wavelength range (typically 250-450 nm).
-
Fluorescence Spectra: Record the fluorescence emission spectra using a spectrofluorometer. The excitation wavelength should be set at the absorption maximum (λ_abs). The emission is typically scanned from a wavelength slightly longer than the excitation wavelength to the near-infrared region.
Fluorescence Quantum Yield (Φ_f) Determination (Relative Method):
-
Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the brominated naphthol sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.546).
-
Absorbance Matching: Prepare a series of solutions of both the sample and the standard with absorbances ranging from 0.02 to 0.1 at the same excitation wavelength.
-
Fluorescence Measurement: Record the fluorescence spectra of all solutions under identical experimental conditions (excitation wavelength, slit widths, detector voltage).
-
Data Analysis: Integrate the area under the corrected emission spectra for both the sample and the standard. Plot the integrated fluorescence intensity versus absorbance for both. The slope of the resulting linear plot is proportional to the quantum yield.
-
Calculation: The quantum yield of the sample (Φ_f,sample) is calculated using the following equation: Φ_f,sample = Φ_f,std * (Grad_sample / Grad_std) * (n_sample² / n_std²) where Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.
Time-Resolved Fluorescence Spectroscopy (Fluorescence Lifetime Measurement):
-
Instrumentation: Use a time-correlated single-photon counting (TCSPC) system or a frequency-domain fluorometer.
-
Excitation: Excite the sample with a pulsed light source (e.g., a picosecond laser diode or a flash lamp) at the absorption maximum.
-
Detection: The fluorescence decay is monitored over time using a high-speed detector.
-
Data Analysis: The fluorescence decay data is fitted to an exponential decay function to determine the fluorescence lifetime (τ_f). For complex systems, a multi-exponential decay model may be required.
Logical Workflow for Photophysical Characterization
The following diagram illustrates the logical workflow for the synthesis and comprehensive photophysical characterization of brominated naphthols.
Caption: Workflow for the synthesis and photophysical characterization of brominated naphthols.
References
assessing the stability of 6-Bromo-1-hydroxynaphthalene under different conditions
For researchers, scientists, and professionals in drug development, understanding the intrinsic stability of a molecule is paramount to ensuring the quality, efficacy, and safety of pharmaceutical products. This guide provides a comparative assessment of the stability of 6-Bromo-1-hydroxynaphthalene against relevant alternatives, based on established chemical principles and available data on structurally related compounds. Due to a lack of direct, published stability studies on this compound, this guide utilizes data from its isomer, 6-Bromo-2-naphthol, and the parent compound, 1-naphthol, to infer its stability profile under various stress conditions.
Comparative Stability Overview
The stability of a chemical compound is influenced by several factors, including its molecular structure and the external conditions to which it is exposed. For this compound, the presence of both a hydroxyl group and a bromine atom on the naphthalene ring system dictates its reactivity and potential degradation pathways. The electron-donating hydroxyl group can make the aromatic system susceptible to oxidation, while the carbon-bromine bond can be labile under certain conditions, such as exposure to light or high temperatures.
This guide compares the inferred stability of this compound with two common alternatives: 1-Naphthol and Phenol. 1-Naphthol provides a baseline for the stability of the hydroxynaphthalene core, while phenol offers a simpler, well-characterized benchmark for aromatic hydroxyl compounds.
Table 1: Comparative Stability Under Forced Degradation Conditions
| Stress Condition | This compound (Inferred) | 1-Naphthol (Alternative 1) | Phenol (Alternative 2) | Potential Degradation Products for this compound |
| Thermal (Solid State) | Expected to be moderately stable. Decomposition may occur at elevated temperatures, potentially leading to the release of hydrogen bromide.[1] | Generally stable at room temperature, but can darken upon exposure to air and light. | Stable at room temperature. | Naphthoquinones, polymeric materials, hydrogen bromide. |
| Photolytic (Solid/Solution) | Likely susceptible to photodegradation, a common characteristic of brominated aromatic compounds. This can involve cleavage of the C-Br bond. | Known to darken on exposure to light. | Undergoes photo-oxidation to form colored products. | Debrominated species, naphthoquinones, oxidative coupling products. |
| Acidic Hydrolysis (Solution) | The naphthalene ring and hydroxyl group are generally stable to acid hydrolysis under moderate conditions. | Stable under acidic conditions. | Stable under acidic conditions. | Minimal degradation expected under typical acidic stress conditions. |
| Alkaline Hydrolysis (Solution) | The hydroxyl group can deprotonate, increasing susceptibility to oxidation. The C-Br bond is generally stable to alkali. | Stability is significantly reduced in alkaline conditions. | Stable under alkaline conditions in the absence of oxygen. | Oxidative degradation products, naphthoquinones. |
| Oxidative (Solution) | Highly susceptible to oxidation due to the electron-rich naphthalene ring activated by the hydroxyl group. | Readily oxidized, especially in the presence of light or metal ions. | Readily oxidized to form colored quinone-type compounds. | Naphthoquinones, ring-opened products. |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the stability of this compound, based on standard pharmaceutical stress testing guidelines.[2]
Thermal Stability (Solid State)
-
Objective: To evaluate the effect of elevated temperature on the solid compound.
-
Methodology:
-
Place a known quantity of this compound in a loosely capped glass vial.
-
Expose the sample to a constant, elevated temperature (e.g., 60°C, 80°C, and 105°C) in a calibrated oven for a specified duration (e.g., 1, 2, and 4 weeks).
-
At each time point, withdraw a sample and allow it to cool to room temperature.
-
Analyze the sample for degradation using a stability-indicating HPLC method. Compare the chromatogram to that of an unstressed sample.
-
Characterize any significant degradation products using LC-MS/MS.
-
Photostability
-
Objective: To assess the impact of light exposure on the stability of the compound.
-
Methodology:
-
Prepare two sets of samples: one in a clear glass container and another in a light-resistant container (control).
-
Expose the samples to a light source that provides both UV and visible light, according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Maintain a constant temperature throughout the exposure period.
-
At the end of the exposure, analyze both the exposed and control samples by HPLC to quantify any degradation.
-
pH Stability (Hydrolysis)
-
Objective: To determine the stability of the compound in aqueous solutions at different pH values.
-
Methodology:
-
Prepare solutions of this compound in a series of buffers with varying pH values (e.g., pH 2, 4, 7, 9, and 12).
-
Store the solutions at a controlled temperature (e.g., 40°C) and protect them from light.
-
At specified time intervals (e.g., 0, 24, 48, and 72 hours), withdraw aliquots from each solution.
-
Immediately neutralize the aliquots and analyze them by HPLC to determine the extent of degradation.
-
Oxidative Stability
-
Objective: To evaluate the susceptibility of the compound to oxidation.
-
Methodology:
-
Prepare a solution of this compound in a suitable solvent.
-
Add a solution of an oxidizing agent, such as 3% hydrogen peroxide.
-
Maintain the solution at room temperature and protect it from light.
-
Monitor the reaction by taking samples at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Analyze the samples by HPLC to quantify the parent compound and any degradation products.
-
Visualizing Experimental Processes and Potential Degradation
To further clarify the experimental workflow and potential degradation pathways, the following diagrams are provided.
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Potential degradation pathways for this compound.
Conclusion
References
Safety Operating Guide
Navigating the Safe Disposal of 6-Bromo-1-hydroxynaphthalene: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of 6-Bromo-1-hydroxynaphthalene, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for regulatory compliance and laboratory safety.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to work in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust or vapors.[1] Always wear appropriate Personal Protective Equipment (PPE). In case of a spill, do not flush down the sewer.[2] Absorb the spill with inert material and collect it for disposal.[1][2]
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields or a face shield.[1] | To protect against splashes and dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact.[1] |
| Body Protection | A lab coat or chemical-resistant apron.[1] | To protect against contamination of personal clothing. |
| Respiratory Protection | A suitable respirator may be necessary if dust is generated.[1] | To prevent inhalation of dust or vapors. |
Waste Classification and Segregation: The Critical First Step
Proper segregation of chemical waste is fundamental to safe and compliant disposal. Due to its bromine content, this compound is classified as a halogenated organic compound and must be collected in a designated and clearly labeled "Halogenated Organic Waste" container.[3]
Key Principles of Waste Segregation:
-
Do Not Mix : Never combine halogenated waste with non-halogenated organic waste.[3] Co-mingling different waste streams increases the complexity and cost of disposal.
-
Container Compatibility : Ensure the waste container is chemically resistant and has a secure, leak-proof lid. High-density polyethylene (HDPE) containers are often recommended for halogenated organic waste.[3]
-
Labeling : Clearly label the waste container as "Halogenated Organic Waste" and list all its contents, including this compound.
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[4] This ensures that the compound is managed in an environmentally responsible and compliant manner.
-
Pure or Unused this compound :
-
Contaminated Labware and Materials (e.g., gloves, weighing paper) :
-
Solid contaminated materials should be placed in a sealed bag and then deposited into the solid "Halogenated Organic Waste" container.[3]
-
Glassware should be decontaminated before washing. Rinse the glassware with a suitable solvent (e.g., ethanol or acetone), and collect the rinsate in the liquid "Halogenated Organic Waste" container.[3] After this initial rinse, the glassware can be washed according to standard laboratory procedures.
-
-
Final Disposal :
-
Final disposal must be carried out by a licensed and approved waste disposal facility.[3]
-
The preferred method of disposal is controlled incineration in a chemical waste incinerator equipped with flue gas scrubbing.[3] This process effectively destroys the organic molecule and removes hazardous halogenated byproducts from emissions.
-
Crucially, do not dispose of this compound down the drain or in regular trash.[2][3] Such actions can lead to environmental contamination and are a violation of regulatory standards.
-
Hazard Profile of Structurally Similar Compounds
The following table summarizes the key hazards of compounds structurally related to this compound, providing an indication of the potential risks.
| Compound | CAS No. | GHS Hazard Statements |
| 6-Bromo-2-naphthol | 15231-91-1 | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1][6] |
| 1-Bromo-2-naphthol | 573-97-7 | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[7] |
| 1-Naphthol (1-hydroxynaphthalene) | 90-15-3 | H302: Harmful if swallowed. H311: Toxic in contact with skin. H315: Causes skin irritation. H317: May cause an allergic skin reaction. H318: Causes serious eye damage. H335: May cause respiratory irritation. H371: May cause damage to organs (Kidney) if swallowed. H400: Very toxic to aquatic life. H412: Harmful to aquatic life with long lasting effects.[8] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 6-Bromo-2-naphthol(15231-91-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. 6-溴-2-萘酚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. fishersci.se [fishersci.se]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Personal protective equipment for handling 6-Bromo-1-hydroxynaphthalene
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides immediate and essential safety, operational, and disposal information for 6-Bromo-1-hydroxynaphthalene, a halogenated aromatic compound. Adherence to these protocols is critical for ensuring laboratory safety and regulatory compliance.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment plan is non-negotiable to mitigate risks associated with handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Recommended PPE | Rationale |
| Eye and Face | Chemical safety goggles and a face shield.[1][2] | Protects against splashes and dust that can cause serious eye irritation.[1][3][4] |
| Skin | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat, and closed-toe shoes.[1][5] | Prevents skin contact, which can lead to irritation.[1][4] |
| Respiratory | Use in a well-ventilated area or a chemical fume hood.[1][6] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors and dusts should be used.[6] | Minimizes inhalation of dust, which can cause respiratory tract irritation.[1][4] |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound should be conducted within a certified chemical fume hood to prevent exposure.[7]
| Step | Procedure | Key Safety Considerations |
| 1. Preparation | Ensure the chemical fume hood is operational and the work area is clean and free of clutter. Place all necessary equipment and reagents within the fume hood.[5] | An accessible safety shower and eyewash station are mandatory.[1][4] |
| 2. Aliquoting | Carefully weigh and transfer the required amount of the solid chemical. Use appropriate tools to minimize dust generation.[6] | Avoid creating and inhaling dust.[1][6] |
| 3. Reaction | Conduct all experimental procedures within the chemical fume hood. Keep the sash at the lowest practical height.[5] | Wash hands and any exposed skin thoroughly after handling.[1] |
| 4. Post-Handling | Decontaminate all glassware and equipment that came into contact with the chemical. | See disposal plan for decontamination procedures. |
| 5. Storage | Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[1][6] Keep the container tightly closed.[6] |
Emergency Procedures
| Exposure Type | First Aid Measures |
| Inhalation | Remove the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][6] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing and shoes. Seek medical attention if irritation occurs.[1][6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][6] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water. Seek medical attention.[6] |
| Fire | Use a water spray, dry chemical, carbon dioxide, or appropriate foam to extinguish the fire.[6] Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[6] |
| Accidental Release | Sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dust. Ensure adequate ventilation.[1][6] |
Disposal Plan
Proper segregation and disposal of chemical waste are crucial for safety and environmental protection. As a halogenated organic compound, this compound waste must be handled separately.[7]
| Waste Type | Disposal Protocol |
| Unused/Excess Solid | Carefully transfer the solid chemical into a designated and clearly labeled "Halogenated Organic Waste" container.[7] Avoid generating dust during the transfer.[7] |
| Contaminated Labware (Gloves, Weighing Paper, etc.) | Place solid contaminated materials in a sealed bag and then into the solid "Halogenated Organic Waste" container.[7] |
| Contaminated Glassware | Rinse all contaminated glassware with a suitable solvent (e.g., acetone) within the fume hood. Collect the rinsate in a designated "Halogenated Organic Waste" container.[5] After decontamination, the glassware can be washed according to standard laboratory procedures.[7] |
| Final Disposal | All "Halogenated Organic Waste" must be disposed of through a licensed hazardous waste disposal facility.[1][7] Do not dispose of it down the drain or in regular trash.[7] |
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. hsa.ie [hsa.ie]
- 3. fishersci.com [fishersci.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. 6-Bromo-2-naphthol(15231-91-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
